molecular formula C5H10 B7770958 Cyclopentane CAS No. 68476-56-2

Cyclopentane

Cat. No.: B7770958
CAS No.: 68476-56-2
M. Wt: 70.13 g/mol
InChI Key: RGSFGYAAUTVSQA-UHFFFAOYSA-N
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Description

Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35 °F. Less dense than water and insoluble in water. Vapors are heavier than air.
Cyclopentane is a cycloalkane that consists of five carbons each bonded with two hydrogens above and below the plane. The parent of the class of cyclopentanes. It has a role as a non-polar solvent. It is a member of cyclopentanes, a cycloalkane and a volatile organic compound.
cyclopentane is a natural product found in Senna sophera with data available.
A group of alicyclic hydrocarbons with the general formula R-C5H9.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane
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InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2
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InChI Key

RGSFGYAAUTVSQA-UHFFFAOYSA-N
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Canonical SMILES

C1CCCC1
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Molecular Formula

C5H10
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DSSTOX Substance ID

DTXSID6024886
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Molecular Weight

70.13 g/mol
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Physical Description

Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH MILD ODOUR., Colorless liquid with a mild, sweet odor.
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Boiling Point

120.7 °F at 760 mmHg (USCG, 1999), 49.2 °C, 49 °C, 121 °F
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Flash Point

less than 20 °F (USCG, 1999), -37 °C, -20 °C (-4 °F) (Closed cup), <20 °F (<-7 °C) (Closed cup), -37 °C c.c., <20 °F, -35 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 156 ppm at 25 °C, Miscible with other hydrocarbon solvents, alcohol, ether, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Solubility in water: none, Insoluble
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Density

0.74 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7457 g/cu cm at 20 °C, Relative density (water = 1): 0.8 (20 °C), 0.75
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Vapor Density

2.42 (Air = 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

400 mmHg at 88 °F (NIOSH, 2023), 317.8 [mmHg], VP: 400 mm Hg at 31.0 °C, 317.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 45, 400 mmHg at 88 °F, (88 °F): 400 mmHg
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Color/Form

Colorless liquid

CAS No.

287-92-3, 68476-56-2
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Melting Point

-137 °F (USCG, 1999), -93.4 °C, -94 °C, -137 °F
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Foundational & Exploratory

Cyclopentane Molecular Geometry and Bond Angles: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Chemists, and Drug Discovery Professionals

Executive Summary

Cyclopentane (


) represents a unique paradigm in conformational analysis. Unlike cyclohexane, which locks into a distinct rigid chair conformation, or cyclopropane, which is rigidly planar due to geometric constraints, cyclopentane exists in a state of perpetual dynamic flux known as pseudorotation .[1]

For the medicinal chemist and structural biologist, understanding this dynamic behavior is critical. The cyclopentane ring is a privileged scaffold in drug design—serving as the core for prostaglandins, carbocyclic nucleosides, and proline mimics. Its ability to traverse multiple low-energy conformations allows it to adapt to diverse binding pockets, yet this same flexibility poses challenges for rigid docking and entropy calculations.

This guide provides a rigorous analysis of the geometric parameters, strain energies, and dynamic interconversion pathways of cyclopentane, grounded in advanced spectroscopic and computational data.

Theoretical Framework: The Strain Dilemma

To understand the geometry of cyclopentane, one must analyze the competing forces of Angle Strain (Baeyer Strain) and Torsional Strain (Pitzer Strain) .

The Planar Fallacy

Mathematically, a regular planar pentagon has internal angles of


.


This value is remarkably close to the ideal tetrahedral angle of

for

hybridized carbon. Consequently, a planar cyclopentane would possess negligible angle strain .[1][2][3][4]

However, experimental data confirms that cyclopentane is not planar . The planar conformation forces all ten C-H bonds into a perfectly eclipsed arrangement. This maximizes torsional strain , resulting in a destabilizing energy penalty of approximately 10 kcal/mol.

Puckering as a Stabilization Mechanism

To relieve this torsional strain, the ring twists (puckers). This puckering disrupts the eclipsing interactions but introduces a slight deviation from the ideal


 bond angle (increasing angle strain). The molecule adopts a geometry that minimizes the sum of these strains.

The Conformational Landscape[5]

Cyclopentane does not reside in a single static minimum. Instead, it fluctuates between two primary conformational families: the Envelope (


)  and the Half-Chair (

)
.
The Envelope Conformation ( )

In this conformation, four carbon atoms lie in a plane, while the fifth (the "flap") is bent out of the plane.

  • Symmetry: Plane of symmetry (

    
    ) passing through the flap carbon and bisecting the opposite bond.
    
  • Strain Relief: Torsional strain is relieved along the bonds adjacent to the flap.[4] The "base" bond (opposite the flap) remains partially eclipsed.

The Half-Chair Conformation ( )

Also known as the "Twist" conformation.[1] Three carbons are coplanar, while two adjacent carbons are displaced above and below the plane.[1]

  • Symmetry:

    
     axis of rotation passing through the midpoint of the twisted bond.
    
  • Strain Relief: Provides a different distribution of torsional relief compared to the envelope.[5]

Quantitative Comparison
ParameterPlanar (Hypothetical)Envelope (

)
Half-Chair (

)
Symmetry Point Group



C-C-C Bond Angles

(Exact)


Torsional Strain High (Maximal Eclipsing)ReducedReduced
Relative Energy

kcal/mol

kcal/mol (Ref)

kcal/mol
Puckering Amplitude (

)

Å

Å

Å

Note: The energy difference between the Envelope and Half-Chair is extremely small (


 kcal/mol), often lower than the thermal energy available at room temperature (

kcal/mol).

Dynamics: The Pseudorotation Cycle

The defining feature of cyclopentane is pseudorotation .[1] Unlike the "chair flip" of cyclohexane, which requires crossing a significant energy barrier (


 kcal/mol), pseudorotation in cyclopentane involves a barrierless wave-like motion of the pucker around the ring.

The phase angle of puckering (


) changes continuously, converting the envelope to the half-chair and back to a new envelope (shifted by one carbon).
Visualization of the Pseudorotation Pathway

The following diagram illustrates the continuous interconversion between the Envelope (E) and Half-Chair (T, Twist) forms.

Pseudorotation E1 Envelope (C1-flap) T1 Half-Chair (Twist) E1->T1 Phase Shift E2 Envelope (C2-flap) T1->E2 Phase Shift E2->E1 Cycle Continues P Planar (Transition State) P->E1 Relaxation (-5 kcal/mol) P->T1

Figure 1: The pseudorotation cycle of cyclopentane.[1] The molecule moves barrierlessly between Envelope and Half-Chair forms.[1] The planar form is a high-energy transition state not populated under standard conditions.

Quantitative Geometry & Experimental Validation

Bond Angles and Torsion Angles

While the ideal angle is


, the geometric constraints of the 5-membered ring compress these angles.
  • Average C-C-C Angle:

    
    
    
  • Range:

    
     (at the most puckered positions) to 
    
    
    
    .[1]
  • C-C Bond Length:

    
     Å (Standard alkane length).
    
Experimental Methods
Spectroscopy (IR/Raman)

Vibrational spectroscopy provides the most direct evidence of pseudorotation. The low-frequency ring-puckering mode is observed in the Far-IR region. The complexity of the spectra arises because the molecule does not have a fixed structure but a "smear" of conformations.

  • Key Observation: The lack of distinct bands for axial/equatorial hydrogens (unlike cyclohexane) suggests rapid averaging.

Nuclear Magnetic Resonance (NMR)

On the NMR timescale, pseudorotation is fast (


).
  • 1H NMR: Shows a single signal for all protons at room temperature.

  • 13C NMR: Shows a single signal for all carbons.

  • Protocol for Validation: To observe distinct conformers, one would theoretically need to cool the sample to temperatures near absolute zero, which is practically unfeasible for solution NMR. Thus, NMR sees a time-averaged planar symmetry (

    
    ).
    
Cremer-Pople Coordinates

Computationally, the conformation is defined by two parameters:

  • Puckering Amplitude (

    
    ):  Describes how far the ring deviates from planarity (
    
    
    
    Å).
  • Phase Angle (

    
    ):  Describes where the pucker is located on the ring (
    
    
    
    to
    
    
    ).

Applications in Drug Discovery

The cyclopentane scaffold is not merely a passive linker; its dynamic nature influences binding thermodynamics.

Entropy and Binding Affinity

Because cyclopentane is highly flexible (high conformational entropy), locking it into a specific conformation within a protein binding pocket entails a significant entropic penalty .

  • Design Strategy: Substituents on the ring can "lock" the conformation. For example, bulky substituents often force the ring into a specific envelope form where the substituent occupies a pseudo-equatorial position to minimize steric clash.

Bioisosteres
  • Carbocyclic Nucleosides: Replacing the oxygen of the furanose ring (in DNA/RNA) with a methylene group (

    
    ) creates a carbocyclic nucleoside. This increases metabolic stability (resistance to phosphorylases) while maintaining the envelope geometry required for polymerase recognition.
    
  • Proline Mimics: The pyrrolidine ring of proline is structurally analogous to cyclopentane. Cyclopentane derivatives are often used to design transition-state analogs for proline-processing enzymes.

References

  • Baeyer, A. (1885). "Ueber Polyacetylenverbindungen". Berichte der deutschen chemischen Gesellschaft, 18(2), 2269-2281. (Original Strain Theory).
  • Pitzer, K. S., & Donath, W. E. (1959). "Conformations and Strain Energy of Cyclopentane and its Derivatives". Journal of the American Chemical Society, 81(13), 3213-3218. Link

  • Cremer, D., & Pople, J. A. (1975).[6] "General definition of ring puckering coordinates". Journal of the American Chemical Society, 97(6), 1354-1358.[6] Link

  • Aston, J. G., et al. (1943). "The Heat Capacity and Entropy, Heats of Transition, Fusion and Vaporization and the Vapor Pressures of Cyclopentane". Journal of the American Chemical Society, 65(1), 341–346.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Fuchs, B. (1978). "Topics in Stereochemistry: Conformational Analysis of Five-Membered Rings". Wiley Online Library.

Sources

An In-Depth Guide to the Envelope and Half-Chair Conformations of Cyclopentane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopentane ring, a ubiquitous scaffold in natural products and pharmaceuticals, is not a static, planar entity. Its conformational landscape is a dynamic interplay of puckered forms, primarily the envelope and half-chair conformations. Understanding the subtle energy differences, the rapid interconversion between these forms via pseudorotation, and the influence of substituents is paramount for rational drug design and the elucidation of structure-activity relationships. This guide provides a detailed exploration of the theoretical underpinnings, experimental characterization, and computational modeling of cyclopentane's conformations, offering field-proven insights for researchers in medicinal chemistry and chemical biology.

The Fallacy of the Planar Cyclopentane: A Tale of Two Strains

While often depicted as a simple pentagon for convenience, a planar conformation of cyclopentane is energetically unfavorable.[1][2] A hypothetical flat cyclopentane would have internal C-C-C bond angles of 108°, remarkably close to the ideal tetrahedral angle of 109.5°.[3][4][5][6] This suggests minimal angle strain, the strain arising from deviations from ideal bond angles. However, the dominant destabilizing factor in a planar arrangement is immense torsional strain.[1][7] In a flat structure, all ten carbon-hydrogen bonds would be fully eclipsed, leading to significant repulsive interactions between electron clouds, amounting to an estimated 10 kcal/mol of torsional strain.[1][2]

To alleviate this crippling torsional strain, cyclopentane adopts non-planar, puckered conformations.[7] This puckering slightly increases angle strain but results in a substantial decrease in torsional strain, leading to a more stable molecule.[3][8] The total ring strain of puckered cyclopentane is approximately 6.2 kcal/mol (26 kJ/mol).[4][7] This energetic compromise gives rise to two principal, low-energy conformations: the envelope and the half-chair .

The Protagonists: Envelope and Half-Chair Conformations

The conformational flexibility of cyclopentane is best described by a continuous cycle of interconverting puckered forms, a phenomenon known as pseudorotation. The envelope and half-chair represent the two most distinct points along this pseudorotational pathway.

The Envelope Conformation (C_s Symmetry)

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of this plane, resembling an envelope with its flap up.[3][4][5][9] This arrangement significantly reduces torsional strain for the bonds associated with the "flap" carbon, as they become more staggered.[3][4] However, some eclipsing interactions remain between the C-H bonds on the four coplanar carbons.[3][4][8]

The Half-Chair Conformation (C_2 Symmetry)

The half-chair conformation features three coplanar carbon atoms, with the other two puckered in opposite directions, one above and one below the plane. This conformation offers a different strategy for minimizing torsional strain by staggering more of the C-H bonds compared to the envelope form, although it introduces slightly more angle strain.[8]

The Energetics of a Dynamic Equilibrium

A critical point for drug development professionals to grasp is that the energy difference between the envelope and half-chair conformations is exceedingly small. The envelope form is generally considered to be slightly more stable, by approximately 0.5 kcal/mol.[10]

ConformationRelative Energy (kcal/mol)Key Strain Contributions
Planar (Transition State)~5.0High Torsional Strain, Low Angle Strain
Envelope ~0 Moderate Torsional Strain, Low Angle Strain
Half-Chair ~0.5Lower Torsional Strain, Higher Angle Strain

This minute energy difference means that at room temperature, cyclopentane and its unsubstituted derivatives are in a state of rapid and continuous interconversion between these forms.[9] The energy barrier for this pseudorotation is virtually nonexistent, estimated to be less than 0.01 kcal/mol.[11] This dynamic nature has profound implications for molecular recognition, as the ring can readily adapt its conformation to fit into a binding pocket.

Visualization of Cyclopentane's Conformational Landscape

To better understand these structures and their interconversion, we can visualize them using Graphviz.

cyclopentane_conformations cluster_planar High Energy Transition State cluster_puckered Low Energy Conformations Planar Planar Cyclopentane (High Torsional Strain) Envelope Envelope (Cs) Slightly More Stable Planar->Envelope Puckering to relieve strain HalfChair Half-Chair (C2) Slightly Less Stable Envelope->HalfChair Pseudorotation (very low barrier, ~0.01 kcal/mol) xray_workflow start Purified Compound crystal Crystal Growth (e.g., vapor diffusion) start->crystal diffraction X-ray Diffraction (Data Collection) crystal->diffraction phasing Phase Determination (e.g., direct methods) diffraction->phasing model Electron Density Map & Model Building phasing->model refinement Structure Refinement model->refinement final Final 3D Structure (CIF file) refinement->final

Sources

Thermodynamic Stability and Conformational Dynamics: Cyclopentane vs. Cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and structural biology, the choice between a five-membered (cyclopentane) and six-membered (cyclohexane) ring is rarely arbitrary. While often viewed merely as hydrophobic spacers, these cycloalkanes possess distinct thermodynamic signatures that influence binding affinity, metabolic stability, and synthetic feasibility.

This guide analyzes the thermodynamic stability of cyclopentane versus cyclohexane, moving beyond basic strain theory into applied conformational dynamics. We establish why cyclohexane represents the "gold standard" of stability due to its ability to eliminate torsional strain, whereas cyclopentane remains in a state of perpetual conformational flux (pseudorotation). Finally, we translate these physical properties into actionable protocols for drug design and experimental validation.

Part 1: Thermodynamic Fundamentals

To accurately compare the stability of rings with different carbon counts, we must normalize energy values per methylene (


) group. If we simply compared total heat of combustion, cyclohexane would appear less stable simply because it has more fuel (carbons) to burn.
The "Per-Methylene" Verdict

The heat of combustion (


) is the definitive metric for determining the internal potential energy of a hydrocarbon. A lower 

per

indicates a lower energy state (higher stability).

Table 1: Comparative Thermodynamic Data

ParameterCyclopentane (

)
Cyclohexane (

)
Reference Alkane (n-Alkane)
Total

(kcal/mol)
793.5944.5

per

(kcal/mol)
158.7 157.4 ~157.4
Total Ring Strain (kcal/mol) ~6.5~0.1 (Negligible)0
Primary Strain Source Torsional (Pitzer)NoneNone

Analysis: The data reveals that cyclohexane has a ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 per methylene group almost identical to that of an unstrained open-chain alkane.[1] Cyclopentane, however, retains approximately 1.3 kcal/mol of excess energy per methylene group .
Deconstructing the Strain

Why is cyclopentane less stable? The answer lies in the geometry required to close the ring.

  • Angle Strain (Baeyer Strain):

    • Cyclopentane:[2][3][4][5][6][7] The internal angle of a regular pentagon is

      
      , which is nearly identical to the ideal 
      
      
      
      tetrahedral angle (
      
      
      ). If cyclopentane were flat, it would have virtually zero angle strain.
    • Cyclohexane:[2][1][3][4][7][8][9][10] A flat hexagon has angles of

      
      , which would introduce significant angle strain. However, cyclohexane is not flat.[1][10][11]
      
  • Torsional Strain (Pitzer Strain) - The Critical Differentiator:

    • The Cyclopentane Paradox: To relieve angle strain, a planar cyclopentane would force all 10 hydrogens into a perfectly eclipsed conformation (high torsional strain). To relieve this, the ring puckers (Envelope/Half-Chair). However, it cannot fully stagger its bonds. Cyclopentane is destabilized by residual eclipsing interactions.

    • The Cyclohexane Solution: By adopting the Chair conformation , cyclohexane achieves a geometry where:

      • All bond angles are

        
         (minimizing angle strain).
        
      • All adjacent C-H bonds are perfectly staggered (minimizing torsional strain).

Part 2: Conformational Dynamics & Pseudorotation

The static thermodynamic values above tell only half the story. For a drug developer, the dynamic behavior of the scaffold—how it moves in solution—is critical for entropy calculations during protein binding.

The Energy Landscape

We can visualize the conformational freedom of these rings using a state transition diagram.

ConformationalDynamics cluster_0 Cyclohexane (Rigid) cluster_1 Cyclopentane (Fluxional) Chair Chair (Global Min) HalfChair Half-Chair (TS: +10.8 kcal/mol) Chair->HalfChair Activation Envelope Envelope (Cs) (Global Min) Chair->Envelope Scaffold Selection Decision Twist Twist-Boat (+5.5 kcal/mol) Boat Boat (+6.9 kcal/mol) Twist->Boat Transition HalfChair->Twist Relaxation HalfChair5 Half-Chair (C2) (Local Max) Envelope->HalfChair5 Pseudorotation (Barrier < 0.6 kcal/mol)

Figure 1: Conformational energy landscape. Note the high barrier for cyclohexane chair flipping versus the virtually barrierless pseudorotation of cyclopentane.

Pseudorotation in Cyclopentane

Unlike cyclohexane, which "clicks" between two stable chair forms separated by a high energy barrier (~10.8 kcal/mol), cyclopentane is in a state of pseudorotation . The puckering of the ring rotates around the carbons like a wave. The energy barrier between the Envelope (


) and Half-Chair (

) forms is nearly zero (< 0.6 kcal/mol).

Implication: Cyclopentane presents a "fuzzy" entropic target. It does not have a single, defined shape in solution.

Part 3: Applied Thermodynamics in Drug Design[12]

When incorporating these rings into a pharmacophore, the thermodynamic stability translates directly into binding affinity (


)  via the Gibbs-Helmholtz equation: 

.
The Entropic Penalty
  • Cyclohexane: Being rigid, a cyclohexane scaffold pays a lower entropic penalty upon binding to a protein pocket, provided the pocket complements the chair conformation.

  • Cyclopentane: Because it is highly fluxional (pseudorotation), freezing a cyclopentane ring into a specific conformation within a binding pocket requires a significant loss of conformational entropy. This entropic penalty must be offset by strong enthalpic interactions (H-bonds, Van der Waals) for high affinity.

Lipophilicity and Metabolic Stability
  • Lipophilicity (

    
    ):  Cyclohexane is more lipophilic than cyclopentane due to the extra methylene group. However, cyclopentane is often used to lower 
    
    
    
    slightly while maintaining a similar spatial volume.
  • Metabolic Liability: The C-H bonds in cyclopentane are slightly weaker and more exposed due to the eclipsing strain, making them potentially more susceptible to cytochrome P450 oxidation compared to the equatorial hydrogens of cyclohexane.

Part 4: Experimental Validation Protocols

To verify these properties in a specific derivative (e.g., a fluorinated analog), use the following protocols.

Protocol A: Bomb Calorimetry (Determination of )

Objective: Quantify ring strain by measuring heat of combustion.

  • Sample Prep: Purify the cycloalkane derivative to >99.5% (GC-MS). Impurities invalidate thermodynamic data.

  • Calibration: Calibrate the oxygen bomb calorimeter using benzoic acid standard (26.434 kJ/g).

  • Loading: Place ~1g of sample in the crucible. Pressurize bomb with 30 atm of pure

    
    .
    
  • Ignition: Fire the ignition wire. Record the temperature rise (

    
    ) of the water jacket using a thermistor with 0.0001°C precision.
    
  • Calculation:

    
    
    Where 
    
    
    
    is heat capacity,
    
    
    represents parasitic heats.
  • Normalization: Convert to kcal/mol and divide by the number of

    
     groups to compare against the cyclohexane standard (157.4 kcal/mol).
    
Protocol B: Variable Temperature (VT) NMR

Objective: Measure the energy barrier of conformational interconversion (Chair Flip or Pseudorotation).

  • Solvent Selection: Use deuterated solvent with a low freezing point (e.g.,

    
     or Toluene-
    
    
    
    ).
  • Acquisition (High T): Acquire

    
     NMR at 298K. Cyclohexane will show a single sharp peak (fast exchange).
    
  • Cooling Phase: Lower temperature in 10K increments.

    • Cyclohexane:[2][1][3][4][7][8][9][10] At ~186K (coalescence temperature), the single peak broadens and splits into two (axial and equatorial hydrogens).

    • Cyclopentane:[2][3][4][5][6][7] Even at extremely low temperatures (-100°C), splitting is rarely observed due to the low barrier of pseudorotation.

  • Data Analysis: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) to calculate the activation free energy (
    
    
    ):
    
    

Part 5: Experimental Workflow Visualization

ExperimentalWorkflow Start Start: Novel Cycloalkane Scaffold Decision1 Is the ring substituted? Start->Decision1 CompModeling DFT Calculation (B3LYP/6-31G*) Decision1->CompModeling Yes (Complex) ExpPath Experimental Validation Decision1->ExpPath No (Fundamental) Calorimetry Bomb Calorimetry (Measure Strain Energy) ExpPath->Calorimetry Thermodynamics NMR_Path VT-NMR Analysis (Measure Conformational Barrier) ExpPath->NMR_Path Kinetics Result_Rigid High Barrier (>8 kcal/mol) Rigid Scaffold (Good for Entropy) NMR_Path->Result_Rigid Splitting observed above 200K Result_Flux Low Barrier (<2 kcal/mol) Fluxional Scaffold (Induced Fit Potential) NMR_Path->Result_Flux No splitting down to 170K

Figure 2: Decision tree for characterizing the thermodynamic and kinetic profile of cycloalkane scaffolds.

References

  • NIST Chemistry WebBook. Standard Reference Data for Cyclopentane and Cyclohexane. National Institute of Standards and Technology. [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[12] (Standard reference for conformational analysis and strain energies).

  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[11] Angewandte Chemie International Edition. (Foundational text on Baeyer vs. Pitzer strain). [Link]

  • Meanwell, N. A. (2011). Rings in Drug Design: The Use of Cyclic Systems to Influence the Physicochemical and Pharmacokinetic Properties of Drug Molecules. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Cyclopentane Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopentane ring is a structural "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in prostaglandins, iridoids, and complex terpenes like ingenanes. Its synthesis presents unique challenges compared to six-membered rings: the lack of a rigid chair conformation leads to pseudorotation , where the ring puckering circulates to relieve torsional strain (Pitzer strain).

This guide analyzes the dominant synthetic methodologies for constructing functionalized cyclopentanes, focusing on stereochemical control and mechanistic causality.[1] It contrasts classic electrocyclic closures with modern transition-metal-catalyzed cycloadditions, providing researchers with a decision matrix for route selection.

Structural Dynamics & Stereochemical Control

Unlike cyclohexane, which resides in a deep energy well (chair), cyclopentane exists in a dynamic equilibrium between the envelope (


)  and half-chair (

)
conformations.
  • Pseudorotation: The energy barrier between these conformers is low (< 1 kcal/mol), allowing rapid interconversion.

  • Synthetic Implication: Stereocontrol must often be imposed by substituents that anchor the ring into a specific pucker, or by fusing the cyclopentane to a second ring (e.g., bicyclo[3.3.0]octanes), which rigidly locks the conformation.

Decision Matrix: Method Selection
Target Structural MotifRecommended MethodologyKey Mechanistic Advantage
Fused Bicycles (5,5) Pauson-Khand [2+2+1]Simultaneous formation of two rings; high stereoretention.
Densely Substituted Pd-Catalyzed TMM [3+2]Amphiphilic reactivity allows access to odd-membered rings with high regiocontrol.
Cyclopentenones Nazarov Cyclization4

-electrocyclization allows predictable stereochemistry via torquoselectivity.
Macrocycles/Alkenes Ring-Closing Metathesis (RCM)Thermodynamic control; tolerates significant steric bulk.

Dominant Synthetic Methodologies[2]

The Nazarov Cyclization: Torquoselectivity in Action

The Nazarov cyclization transforms divinyl ketones into cyclopentenones via a 4


-electrocyclic ring closure.
  • Mechanism: Acid-catalyzed generation of a pentadienyl cation, followed by conrotatory closure.

  • Critical Control Point (Torquoselectivity): The direction of rotation (clockwise vs. counter-clockwise) determines the relative stereochemistry of the new chiral centers. Bulky silyl groups or chiral Lewis acids can bias this rotation to yield single enantiomers.

Nazarov cluster_control Stereocontrol Factors Substrate Divinyl Ketone (Cross-Conjugated) Acid Lewis Acid Coordination Substrate->Acid Cation Pentadienyl Cation Acid->Cation Ionization TS 4π Conrotatory Transition State Cation->TS Torquoselective Closure Product Cyclopentenone (Trans-isomer) TS->Product Deprotonation Si-Directing Group Si-Directing Group Si-Directing Group->TS β-effect stabilizes cation

Figure 1: Mechanistic flow of the Nazarov Cyclization highlighting the critical electrocyclic step.

Palladium-Catalyzed TMM [3+2] Cycloaddition

Developed extensively by Trost, this reaction utilizes trimethylenemethane (TMM) as a neutral 4-carbon synthon.[2]

  • Causality: The reaction is driven by the formation of a zwitterionic TMM-Pd complex that acts as an amphiphile—nucleophilic at the termini and electrophilic at the central carbon.

  • Application: Ideal for synthesizing chiral cyclopentyl phosphonates and complex cores like Jogyamycin .

The Pauson-Khand Reaction (PKR)

A formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide (CO), mediated typically by dicobalt octacarbonyl [Co


(CO)

].
  • Utility: It is the premier method for synthesizing fenestranes and linear triquinanes.

  • Stereochemistry: The reaction is highly stereoselective, with the new C-C bonds forming on the less hindered face of the alkene-cobalt complex (exo-selectivity).

Case Study: Prostaglandin Synthesis

The synthesis of prostaglandins (PGs) represents the benchmark for cyclopentane functionalization.[1]

The Corey Lactone Approach

E.J.[1][3] Corey's strategy relies on a "bicyclic convex face" approach. By forming a rigid bicyclo[2.2.1]heptane intermediate, reagents are forced to attack from the convex face, establishing the critical trans,trans,trans stereochemistry of the PG ring.

  • Modern Evolution: While Corey's original route is iconic, modern methods utilize organocatalytic Michael/Michael cascades (Hayashi-Jørgensen catalysts) to establish the cyclopentane core in a single pot with >99% ee, bypassing the need for resolution.

Prostaglandin Start Cyclopentadiene DielsAlder Diels-Alder (Bicyclization) Start->DielsAlder Bicycle Bicyclo[2.2.1]heptane (Rigid Scaffold) DielsAlder->Bicycle Stereocontrol via Convex Face BaeyerVilliger Baeyer-Villiger Oxidation Bicycle->BaeyerVilliger CoreyLactone Corey Lactone Aldehyde BaeyerVilliger->CoreyLactone Regioselective Lactonization AlphaChain Wittig Reaction (α-chain) CoreyLactone->AlphaChain OmegaChain HWE Reaction (ω-chain) CoreyLactone->OmegaChain PGE2 Prostaglandin E2 AlphaChain->PGE2 OmegaChain->PGE2

Figure 2: Strategic logic of the Corey Lactone route, utilizing bicyclic rigidity to control cyclopentane stereochemistry.

Experimental Protocol: Co-Mediated Pauson-Khand Cyclization

Objective: Synthesis of a bicyclic cyclopentenone from an enyne precursor. Context: This protocol uses N-oxide promotion to accelerate the reaction from days (thermal) to hours, a critical modification for labile natural product intermediates.

Reagents & Equipment[5][6]
  • Substrate: 1.0 equiv En-yne (e.g., N-allyl-N-(prop-2-ynyl)tosylamide).

  • Catalyst: 1.1 equiv Dicobalt octacarbonyl [Co

    
    (CO)
    
    
    
    ].
  • Promoter: 6.0 equiv N-Methylmorpholine N-oxide (NMO).

  • Solvent: Anhydrous Dichloromethane (DCM) and Diethyl Ether.

  • Gas: Argon (inert atmosphere).

Step-by-Step Methodology
  • Complexation (The "Wait" Step):

    • Flame-dry a round-bottom flask and cool under Argon.

    • Dissolve the enyne substrate in anhydrous DCM (0.05 M concentration). Note: High dilution prevents intermolecular polymerization.

    • Add [Co

      
      (CO)
      
      
      
      ] (1.1 equiv) in one portion.
    • Stir at room temperature for 2 hours. Monitor by TLC. The solution will turn deep red/brown, indicating the formation of the alkyne-dicobalt hexacarbonyl complex.

  • Cyclization (The "Push" Step):

    • Cool the reaction mixture to 0°C.

    • Add solid NMO (6.0 equiv) in portions over 10 minutes. Causality: NMO oxidizes a CO ligand, creating a vacant coordination site on Cobalt, triggering alkene insertion.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Quench & Purification:

    • Filter the mixture through a pad of Celite to remove cobalt residues (residue will be blue/purple).

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation:

    • NMR: Look for the disappearance of alkyne protons and the appearance of the

      
      -unsaturated ketone signal (~170 ppm in 
      
      
      
      C).
    • IR: Strong carbonyl stretch at ~1700 cm

      
      .
      

References

  • Trost, B. M., et al. (2006).[4] "Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions." Journal of the American Chemical Society.[2][3][5] [4]

  • Frontier, A. J., et al. (2020). "New Twists in Nazarov Cyclization Chemistry." Accounts of Chemical Research. [2]

  • Desimoni, G., et al. (2015).[6] "Enantioselective Catalytic Reactions with N-Acyliden Penta-atomic Aza-heterocycles." Chemical Reviews.

  • Umekubo, N., et al. (2020).[7] "Pot and time economies in the total synthesis of Corey lactone." Chemical Science.

  • Yang, Z., et al. (2021). "Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products." Accounts of Chemical Research. [8]

  • Corey, E. J., et al. (1969). "Total synthesis of prostaglandins F2a and E2 as the naturally occurring forms."[1] Journal of the American Chemical Society.[2][3][5]

Sources

Torsional Strain and Ring Pucker in Cyclopentane: A Mechanistic and Applied Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Paradox: Planar vs. Puckered

For the medicinal chemist or structural biologist, the cyclopentane ring represents a unique stereoelectronic challenge. Unlike cyclohexane, which settles comfortably into a deep energy well (the chair conformation), cyclopentane exists in a state of perpetual dynamic flux known as pseudorotation .[1]

To understand the driving force behind this behavior, we must analyze the competing strain energies.

The Planar Trap

If cyclopentane were a perfect planar pentagon, the internal C-C-C bond angles would be


.[2][3][4]
  • Angle Strain (Baeyer Strain): This is nearly ideal, deviating only slightly from the tetrahedral

    
     required by 
    
    
    
    hybridization.
  • Torsional Strain (Pitzer Strain): This is the critical failure point. In a planar geometry, all ten C-H bonds would be perfectly eclipsed.

The Puckered Reality

To relieve this massive torsional strain (approx. 10 kcal/mol), the ring twists out of planarity.

  • Consequence: The internal bond angles compress slightly (averaging

    
    ), increasing angle strain.
    
  • Net Gain: The relief of eclipsing interactions outweighs the cost of angle compression, stabilizing the puckered conformers by

    
     kcal/mol relative to the planar transition state.
    

The Mechanics of Pseudorotation[1][5]

Cyclopentane does not "flip" between two states like cyclohexane; it ripples . The ring creates a wave of out-of-plane displacements that rotates around the ring without the molecule itself rotating. This barrierless (or near-barrierless) interconversion is defined by two canonical conformations.

Canonical Conformations[6][7]
FeatureEnvelope (

)
Half-Chair (

)
Symmetry Plane of symmetry (

) passing through the "flap" atom.
Axis of rotation (

) passing through a C-C bond.
Geometry 4 carbons are coplanar; 1 carbon (the flap) is displaced.[1][2][3][5][6]3 carbons are coplanar; 2 adjacent carbons are displaced (one up, one down).
Torsional Status The bond opposite the flap is eclipsed.[2][3][4][5][7][8]No bonds are fully eclipsed; better overall staggering.
Relative Energy Global Minimum (by a negligible margin).[9]Local Maximum (transition state for envelope inversion).
The Pseudorotation Cycle

The interconversion is described mathematically by the Cremer-Pople parameters or the Altona-Sundaralingam phase angle (


).[10] The molecule traverses a 360° pathway where the phase angle 

determines the shape, and the amplitude

determines the degree of puckering.

Pseudorotation E_North Envelope (North) P=0° T_East Half-Chair (East) P=90° E_North->T_East Pseudorotation E_South Envelope (South) P=180° T_East->E_South T_West Half-Chair (West) P=270° E_South->T_West T_West->E_North

Figure 1: The Pseudorotation Cycle. The molecule continuously converts between Envelope (


) and Half-Chair (

) forms. In unsubstituted cyclopentane, this pathway is virtually barrierless.

Experimental Protocol: Determining Pucker via NMR

For drug development professionals working with nucleosides (ribose rings) or proline-containing peptides, determining the precise ring pucker is critical for predicting receptor binding affinity.

Methodology: The Karplus Analysis

The scalar coupling constant


 between vicinal protons is directly related to the dihedral angle (

) via the Karplus equation.
Step-by-Step Protocol
  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum (minimum 500 MHz recommended to resolve multiplets).

    • Ensure the sample is in a non-viscous solvent (e.g.,

      
      , 
      
      
      
      ) to minimize line broadening.
  • Coupling Extraction:

    • Identify the H1'-H2', H2'-H3', and H3'-H4' couplings.

    • Use spectral simulation software (e.g., SpinWorks, MestReNova) if second-order effects (strong coupling) obscure the splitting patterns.

  • Dihedral Angle Calculation:

    • Apply the generalized Karplus equation for five-membered rings (often modified for electronegative substituents like oxygen):

      
      
      
    • Standard Parameters:

      
      , 
      
      
      
      ,
      
      
      . (Note: These must be calibrated for specific substituent electronegativities).
  • PSEUROT Analysis:

    • Input the calculated dihedral angles into a pseudorotation analysis program (e.g., PSEUROT).

    • Output: The program solves for the Phase Angle (

      
      ) and Puckering Amplitude (
      
      
      
      ).
  • Validation:

    • Self-Check: The sum of the coupling constants (

      
      ) is often used as a quick diagnostic. For example, in nucleosides, a large 
      
      
      
      indicates a South (C2'-endo) conformation, while a small value indicates North (C3'-endo).

Computational Workflow: Modeling Ring Dynamics

Static crystal structures often provide a misleading "snapshot" of a flexible ring. To understand the bioactive conformation, a dynamic computational approach is required.

Workflow Description

This protocol outlines the generation of the Free Energy Landscape (FEL) for a cyclopentane derivative using Density Functional Theory (DFT).

CompWorkflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (MMFF/PM6) Generate 50-100 seeds Start->ConfSearch Opt Geometry Optimization (DFT: B3LYP/6-31G*) ConfSearch->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq Cremer Calculate Cremer-Pople Parameters (q, φ) Freq->Cremer Extract Geometry Energy Boltzmann Weighting (ΔG at 298K) Freq->Energy Extract Gibbs Energy Output Bioactive Population Analysis Cremer->Output Energy->Output

Figure 2: Computational workflow for determining the thermodynamic population of ring puckers.

Applications in Drug Discovery[7][13]

Case Study 1: Nucleoside Analogs (Antivirals)

The ribose ring in nucleosides (a tetrahydrofuran derivative, structurally analogous to cyclopentane) toggles between North (C3'-endo) and South (C2'-endo) puckers.

  • Mechanism: DNA polymerases generally bind the "South" conformation, while RNA polymerases and A-form helices prefer "North".

  • Strategy: By substituting the ring oxygen with carbon (cyclopentane) and adding bulky groups or unsaturation, chemists can "lock" the ring into a North conformation. This is the basis of North-methanocarba (N-MC) nucleosides, which show potencies orders of magnitude higher than flexible analogs because they pay no entropic penalty upon binding.

Case Study 2: Proline in Peptidomimetics

Proline's pyrrolidine ring pucker (


-endo vs 

-exo) dictates the

and

backbone torsion angles of peptides.
  • Application: Fluorination at the 4-position of proline leverages the gauche effect to stereoelectronically enforce a specific pucker. This is used to stabilize polyproline helices or induce specific turns in macrocyclic peptide drugs.

References

  • Kilpatrick, J. E., Pitzer, K. S., & Spitzer, R. (1947). The Thermodynamics and Molecular Structure of Cyclopentane. Journal of the American Chemical Society, 69(10), 2483–2488. Link

  • Altona, C., & Sundaralingam, M. (1972).[11][12][13] Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.[11] Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Marquez, V. E., et al. (2004). Nucleosides with a Twist. Can Fixed Forms of Sugar Ring Pucker Influence Biological Activity in Nucleosides and Oligonucleotides? Journal of Medicinal Chemistry, 39(19), 3748–3755. Link

  • Wu, A., & Cremer, D. (2003).[14] Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems. International Journal of Molecular Sciences, 4(4), 158-192. Link

Sources

Historical perspective on cyclopentane synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopentane Scaffolds: From Stoichiometric Cyclization to Catalytic Precision

Executive Summary

The synthesis of cyclopentane rings has evolved from the brute-force thermodynamic equilibration of the late 19th century to the kinetically controlled, atom-economic catalytic methods of the modern era. For the drug development professional, understanding this evolution is not merely academic—it is a decision-making framework. The choice between a Dieckmann condensation, a Pauson-Khand reaction, or Ring-Closing Metathesis (RCM) dictates impurity profiles, scalability, and functional group tolerance. This guide synthesizes historical methodology with modern application, providing a self-validating technical roadmap for the synthesis of five-membered carbocycles.

Part 1: The Thermodynamic Era (1890s – 1950s)

The Logic of Enolates and Equilibrium

Before the advent of transition metal catalysis, cyclopentane synthesis relied heavily on the stability of 5-membered rings (Baeyer strain theory) and the reactivity of enolates. The dominant strategy was intramolecular nucleophilic substitution .

The Dieckmann Condensation (1894)

Walter Dieckmann’s intramolecular Claisen condensation remains the industrial benchmark for generating functionalized cyclopentanones. Its utility lies in its scalability; however, it is limited by its requirement for basic conditions and electron-withdrawing groups.

  • Mechanism: Base-mediated deprotonation of a diester at the

    
    -position, followed by a 5-exo-trig attack on the distal ester carbonyl.[1]
    
  • Key Insight: The reaction is reversible. High yields depend on the "driving force" step: the irreversible deprotonation of the final

    
    -keto ester product by the base. Thus, stoichiometric base  (1 equivalent) is strictly required.
    
Protocol 1: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate

A self-validating protocol for the Dieckmann Condensation.

Reagents:

  • Diethyl adipate (20.2 g, 100 mmol)

  • Sodium ethoxide (6.8 g, 100 mmol) - Freshly prepared or high-grade commercial.

  • Toluene (100 mL) - Anhydrous.

  • Glacial Acetic Acid (for quench).

Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Sodium ethoxide and Toluene. Heat to 80°C to create a suspension.

  • Addition: Add Diethyl adipate dropwise over 30 minutes. Critical Control Point: The reaction is exothermic; maintain internal temperature <110°C to prevent polymerization.

  • Reflux: Heat to reflux (110°C) for 4 hours. A solid precipitate (the sodium enolate) will form, turning the slurry thick.

  • Quench: Cool to 0°C. Add Glacial Acetic Acid (6 mL) in ice water (50 mL) slowly. The solid dissolves as the enolate is protonated.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Toluene (2 x 30 mL). Combine organics, wash with brine, and dry over MgSO₄.

  • Purification: Distillation under reduced pressure (bp ~105°C at 15 mmHg).

Validation:

  • Yield: Expect 75–85%.

  • IR: Look for split carbonyl peaks: ~1750 cm⁻¹ (ester) and ~1725 cm⁻¹ (ketone).

  • Failure Mode: If yield is low, check the quality of NaOEt. Hydroxide contamination hydrolyzes the ester rather than cyclizing it.

Part 2: The Transition Metal Revolution (1970s – Present)

Orbital Symmetry and Kinetic Control

The limitations of ionic chemistry (harsh bases, lack of stereocontrol) led to the exploration of transition metals. This era introduced methods that build the ring from acyclic precursors using orbital symmetry.

The Pauson-Khand Reaction (1973)

A formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide (CO) mediated by Cobalt.[2]

  • Significance: It constructs a cyclopentenone core with high stereoselectivity in a single step.

  • Modern Twist: While originally stoichiometric in dicobalt octacarbonyl [Co₂(CO)₈], modern variants use catalytic Rhodium or Cobalt with CO surrogates (like cinnamaldehyde) to improve safety and atom economy.

Ring-Closing Metathesis (RCM) (1990s)

The work of Grubbs and Schrock fundamentally changed retrosynthetic logic. Instead of forming a bond between a nucleophile and electrophile, RCM forms a bond between two neutral alkenes, extruding ethylene gas.

  • Mechanism: A metal alkylidene initiates a catalytic cycle involving a metallacyclobutane intermediate.

  • Driving Force: Entropic release of volatile ethylene gas.

Protocol 2: RCM Synthesis of 3-Cyclopentene-1,1-dicarboxylate

Using Grubbs II Catalyst for high functional group tolerance.

Reagents:

  • Diethyl diallylmalonate (240 mg, 1.0 mmol)

  • Grubbs Catalyst, 2nd Generation (42 mg, 5 mol%)

  • Dichloromethane (DCM) (100 mL) - Degassed, anhydrous.

Methodology:

  • Dilution: Dissolve the diene (Diethyl diallylmalonate) in DCM in a Schlenk flask. Critical Control Point: High dilution (0.01 M) is essential to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst in one portion under a curtain of Nitrogen or Argon.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn from red/brown to a lighter amber.

  • Quench: Add Ethyl Vinyl Ether (0.5 mL) and stir for 15 minutes. This deactivates the Ruthenium carbene, preventing isomerization during workup.

  • Purification: Concentrate in vacuo. Pass the residue through a short plug of silica gel to remove Ruthenium byproducts. Elute with 10% EtOAc/Hexanes.

Validation:

  • Yield: Expect >90%.

  • NMR: Disappearance of terminal alkene protons (5.0–6.0 ppm complex multiplet) and appearance of the cyclic alkene singlet (~5.6 ppm).

  • Atom Economy: High, with ethylene (28 g/mol ) as the only byproduct.

Part 3: Strategic Analysis & Visualization

Comparative Metrics
FeatureDieckmann CondensationPauson-KhandRing-Closing Metathesis (RCM)
Primary Mechanism Ionic (Enolate)Organometallic [2+2+1]Organometallic (Carbene)
Atom Economy Moderate (Loss of ROH)Excellent (100% in intramolecular)High (Loss of Ethylene)
Reagents Stoichiometric BaseCo/Rh Catalyst + COCatalytic Ru/Mo
Functional Group Tolerance Low (Sensitive to acid/base)ModerateHigh (Esters, Amides, Alcohols)
Key Constraint Requires 1,6-diester precursorsRequires Alkyne + AlkeneRequires High Dilution
Industrial Scalability High (Cheap reagents)Low (CO toxicity, Cost)Moderate (Catalyst cost)
Decision Logic for Cyclopentane Synthesis

The following diagram illustrates the strategic decision-making process for selecting a synthesis method based on substrate functionality and target scaffold.

CyclopentaneStrategy Start Target: Cyclopentane Scaffold Q1 Does the target contain a Ketone in the ring? Start->Q1 Q2 Is the precursor a Diester? Q1->Q2 Yes Method3 Ring-Closing Metathesis (Kinetic Control) Q1->Method3 No (Alkene/Alkane only) Q3 Does it contain an Enone system? Q2->Q3 No Method1 Dieckmann Condensation (Thermodynamic Control) Q2->Method1 Yes (1,6-Diester) Method2 Pauson-Khand [2+2+1] (Stereoselective) Q3->Method2 Yes (Alkyne + Alkene) Method4 Favorskii Rearrangement (Ring Contraction) Q3->Method4 No (Alpha-Halo Ketone) Note1 Best for Scale-up Low Cost Method1->Note1 Note2 High Tolerance Drug Discovery Method3->Note2

Figure 1: Strategic decision tree for selecting cyclopentane synthesis methods based on precursor availability and target functionality.

References

  • Dieckmann, W. (1894).[1][3] "Zur Kenntniss der Ringbildung aus Kohlenstoffketten." Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

  • Khand, I. U., Knox, G. R., Pauson, P. L., & Watts, W. E. (1973). "Organocobalt complexes. Part II. Reaction of acetylenehexacarbonyldicobalt complexes, (R1C2R2)Co2(CO)6, with norbornadiene and its derivatives." Journal of the Chemical Society, Perkin Transactions 1, 977-981.

  • Nguyen, S. T., Johnson, L. K., Grubbs, R. H., & Ziller, J. W. (1992). "Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media." Journal of the American Chemical Society, 114(10), 3974-3975.

  • Kirkland, T. A., & Grubbs, R. H. (1997).[4] "Ring-Closing Metathesis in Methanol and Water." The Journal of Organic Chemistry, 62(21), 7310-7318.

  • Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency."[5] Science, 254(5037), 1471-1477.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations of Cyclopentane Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ring opening of cyclopentane and its derivatives is a fundamental process in organic chemistry with significant implications in fields ranging from petroleum cracking to the synthesis of complex pharmaceuticals. Understanding the underlying mechanisms of these transformations is paramount for controlling reaction outcomes and designing novel synthetic pathways. This technical guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the intricate details of cyclopentane ring-opening reactions. We will delve into the core theoretical principles, present a validated, step-by-step computational workflow, and discuss the interpretation of the resulting data. This document is designed to serve as a practical resource for researchers aiming to leverage computational chemistry for predictive and mechanistic insights into these important reactions.

Introduction: The Significance of Cyclopentane Ring Opening

Cyclopentane moieties are prevalent in a vast array of natural products and synthetic molecules. Their inherent ring strain, though less severe than in cyclobutane or cyclopropane, makes them susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions.[1] These reactions can proceed through various mechanisms, including concerted electrocyclic processes governed by the principles of orbital symmetry, or stepwise pathways involving diradical intermediates.[2][3]

The stereochemical outcome of these reactions is often subtle and difficult to predict using classical chemical intuition alone. This is where quantum chemical calculations become an indispensable tool. By modeling the potential energy surface (PES) of a reaction, we can identify transition states, calculate activation barriers, and ultimately predict the feasibility and selectivity of different pathways.[4] This predictive power is crucial for applications such as optimizing industrial processes or designing drug candidates where specific stereoisomers are required for biological activity.

Theoretical Foundations: Visualizing the Reaction Landscape

Before embarking on practical calculations, it is essential to grasp the theoretical concepts that form the bedrock of our computational investigation.

The Potential Energy Surface (PES)

A chemical reaction can be visualized as the movement of atoms across a multidimensional landscape of potential energy.[5] The PES maps the energy of a molecular system as a function of its geometry. Stable molecules (reactants, products, and intermediates) reside in energy minima (valleys), while the pathways connecting them traverse over saddle points, which represent the transition states (TS).[6][7] The transition state is the point of highest energy along the minimum energy path between a reactant and a product, and its structure and energy determine the reaction's activation barrier.[7][8]

Woodward-Hoffmann Rules and Orbital Symmetry

For concerted electrocyclic reactions, such as the ring opening of cyclopentene to a pentadienyl system, the stereochemical outcome is dictated by the Woodward-Hoffmann rules.[9][10] These rules, grounded in the principle of conservation of orbital symmetry, predict whether the ring opening will proceed in a conrotatory (substituents on the breaking bond rotate in the same direction) or disrotatory (substituents rotate in opposite directions) fashion.[9][11][12] The preferred pathway depends on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).[10][11] While these rules provide a powerful qualitative framework, quantum chemical calculations are necessary to quantify the energy differences between the allowed and forbidden pathways.[13]

Transition State Theory (TST)

Transition State Theory provides a framework for calculating the rate constant of a chemical reaction.[5][14] According to TST, the reaction rate is determined by the concentration of the "activated complex" (the ensemble of molecules at the transition state) and the frequency with which this complex crosses over to the product side.[5][14] The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which can be calculated using quantum chemical methods.[5]

Computational Methodologies: Choosing the Right Tools

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. There is always a trade-off between computational cost and accuracy, and the selection of an appropriate methodology is a critical step.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its excellent balance of accuracy and computational efficiency.[15] DFT methods approximate the complex many-electron wavefunction by using the electron density, which is a simpler quantity.

  • Functionals: The choice of the exchange-correlation functional is crucial. For pericyclic reactions and the determination of reaction barriers, hybrid functionals like B3LYP are a common starting point. However, more modern functionals, such as the M06-2X functional, often provide improved accuracy for kinetics.[16][17] It is also important to include dispersion corrections (e.g., Grimme's -D3) to accurately model non-covalent interactions.

  • Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets like 6-31G(d,p) are often sufficient for initial geometry optimizations. For more accurate final energy calculations, larger basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ ) are recommended.

Multireference Methods for Photochemical Reactions

For photochemical ring-opening reactions, the situation is more complex. These reactions often involve excited electronic states, conical intersections, and regions of the PES where the single-reference nature of DFT and standard ab initio methods breaks down. In such cases, multireference methods are necessary.

  • Complete Active Space Self-Consistent Field (CASSCF): CASSCF provides a qualitatively correct description of the electronic structure in situations with strong static correlation, such as bond breaking or excited states.[18] The key challenge in a CASSCF calculation is the selection of the "active space," which comprises the set of orbitals and electrons most important for the chemical process being studied.[18]

  • CASPT2/NEVPT2: The energies obtained from CASSCF lack dynamic electron correlation. To obtain quantitative accuracy, a second-order perturbation theory correction, such as CASPT2 or NEVPT2, is typically applied to the CASSCF wavefunction.

A Validated Workflow for Mechanistic Elucidation

The following step-by-step protocol outlines a robust and self-validating workflow for the computational investigation of a thermal cyclopentane ring-opening reaction.[19][20][21][22]

Step 1: Geometry Optimization of Stationary Points
  • Objective: To find the minimum energy structures of the reactant (cyclopentane derivative), product (ring-opened species), and any potential intermediates.

  • Protocol:

    • Construct an initial 3D structure of the molecule using a molecular builder.

    • Perform a geometry optimization using a chosen level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

    • The optimization algorithm will iteratively adjust the atomic positions to find a point on the PES where the forces on all atoms are zero.

Step 2: Transition State (TS) Searching
  • Objective: To locate the first-order saddle point on the PES that connects the reactant and product.[6]

  • Protocol:

    • Generate an initial guess for the transition state structure. This can be done by manually modifying the reactant geometry towards the product or by using automated methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3).[7]

    • Perform a transition state optimization. Unlike a minimization, this search aims to find a structure that is a minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate.[6]

Step 3: Frequency Analysis
  • Objective: To characterize the optimized structures and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Protocol:

    • Perform a frequency calculation at the same level of theory as the optimization for each stationary point.

    • Validation:

      • A minimum (reactant, product, intermediate) will have zero imaginary frequencies .

      • A transition state will have exactly one imaginary frequency .[6]

    • The vibrational mode corresponding to the imaginary frequency should be visually inspected to ensure it represents the atomic motion that transforms the reactant into the product.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
  • Objective: To definitively confirm that the located transition state connects the intended reactant and product.

  • Protocol:

    • Start an IRC calculation from the optimized transition state geometry.

    • The calculation follows the minimum energy path downhill from the TS in both the forward (towards the product) and reverse (towards the reactant) directions.[7]

    • Validation: The endpoints of the IRC path should correspond to the previously optimized reactant and product minima.

Step 5: Single-Point Energy Refinement
  • Objective: To obtain more accurate electronic energies for the final energy profile.

  • Protocol:

    • Using the optimized geometries from the lower-level theory, perform a single-point energy calculation with a larger, more flexible basis set (e.g., cc-pVTZ). This approach, often denoted as High-Level//Low-Level, provides a good balance between accuracy and computational cost.

The entire computational workflow can be visualized as follows:

G cluster_0 Initial Setup cluster_1 Geometry Optimization cluster_2 Transition State Search cluster_3 Validation & Refinement cluster_4 Final Output Build 1. Build Initial Structures (Reactant, Product) Opt_R 2a. Optimize Reactant Build->Opt_R Opt_P 2b. Optimize Product Build->Opt_P Guess_TS 3. Generate TS Guess Opt_R->Guess_TS Freq_R 5a. Freq Analysis (R) (0 Imaginary Freq) Opt_R->Freq_R Opt_P->Guess_TS Freq_P 5b. Freq Analysis (P) (0 Imaginary Freq) Opt_P->Freq_P Opt_TS 4. Optimize TS Guess_TS->Opt_TS Freq_TS 5c. Freq Analysis (TS) (1 Imaginary Freq) Opt_TS->Freq_TS IRC 6. IRC Calculation (Confirms R-TS-P Path) Freq_TS->IRC SPE 7. High-Level Single-Point Energy Calculation IRC->SPE Use optimized geometries Profile 8. Construct Energy Profile SPE->Profile

Caption: A validated computational workflow for reaction mechanism elucidation.

Data Analysis and Interpretation: From Numbers to Insights

Once the calculations are complete, the raw data must be processed to extract meaningful chemical insights.

Reaction Energetics

The primary output of these calculations is the energy of each species. By combining the electronic energies with the ZPVE and thermal corrections from the frequency calculations, we can determine the key thermodynamic and kinetic parameters. A potential energy surface diagram illustrates these relationships:

PES R Reactant TS Transition State (TS) R->TS ΔG‡ (Activation Energy) R_line R->R_line P Product TS->P P_line P->P_line path axis Potential Energy rc_axis Reaction Coordinate delta_g ΔGrxn

Caption: A representative potential energy surface diagram.
Quantitative Data Summary

The calculated energies for a hypothetical conrotatory ring opening of a substituted cyclopentene are summarized in the table below. All energies are reported relative to the reactant.

SpeciesElectronic Energy (kcal/mol)ZPVE Correction (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactant0.00+ 0.000.00
Transition State+35.2- 1.5+33.7
Product-10.8+ 2.1-8.7

From this data, we can determine:

  • Activation Energy (ΔG‡): 33.7 kcal/mol

  • Reaction Free Energy (ΔGrxn): -8.7 kcal/mol

This indicates a kinetically controlled but thermodynamically favorable reaction under the modeled conditions. By performing the same set of calculations for the disrotatory pathway, a direct comparison of the activation barriers would reveal the kinetically preferred stereochemical outcome.

Conclusion

Quantum chemical calculations provide a powerful and rational approach to understanding the mechanisms of cyclopentane ring-opening reactions. By following a systematic and self-validating workflow, researchers can move beyond qualitative predictions to obtain quantitative data on reaction energetics and stereoselectivity. This in-depth understanding is critical for the rational design of new synthetic methods, the optimization of existing processes, and the development of novel molecular entities in the pharmaceutical and materials science industries. The methodologies outlined in this guide serve as a robust foundation for researchers to confidently apply computational chemistry to their specific systems of interest.

References

  • Computational Chemistry from Laptop to HPC. (n.d.). Transition-state theory.
  • Computational Chemistry Class Notes. (n.d.). Transition State Theory & Reaction Dynamics.
  • Chemistry LibreTexts. (2023, January 23). Woodward Hoffmann rules. Retrieved from [Link]

  • Wikipedia. (n.d.). Woodward–Hoffmann rules. Retrieved from [Link]

  • Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]

  • Sirjean, B., Glaude, P., & Fournet, R. (2006). Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv. Retrieved from [Link]

  • Sirjean, B., Glaude, P., & Fournet, R. (2006). Detailed kinetic study of the ring opening of cycloalkanes by CBS-QB3 calculations. Journal of Physical Chemistry A, 110(46), 12693–12704.
  • University of Helsinki. (n.d.). Transition States in Chemical Reactions. Retrieved from [Link]

  • Truhlar, D. G., Garrett, B. C., & Klippenstein, S. J. (1996). Current status of transition-state theory. The Journal of Physical Chemistry, 100(31), 12771-12800.
  • Papajak, E., & Truhlar, D. G. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 24(30), 17954-17964. Retrieved from [Link]

  • Papajak, E., & Truhlar, D. G. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Automatic workflow for calculation of reaction mechanism and.... Retrieved from [Link]

  • American Chemical Society. (2020, September 9). Photochemical Ring Opening of Oxirane Modeled by Constrained Density Functional Theory. ACS Omega. Retrieved from [Link]

  • YouTube. (2022, August 31). Pericyclic Reactions: Electrocyclisations. How to Use Woodward-Hoffmann Rules in Organic Chemistry 2. Retrieved from [Link]

  • University of Bristol. (n.d.). Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 3 The Woodward-Hoffmann Rules & their Application. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2022, March 23). An open source computational workflow for the discovery of autocatalytic networks in abiotic reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Ring-Opening of Cyclohexadiene: Quantum Wavepacket Dynamics on a Global Ab Initio Potential Energy Surface. Retrieved from [Link]

  • Scientific Research Publishing. (2025, August 6). Density Functional Theory Calculations of Pericyclic Reaction Transition Structures. Retrieved from [Link]

  • AIP Publishing. (2024, March 25). A CASSCF/MRCI trajectory surface hopping simulation of the photochemical dynamics and the gas phase ultrafast electron diffraction patterns of cyclobutanone. The Journal of Chemical Physics. Retrieved from [Link]

  • American Chemical Society. (2018, November 13). Exploration of Reaction Pathways and Chemical Transformation Networks. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Academia.edu. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Retrieved from [Link]

  • AIP Publishing. (n.d.). Photofragmentation of cyclobutanone at 200 nm: TDDFT vs CASSCF electron diffraction. Retrieved from [Link]

  • Semantic Scholar. (1994, July 20). Density functional studies of representative pericyclic reactions. Retrieved from [Link]

  • R Discovery. (2021, October 12). An automatized workflow from molecular dynamic simulation to quantum chemical methods to identify elementary reactions and compute reaction constants. Retrieved from [Link]

  • American Chemical Society. (n.d.). A DFT Study of the Pericyclic/Pseudopericyclic Character of Cycloaddition Reactions of Ethylene and Formaldehyde to Buta-1,3-dien-1-one and Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Zimmerman Lab. (n.d.). CASSCF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. Retrieved from [Link]

  • Baran Lab. (2005, February 9). Cyclopentane Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 18). 9.3: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

Sources

Cyclopentane Solubility: Physicochemical Profiling & Experimental Protocols

[1]

Executive Summary

Cyclopentane (

12

Its solubility behavior is governed by the Hydrophobic Effect in aqueous media and London Dispersion Forces in organic media.[3][2] This guide provides validated solubility data, thermodynamic mechanisms, and specific protocols for handling this volatile solvent in experimental settings.

PropertyValueUnitCondition
Aqueous Solubility 156 mg/L25°C
LogP (Octanol-Water) 3.00 -20°C
Henry's Law Constant (

)
0.164 atm[3]·m³/mol25°C
Hildebrand Parameter (

)
16.7 MPa

25°C
Vapor Pressure 42.3 kPa20°C

Thermodynamics of Aqueous Solubility

Cyclopentane's solubility in water is extremely low (

2entropic penalty3
The Hydrophobic Effect Mechanism

When cyclopentane dissolves in water, it does not form hydrogen bonds.[2] To accommodate the non-polar cyclopentane molecule, water molecules must reorganize into a highly ordered, ice-like "clathrate" cage structure around the solute.

  • Cavity Formation: Energy is required to create a void in the solvent (Endothermic,

    
    ).[2]
    
  • Solute-Solvent Interaction: Weak van der Waals forces release minimal energy (Exothermic,

    
    ).[3][2]
    
  • Solvent Reorganization: Water molecules order themselves, leading to a massive decrease in entropy (

    
    ).[3][2]
    

Since



HydrophobicEffectSoluteCyclopentane (Bulk)CavityCavity Formation(+ Enthalpy)Solute->Cavity DisruptionCageWater Structuring(Entropy Loss)Cavity->Cage H-Bond NetworkReorganizationSolutionDissolved State(High Free Energy)Cage->Solution UnfavorableEquilibrium

Figure 1: Thermodynamic cycle of hydrophobic solvation.[3] The entropic penalty of water structuring is the rate-limiting thermodynamic barrier.[3]

Organic Solvent Compatibility & Miscibility

In organic synthesis and extraction, cyclopentane follows the "Like Dissolves Like" principle. Its miscibility is best predicted using the Hildebrand Solubility Parameter (


)32
Miscibility Map

Cyclopentane (

  • Miscible: Ethanol, Diethyl Ether, Benzene, n-Hexane, Acetone, Carbon Tetrachloride.

  • Immiscible/Low Solubility: Water, Glycerol, Ethylene Glycol.

  • Critical Note on DMSO: While many organic compounds dissolve in Dimethyl Sulfoxide (DMSO) , cyclopentane is an aliphatic hydrocarbon and exhibits poor miscibility with DMSO.[2]

    • Implication: Do not use DMSO to prepare stock solutions of cyclopentane for biological assays.[3][2] A biphasic system will likely form. Use Ethanol (absolute) as the co-solvent carrier instead.[3][2]

Experimental Protocols for Solubility Determination

Due to cyclopentane's high volatility (BP

2Static Headspace Gas Chromatography (HS-GC)32
Protocol: Static Headspace GC Method

This method relies on the equilibrium partitioning of cyclopentane between the liquid and gas phase in a closed system.[3][2]

Reagents & Equipment:

  • Cyclopentane (>99% purity).[3][2]

  • Milli-Q Water (degassed).[3][2]

  • Gas Chromatograph with FID (Flame Ionization Detector).[3][2]

  • Headspace Autosampler.[3][2]

  • 20 mL Crimped Headspace Vials.

Step-by-Step Workflow:

  • Preparation: Add 10 mL of water to six headspace vials.

  • Spiking: Add excess cyclopentane (e.g., 50 µL) to three vials (Sample) to ensure saturation. Leave three vials as blanks.

  • Equilibration: Crimp seal immediately. Incubate at 25.0°C for 24 hours with constant agitation (500 rpm) to reach phase equilibrium.

  • Phase Separation: Allow vials to stand static for 1 hour to let micro-droplets settle.

  • Sampling: The autosampler pierces the septum and samples the vapor phase (headspace).[3][2]

  • Quantification: Calculate liquid concentration using Henry's Law calibration or by total vaporization of a known standard.

HeadspaceProtocolStep11. Sample Prep(Water + Excess Cyclopentane)Step22. Crimp Seal(Closed System)Step1->Step2Step33. Equilibration(25°C, 24h, Agitation)Step2->Step3Step44. Static Settling(Phase Separation)Step3->Step4Step55. Headspace Sampling(Vapor Phase Injection)Step4->Step5Step66. GC-FID Analysis(Quantification)Step5->Step6

Figure 2: Validated workflow for determining solubility of volatile hydrophobic liquids.

Relevance to Drug Development

Partition Coefficient (LogP)

Cyclopentane has an experimental LogP of ~3.0 .[3][2]

  • Significance: It mimics the lipophilic core of many drug candidates.[3][2] A LogP of 3 indicates the compound is 1000 times more soluble in octanol (lipid mimic) than in water.

  • Application: In High-Throughput Screening (HTS), cyclopentane derivatives are often used to tune the lipophilicity of a scaffold.

Handling in HTS (Evaporation Risk)

When using cyclopentane or its analogs in microplates:

  • Risk: Significant evaporation occurs within minutes in open wells, altering molar concentrations.[2]

  • Mitigation: Use adhesive foil seals immediately after dispensing.[3][2] Alternatively, use PDMS (Polydimethylsiloxane) passive dosing to maintain a constant freely dissolved concentration over time.[2]

Safety & Handling

  • Flammability: Cyclopentane is highly flammable (Flash point: -37°C).[3][2] All transfers must occur in a fume hood away from ignition sources.[3][2]

  • Static Discharge: Use grounded glassware.[3][2] The non-polar nature generates static electricity during pouring.[3][2]

  • Storage: Store in a flammables cabinet at < 25°C.

References

  • McAuliffe, C. (1966).[2] Solubility in Water of Paraffin, Cycloparaffin, Olefin, Acetylene, Cycloolefin, and Aromatic Hydrocarbons. Journal of Physical Chemistry. Link

  • NIST Chemistry WebBook. (n.d.).[3][2] Cyclopentane - Thermochemical Data. National Institute of Standards and Technology.[3][2] Link

  • Sander, R. (2015).[2] Compilation of Henry's law constants (version 4.[3][2][4]0) for water as solvent.[3][2] Atmospheric Chemistry and Physics. Link

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[3][2] Link

  • ECHA. (n.d.).[3][2] Cyclopentane - Registration Dossier. European Chemicals Agency.[3][2] Link

Discovery and Isolation of Cyclopentane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentane-containing natural products (CNPs) represent a structurally diverse and pharmacologically potent class of secondary metabolites. Ranging from the hydrophilic iridoid glycosides (anti-inflammatory, neuroprotective) to the lipophilic prostaglandins (lipid mediators) and complex cyclopentanoid monoterpenes , the five-membered carbocycle presents unique challenges in isolation. The ring’s conformational flexibility ("envelope" vs. "twist") and the frequent presence of acid-labile acetal linkages or strain-induced reactivity require specialized extraction and purification strategies.

This guide synthesizes field-proven methodologies for the extraction, fractionation, and structural elucidation of CNPs, with a specific focus on overcoming the stability and stereochemical challenges inherent to the cyclopentane scaffold.

Structural Diversity & Biosynthetic Origins

Understanding the biosynthetic origin is the first step in designing an isolation logic. The polarity and stability of the target molecule dictate the extraction solvent and chromatographic stationary phase.

ClassBiosynthetic OriginKey CharacteristicsRepresentative Compounds
Iridoids Terpenoid (Secologanin)Often glycosylated (polar), acid-labile acetal linkage.Loganin, Sweroside, Geniposide
Prostaglandins Fatty Acid (Arachidonic Acid)Lipophilic, thermally unstable, oxidizable.PGE2, PGF2

Cyclopentanoid Monoterpenes TerpenoidVolatile, often co-occur with iridoids.Nepetalactone
Jasmone Derivatives Fatty Acid (Linolenic Acid)Volatile signaling molecules.Methyl Jasmonate
Extraction Strategies: The Stability-Polarity Matrix

The primary cause of yield loss in CNP isolation is artifact formation. The cyclopentane ring in iridoids often contains an enol ether or hemiacetal moiety that rearranges or hydrolyzes under acidic conditions.

2.1. Protocol: Artifact-Free Extraction
  • Buffer Control: For iridoids, maintain pH 6.0–7.5. Avoid unbuffered silica gel, which is slightly acidic.

  • Temperature: Keep extraction temperatures <40°C. Use Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to minimize thermal exposure.

  • Solvent Selection:

    • Glycosides (Polar): 60% Methanol or Ethanol in water.

    • Aglycones/Prostaglandins (Lipophilic): Ethyl Acetate or cold Diethyl Ether (specifically for prostaglandins to prevent isomerization).

Isolation & Purification Workflows

Traditional silica gel chromatography often leads to irreversible adsorption of polar glycosides. High-Speed Counter-Current Chromatography (HSCCC) is the superior technique for CNPs, offering high sample recovery and no solid support to catalyze decomposition.

3.1. Strategic Decision Tree

IsolationWorkflow Start Biomass Extraction PolarityCheck Target Polarity? Start->PolarityCheck LipoPath Lipophilic (e.g., Prostaglandins) PolarityCheck->LipoPath Low Polarity HydroPath Hydrophilic (e.g., Iridoids) PolarityCheck->HydroPath High Polarity SPE Solid Phase Extraction (C18) LipoPath->SPE ChiralHPLC Chiral HPLC (Amylose/Cellulose phases) SPE->ChiralHPLC Partition Partition: n-BuOH / Water HydroPath->Partition HSCCC HSCCC (Support-Free Liquid Partition) Partition->HSCCC Polishing Polishing: Sephadex LH-20 HSCCC->Polishing

Figure 1: Decision matrix for the isolation of cyclopentane-containing natural products based on polarity.

Detailed Protocol: Isolation of Iridoid Glycosides via HSCCC

This protocol validates the isolation of compounds like Loganin or Sweroside from plant material. It circumvents the "irreversible adsorption" problem of silica gel.

Reagents & Equipment:

  • Solvent System: Dichloromethane : Methanol : n-Butanol : Water : Acetic Acid (5:5:3:4:0.1 v/v).[1][2]

  • Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300A).

  • Detection: TLC (Vanillin-H₂SO₄ reagent).[3]

Step-by-Step Methodology:

  • Crude Extraction:

    • Extract 100 g of dried plant powder with 1 L of 60% EtOH (3x, 30 min UAE).

    • Concentrate in vacuo at 40°C to obtain the crude extract.

    • Suspend crude extract in water and partition with petroleum ether (to remove fats) followed by n-Butanol . The n-BuOH fraction contains the target iridoids.

  • HSCCC Solvent Equilibration:

    • Prepare the two-phase solvent system: DCM:MeOH:n-BuOH:H2O:HOAc (5:5:3:4:0.1).[1][2]

    • Shake vigorously and allow to settle. Separate the Upper Phase (Stationary) and Lower Phase (Mobile) .

    • Validation: Measure the Partition Coefficient (

      
      ) of the target by HPLC. Ideal range: 
      
      
      
      .
  • Chromatography Run:

    • Fill the HSCCC coil with the Upper Phase (Stationary).

    • Rotate the coil at 800–1000 rpm.

    • Pump the Lower Phase (Mobile) at 2.0 mL/min head-to-tail .

    • Once hydrodynamic equilibrium is established (mobile phase elutes), inject the sample (dissolved in equal parts upper/lower phase).

  • Fraction Analysis:

    • Collect 5 mL fractions.

    • Visualization: Spot on silica TLC plates. Spray with Vanillin-Sulfuric Acid (1g vanillin in 100mL H₂SO₄/EtOH) and heat at 105°C. Iridoids typically appear as pink, purple, or brown spots .

  • Polishing:

    • Pool pure fractions. If minor impurities persist, pass through a small Sephadex LH-20 column (eluting with MeOH) to remove pigments or polymeric tannins.

Structural Elucidation: The Stereochemical Challenge

The cyclopentane ring is not planar; it adopts an "envelope" or "half-chair" conformation. This flexibility complicates NMR analysis, as coupling constants (


) vary with conformation.
5.1. NMR Strategy
  • 1H-NMR: Look for the characteristic acetal proton (if iridoid) around

    
     5.0–6.0 ppm (doublet).
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for determining relative stereochemistry in 5-membered rings.

    
    -coupling analysis is often unreliable due to the envelope flip.
    
    • Cis-fused protons will show strong NOE correlations.

    • Trans protons will show weak or no NOE.

5.2. Stereochemical Logic Flow

NMRLogic Sample Purified Compound H1NMR 1H NMR Spectrum Sample->H1NMR COSY COSY (Assign Connectivity) H1NMR->COSY Identify Spin Systems NOESY NOESY / ROESY (Spatial Proximity) COSY->NOESY Map Correlations Config Relative Configuration (Cis vs Trans) NOESY->Config Strong NOE = Cis

Figure 2: NMR workflow for establishing relative stereochemistry in flexible cyclopentane rings.

References
  • Extraction and Isolation of Natural Products. MDPI. Available at: [Link][2]

  • Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • Conformational Analysis of Cyclopentane. LibreTexts Chemistry. Available at: [Link]

  • Strategies for Natural Products Isolation. Research and Reviews. Available at: [Link]

Sources

Methodological & Application

Cyclopentane as a Sustainable Solvent for Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The growing emphasis on sustainable chemistry has catalyzed the search for greener alternatives to conventional organic solvents. Cyclopentane, a simple cycloalkane, has emerged as a promising candidate due to its favorable environmental profile, including zero ozone depletion potential and a low global warming potential.[1][2][3] This technical guide provides an in-depth exploration of cyclopentane's utility as a solvent in organic reactions, offering field-proven insights, detailed experimental protocols, and comparative data to guide researchers, scientists, and drug development professionals in its effective application.

Introduction: Re-evaluating a Simple Hydrocarbon

Historically, the use of alkanes as solvents in organic synthesis has been widespread, with hexane and heptane being common choices for non-polar reaction media. However, concerns over their neurotoxicity and environmental impact have prompted a shift towards safer alternatives. Cyclopentane, with its cyclic structure, presents a unique combination of properties that make it an attractive replacement.

Cyclopentane is a colorless, volatile liquid with a faint odor.[4] Its contained ring structure results in a higher boiling point and flash point compared to n-pentane, offering better operational safety.[1] From an environmental standpoint, cyclopentane is a significant improvement over ozone-depleting substances and many chlorinated hydrocarbons.[1][2][3] This guide will delve into the practical aspects of employing cyclopentane as a solvent, moving beyond its well-established roles as a blowing agent and refrigerant.[1][2][3]

Physicochemical Properties and Solvent Characteristics

The efficacy of a solvent is intrinsically linked to its physical and chemical properties. Understanding these characteristics is paramount to predicting its behavior in a reaction, its compatibility with reagents, and the ease of post-reaction work-up.

Key Physical Properties
PropertyValueComparison with Common Solvents
Molecular Formula C₅H₁₀-
Molecular Weight 70.1 g/mol -
Boiling Point 49.2 °CLower than Toluene (111 °C), Higher than Hexane (69 °C)
Melting Point -93.9 °CLower than Benzene (5.5 °C)
Density 0.745 g/cm³Less dense than water
Vapor Pressure 45 kPa (at 20 °C)Higher than Toluene, Lower than Diethyl Ether
Flash Point -37 °CLower than Toluene, similar to Hexane
Solubility and Miscibility

Cyclopentane is a non-polar solvent and, as such, exhibits poor solubility in water.[4] However, it is miscible with a wide range of common organic solvents, including ethanol, ether, benzene, and acetone.[5] This miscibility allows for the creation of solvent mixtures to fine-tune the polarity of the reaction medium. Its non-polar nature makes it an excellent solvent for dissolving other hydrocarbons and non-polar reagents.[4]

Advantages of Cyclopentane in Organic Synthesis

The selection of cyclopentane as a reaction solvent is often driven by a combination of its green credentials and its performance benefits in specific applications.

Environmental and Safety Profile
  • Eco-Friendly : Cyclopentane has a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP), making it an environmentally benign choice compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2][3]

  • Reduced Toxicity : While still a volatile organic compound (VOC), cyclopentane is considered to have a lower toxicity profile than aromatic solvents like benzene and toluene.

  • Higher Boiling and Flash Points than n-Pentane : This reduces the risk of accidental ignition and makes it a safer alternative for reactions requiring gentle heating.

Performance in Reactions
  • Inert Reaction Medium : As a saturated hydrocarbon, cyclopentane is chemically inert under many reaction conditions, preventing unwanted side reactions with reagents.

  • Azeotropic Water Removal : Cyclopentane forms a low-boiling azeotrope with water, which can be advantageous in reactions that require anhydrous conditions, as water can be removed by azeotropic distillation.

  • Potential for Improved Selectivity : In some reactions, the unique conformational properties of the cyclopentane ring can influence the transition state, leading to improved stereoselectivity or regioselectivity compared to linear alkanes.

Application Notes and Experimental Protocols

While not as ubiquitously documented as solvents like THF or toluene, cyclopentane can be a highly effective solvent for a range of organic transformations, particularly those requiring a non-polar, inert medium.

Grignard Reactions

The formation of Grignard reagents and their subsequent reactions are highly sensitive to the solvent used. While ethers are the traditional choice, non-polar hydrocarbons can be employed, especially in industrial settings, to minimize peroxide formation and facilitate product isolation.

Rationale for using Cyclopentane:

  • Inertness : Cyclopentane will not react with the highly basic Grignard reagent.

  • Solubility : While the Grignard reagent itself may have limited solubility, the starting materials (alkyl/aryl halides) and the final products are often soluble in cyclopentane.

  • Safety : The absence of ether's peroxide-forming tendencies enhances safety, particularly on a larger scale.

Experimental Protocol: Synthesis of 1-Phenyl-1-propanol

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification A Mg turnings in dry Cyclopentane B Add Ethyl Bromide dropwise A->B C Reflux to initiate B->C D Cool Grignard reagent C->D Ethylmagnesium Bromide formed E Add Benzaldehyde in Cyclopentane D->E F Stir at room temperature E->F G Quench with aq. NH4Cl F->G Reaction complete H Separate organic layer G->H I Dry and evaporate Cyclopentane H->I J Purify by chromatography I->J Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Work-up and Isolation A Suspend AlCl3 in dry Cyclopentane B Cool to 0°C A->B C Add Acetyl Chloride dropwise B->C Formation of acylium ion precursor D Add Toluene dropwise C->D E Quench with ice-water D->E Reaction proceeds F Separate and wash organic layer E->F G Dry and remove solvent F->G H Purify by distillation G->H

Sources

Application Notes and Protocols for the Synthesis of Functionalized Cyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Cyclopentane Moiety in Modern Chemistry

The cyclopentane ring is a foundational structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence in molecules of therapeutic importance, such as prostaglandins, carbocyclic nucleosides, and various alkaloids, underscores the critical need for robust and efficient synthetic methods to access functionally diverse cyclopentanoid structures.[2] Unlike their six-membered cyclohexane counterparts, the synthesis of cyclopentanes can be more challenging due to less favorable entropic and enthalpic factors in ring closure. This guide provides an in-depth exploration of key synthetic strategies for constructing functionalized cyclopentanes, offering both mechanistic insights and detailed experimental protocols for researchers in drug discovery and organic synthesis.

Strategic Approaches to Cyclopentane Ring Construction

The synthetic chemist's toolkit for cyclopentane synthesis is broad and varied, encompassing classical ionic reactions, powerful organometallic transformations, elegant pericyclic reactions, and modern asymmetric catalytic methods. The choice of strategy is often dictated by the desired substitution pattern, stereochemical complexity, and the overall synthetic plan. This guide will focus on several of the most versatile and widely adopted methods.

Intramolecular Cyclization Strategies

One of the most direct and common approaches to cyclopentane synthesis involves the intramolecular cyclization of a suitably functionalized acyclic precursor.

Intramolecular Aldol and Related Condensations

The intramolecular aldol reaction of 1,4-dicarbonyl compounds is a classic and reliable method for the formation of cyclopentenones.[3][4] The reaction proceeds via the formation of an enolate which then attacks the pendant carbonyl group, followed by dehydration to yield the α,β-unsaturated cyclic ketone.

Causality of Experimental Choices: The choice of base is critical in the intramolecular aldol reaction. A strong, non-nucleophilic base like LDA or KHMDS is often employed to ensure rapid and complete enolate formation, minimizing side reactions. The reaction temperature is also a key parameter; lower temperatures (-78 °C) are typically used for the enolization step to control regioselectivity, followed by warming to room temperature or gentle heating to promote the cyclization and dehydration steps.

Protocol 1: Intramolecular Aldol Cyclization of a 1,4-Diketone

Objective: To synthesize a cyclopentenone derivative from a 1,4-diketone precursor.

Materials:

  • 1,4-Diketone substrate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.1 equiv)

  • Aqueous solution of Ammonium Chloride (NH4Cl), saturated

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the 1,4-diketone substrate dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Self-Validation: The success of the reaction can be monitored by TLC. The formation of the cyclopentenone product will result in a new spot with a different Rf value compared to the starting 1,4-diketone. The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Radical Cyclizations

Radical cyclizations offer a powerful alternative for the synthesis of cyclopentanes, particularly for the construction of highly substituted rings. These reactions are often initiated by the homolytic cleavage of a weak bond, generating a radical that can then undergo an intramolecular addition to a suitably positioned alkene or alkyne.

Causality of Experimental Choices: The success of a radical cyclization is governed by Baldwin's rules, which predict the favorability of different ring-closing pathways. For the formation of five-membered rings, a 5-exo-trig cyclization is generally favored over a 6-endo-trig pathway.[3] Common radical initiators include azobisisobutyronitrile (AIBN) and tri-n-butyltin hydride (Bu3SnH) is a common radical mediator. The concentration of the reaction mixture is also a critical parameter; high dilution conditions are often employed to favor the intramolecular cyclization over intermolecular side reactions.

Protocol 2: Tin-Mediated Radical Cyclization of an Alkenyl Halide

Objective: To synthesize a functionalized cyclopentane via the radical cyclization of an alkenyl halide.

Materials:

  • Alkenyl halide substrate (1.0 equiv)

  • Tri-n-butyltin hydride (Bu3SnH) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add the alkenyl halide substrate and AIBN dissolved in anhydrous toluene.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • In a separate flask, prepare a solution of Bu3SnH in anhydrous toluene and degas it.

  • Heat the solution of the alkenyl halide and AIBN to reflux (approximately 110 °C).

  • Slowly add the solution of Bu3SnH to the refluxing reaction mixture over a period of 2-3 hours using a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.

Self-Validation: The progress of the reaction can be monitored by TLC. The disappearance of the starting material and the appearance of a new, less polar product spot are indicative of a successful reaction. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Organometallic Approaches to Cyclopentane Synthesis

Organometallic reagents and catalysts have revolutionized the synthesis of complex organic molecules, and the construction of cyclopentane rings is no exception.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[5][6] This reaction is typically mediated by cobalt carbonyl complexes, although other transition metals have also been employed.[7][8]

Causality of Experimental Choices: The choice of the cobalt source, typically dicobalt octacarbonyl (Co2(CO)8), is crucial for the formation of the key cobalt-alkyne complex that initiates the reaction. The reaction can be performed stoichiometrically or catalytically. In the catalytic version, a promoter such as N-methylmorpholine N-oxide (NMO) is often used to facilitate the regeneration of the active catalytic species. The reaction temperature and pressure of carbon monoxide can also influence the reaction rate and yield.

Protocol 3: Intramolecular Pauson-Khand Reaction

Objective: To synthesize a bicyclic cyclopentenone from an enyne precursor.

Materials:

  • Enyne substrate (1.0 equiv)

  • Dicobalt octacarbonyl (Co2(CO)8) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon inlet, add the enyne substrate dissolved in anhydrous DCM.

  • Add the dicobalt octacarbonyl to the solution in one portion. The solution will typically change color to a deep red or brown.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the formation of the cobalt-alkyne complex is complete (as indicated by TLC or IR spectroscopy).

  • Adsorb the reaction mixture onto a small amount of silica gel and apply it to the top of a silica gel column.

  • Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate) to induce the cyclization and isolate the desired bicyclic cyclopentenone.

Self-Validation: The formation of the cobalt-alkyne complex can be monitored by IR spectroscopy, looking for the characteristic stretching frequencies of the cobalt-carbonyl ligands. The final product can be identified by its unique spectroscopic signature in 1H NMR, 13C NMR, and mass spectrometry.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the formation of cyclic compounds, including cyclopentenes. This reaction utilizes ruthenium or molybdenum-based catalysts to mediate the formation of a new double bond between two existing alkene functionalities within the same molecule.

Causality of Experimental choices: The choice of catalyst is a key factor in the success of an RCM reaction. Grubbs' first, second, and third-generation catalysts, as well as the Hoveyda-Grubbs catalysts, are commonly used. The second and third-generation catalysts generally exhibit higher activity and broader substrate scope. The reaction is typically run in a non-polar solvent such as dichloromethane or toluene at room temperature or with gentle heating. The concentration of the substrate is also important, with lower concentrations favoring the intramolecular RCM over intermolecular oligomerization.

Asymmetric Synthesis of Functionalized Cyclopentanes

The synthesis of enantiomerically pure cyclopentanes is of paramount importance in drug development, as the biological activity of a chiral molecule is often dependent on its stereochemistry.

Catalytic Asymmetric Domino Reactions

Domino reactions, also known as tandem or cascade reactions, allow for the construction of complex molecules in a single synthetic operation, thereby increasing efficiency and reducing waste. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral cyclopentanes.[1]

Causality of Experimental Choices: The choice of the chiral NHC catalyst is the most critical factor in achieving high enantioselectivity. The steric and electronic properties of the NHC ligand can be fine-tuned to create a chiral environment that favors the formation of one enantiomer over the other. The choice of solvent and additives can also have a significant impact on the stereochemical outcome of the reaction.

Data Summary and Comparison of Methods

Synthetic MethodKey FeaturesAdvantagesDisadvantagesTypical YieldsEnantioselectivity
Intramolecular Aldol Forms cyclopentenones from 1,4-dicarbonyls.Readily available starting materials, reliable.Limited to the synthesis of cyclopentenones.60-90%Not inherently asymmetric.
Radical Cyclization Forms cyclopentanes via radical intermediates.Tolerant of many functional groups, good for complex systems.Use of toxic tin reagents, sometimes lacks stereocontrol.50-80%Can be made asymmetric with chiral auxiliaries or catalysts.
Pauson-Khand Reaction [2+2+1] cycloaddition of alkene, alkyne, and CO.Rapid construction of complex cyclopentenones.Stoichiometric use of cobalt, can have regioselectivity issues.40-70%Can be made asymmetric with chiral ligands.
Ring-Closing Metathesis Forms cyclopentenes from dienes.High functional group tolerance, mild reaction conditions.Requires a diene precursor, expensive catalysts.70-95%Not inherently asymmetric.
Asymmetric Domino Reactions Multi-step reaction in one pot with a chiral catalyst.High efficiency, excellent stereocontrol.Substrate scope can be limited, catalyst development is ongoing.60-90%Often >90% ee.

Visualizing Synthetic Pathways

Workflow for Cyclopentane Synthesis Strategy Selection

G start Define Target Functionalized Cyclopentane is_chiral Is the target chiral? start->is_chiral asymmetric_methods Asymmetric Synthesis (e.g., Catalytic Domino Reaction) is_chiral->asymmetric_methods Yes achiral_methods Achiral Synthesis is_chiral->achiral_methods No precursor_type What is the key precursor? diketone 1,4-Diketone precursor_type->diketone 1,4-Dicarbonyl alkenyl_halide Alkenyl Halide precursor_type->alkenyl_halide Radical Precursor enyne Enyne precursor_type->enyne Enyne diene Diene precursor_type->diene Diene achiral_methods->precursor_type aldol Intramolecular Aldol diketone->aldol radical Radical Cyclization alkenyl_halide->radical pauson_khand Pauson-Khand enyne->pauson_khand rcm Ring-Closing Metathesis diene->rcm

Caption: Decision workflow for selecting a cyclopentane synthesis method.

Mechanism of the Pauson-Khand Reaction

G cluster_0 Pauson-Khand Reaction start Alkyne + Alkene + Co2(CO)8 complex Cobalt-Alkyne Complex Formation start->complex coordination Alkene Coordination complex->coordination insertion1 Migratory Insertion (Alkene) coordination->insertion1 insertion2 Migratory Insertion (CO) insertion1->insertion2 cyclization Reductive Elimination insertion2->cyclization product Cyclopentenone cyclization->product

Caption: Simplified mechanism of the Pauson-Khand reaction.

Conclusion and Future Outlook

The synthesis of functionalized cyclopentanes remains an active and exciting area of chemical research. While classical methods continue to be valuable tools, the development of new catalytic systems, particularly for asymmetric synthesis, is pushing the boundaries of what is possible. The continued exploration of tandem and domino reactions will undoubtedly lead to even more efficient and elegant strategies for the construction of these important carbocyclic frameworks, further empowering the discovery of new medicines and materials.

References

Sources

Advanced Protocol: Cyclopentane-Promoted Clathrate Hydrates for Gas Storage & Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

Cyclopentane (CP) is a heavy thermodynamic promoter that stabilizes Structure II (sII) clathrate hydrates. Unlike Tetrahydrofuran (THF), CP is water-immiscible, introducing unique mass transfer challenges that must be managed through specific reactor protocols.

The Thermodynamic "Tuning" Mechanism: In an sII hydrate lattice, unit cells consist of 136 water molecules forming 16 small cages (


) and 8 large cages (

).
  • The Promoter Role: CP molecules (

    
    ) have a critical diameter (~5.8 Å) that fits almost perfectly into the large 
    
    
    
    cages. This occupancy stabilizes the crystal lattice at near-ambient pressures and temperatures up to ~280–285 K.
  • The Guest Role: The stabilization of the large cages leaves the 16 small

    
     cages available for small guest molecules such as Hydrogen (
    
    
    
    ), Methane (
    
    
    ), or Carbon Dioxide (
    
    
    ).

Application Impact:

  • 
     Storage:  Reduces formation pressure from >200 MPa (pure 
    
    
    
    hydrate) to ~5 MPa.
  • Gas Separation: Selectively captures molecules that fit the small cage (e.g.,

    
    ) while rejecting larger or less soluble species, enabling flue gas decarbonization or biogas upgrading.
    
Visualization: sII Stabilization Mechanism

G Water Liquid Water (Host) Lattice sII Lattice Formation (136 H2O) Water->Lattice CP Cyclopentane (Promoter) LargeCage Large Cage (5^12 6^4) Occupied by CP CP->LargeCage Stabilizes Guest Guest Gas (H2, CO2, CH4) SmallCage Small Cage (5^12) Available for Guest Guest->SmallCage Functional Storage Lattice->LargeCage Lattice->SmallCage StableHydrate Stable Binary Hydrate (Low P, High T) LargeCage->StableHydrate SmallCage->StableHydrate

Figure 1: Mechanistic pathway of Cyclopentane-promoted sII hydrate formation. CP stabilizes the lattice, enabling low-pressure uptake of guest gases in small cages.

Application Notes

Hydrogen Storage: The "Sweet Spot"

Pure hydrogen hydrates require extreme pressures (approx. 200 MPa at 273 K). By introducing CP, the system shifts to a binary hydrate.

  • Target Conditions: 5.0 – 12.0 MPa at 278 – 285 K.

  • Storage Capacity: While CP occupies the large cages (reducing total theoretical volume for

    
    ), the drastic reduction in operating pressure makes the system energetically viable.
    
  • Key Challenge: Ensuring maximum occupancy of the small cages. Incomplete cage filling results in poor gravimetric density (< 1 wt%).

Gas Separation ( Capture / Biogas Upgrading)

In a mixture of


 (flue gas) or 

(biogas), CP hydrates exhibit selectivity based on cage size affinity and solubility.
  • Selectivity:

    
     is preferentially enclathrated in the small cages of the sII structure over 
    
    
    
    or
    
    
    .
  • Thermodynamic Boundary: The formation pressure for CP+

    
     hydrate is significantly lower than that of CP+
    
    
    
    hydrate. By operating between these two boundary pressures, one can selectively solidify
    
    
    while
    
    
    remains in the gas phase.

Protocol: Isochoric Synthesis of CP Hydrates

Objective: Determine the Phase Equilibrium (P-T) curve and formation kinetics. Method: Isochoric (Constant Volume) T-cycle.

Equipment & Reagents
  • Reactor: High-pressure stirred tank reactor (316 SS), rated for 20 MPa.

  • Agitation: Magnetic drive stirrer (Critical: CP is immiscible; high shear >300 RPM required).

  • Temperature Control: External glycol bath (-10°C to 30°C, precision ±0.1 K).

  • Reagents:

    • Cyclopentane (>99% purity). Safety Warning: Flash point -37°C. Use in fume hood.

    • Deionized Water (18.2 MΩ).

    • Guest Gas (

      
      , 
      
      
      
      , or mixture).[1][2]
Experimental Workflow

Step 1: Reactor Preparation & Loading

  • Clean reactor with ethanol and distilled water. Dry with

    
    .
    
  • Stoichiometric Loading: Load water and CP at a molar ratio of 17:1 (Water:CP).

    • Note: A slight excess of water is recommended to ensure all CP is clathrated, preventing liquid CP from interfering with analysis.

    • Volume: Total liquid volume should not exceed 40-50% of reactor volume to allow headspace for gas.

Step 2: Purging & Pressurization

  • Seal reactor. Purge with guest gas 3 times (pressurize to 1 MPa, vent to 0.1 MPa) to remove air.

  • Pressurize to Initial Experimental Pressure (

    
    )  (e.g., 6.0 MPa for 
    
    
    
    studies).
  • Start agitation at 500 RPM . Causality: High shear breaks the CP layer into droplets, increasing the water-CP interfacial area for hydrate nucleation.

Step 3: Formation (Cooling Ramp)

  • Cool the system from 293 K to 274 K at a rate of 1 K/hr.

  • Monitor P & T:

    • Gas Contraction: P decreases linearly with T (Ideal Gas Law).

    • Nucleation Point: A sudden, sharp pressure drop deviates from the linear trend, accompanied by a small exothermic temperature spike. This indicates hydrate onset (

      
      ).
      

Step 4: Equilibrium (Dissociation Ramp)

  • Once pressure stabilizes (hydrate formation complete), hold at 274 K for 4 hours.

  • Heating: Raise temperature stepwise (e.g., 0.5 K steps or 0.25 K/hr ramp).

  • Determination: The point where the P-T slope returns to the initial gas expansion line is the Dissociation Point (

    
    ) . This is the thermodynamically valid equilibrium point, not the formation point (which is affected by subcooling/kinetics).
    
Visualization: Isochoric Workflow

Workflow cluster_safety Safety Check Start Start: Clean Reactor Load Load Water + CP (17:1 Ratio) Immiscible Layers Start->Load Purge Purge Air / Pressurize Guest Gas (e.g., 6 MPa H2) Load->Purge Cool Cooling Ramp (1 K/hr) High Stirring (500 RPM) Purge->Cool Nucleate Nucleation Detected (Exotherm + P-drop) Cool->Nucleate Growth Growth Phase Constant T until P stabilizes Nucleate->Growth Heat Stepwise Heating (Dissociation Trace) Growth->Heat End Determine Equilibrium Point (T_eq) Heat->End Safety CP Flash Point -37°C Check Leaks! Safety->Load

Figure 2: Step-by-step isochoric experimental protocol for determining CP hydrate phase equilibria.

Characterization Protocol: Raman Spectroscopy[3][4][5][6][7][8]

Objective: Verify cage occupancy (Guest in Small Cage vs. CP in Large Cage). Rationale: Raman is non-destructive and sensitive to the vibrational modes of guest molecules, which shift depending on the cage size they inhabit.

Setup
  • Instrument: Confocal Micro-Raman Spectrometer.

  • Laser: 532 nm (Green) or 785 nm (Red). Note: 532 nm often provides better signal for gas hydrates but watch for fluorescence.

  • Sample Stage: Linkam cooling stage (maintains sample at < 150 K using liquid

    
     to prevent decomposition during scan).
    
Measurement Steps
  • Sample Transfer: Rapidly transfer hydrate slurry from reactor to liquid nitrogen (LN2). Grind into fine powder under LN2.

  • Loading: Place frozen powder on the pre-cooled Raman stage (-120°C).

  • Acquisition: Focus laser on a hydrate crystal.

    • Range 1: 800 – 1000 cm⁻¹ (C-C stretch modes of Cyclopentane).

    • Range 2: 2900 – 3000 cm⁻¹ (C-H stretch modes).

    • Range 3: 4100 – 4200 cm⁻¹ (H-H vibron for Hydrogen guest).

Data Interpretation (Self-Validation)
  • CP Validation: Look for the symmetric ring breathing mode of CP. In the hydrate phase, these peaks sharpen and shift slightly compared to liquid CP, confirming enclathration.

  • Guest Validation (

    
    ): 
    
    • Free Gas: Single peak ~4155 cm⁻¹.

    • Enclathrated

      
      :  You should see a peak split or shift. For sII hydrates, 
      
      
      
      in the small cage (
      
      
      )
      typically appears around 4120–4130 cm⁻¹ .
    • Validation Check: If you see peaks corresponding to

      
       in large cages (multiple occupancy signatures), your CP saturation may be low, or the structure is mixed. Pure sII (CP+H2) should show CP dominating large cages and H2 dominating small cages.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Nucleation (High Induction Time) "Memory Effect" absent; insufficient stirring.Use a "Memory" run: Form hydrate, melt it, and re-cool immediately. The retained water structure reduces induction time.
Low Gas Uptake Mass transfer limitation (CP layer blocking gas).Increase stirring speed (>600 RPM) or add 300 ppm SDS (surfactant) to promote micelle formation.
P-T Hysteresis too wide Heating rate too fast during dissociation.Reduce heating rate to 0.1 K/hr near the dissociation point to ensure thermodynamic equilibrium.
Raman Fluorescence Impurities in CP or water.Use HPLC grade water and re-distill CP. Switch to 785 nm laser source.

References

  • Zhang, J. S., Lee, J. W., & Lee, H. (2009). Equilibrium of Hydrogen + Cyclopentane Binary Gas Hydrate in the Presence of NaCl. Journal of Chemical & Engineering Data. Link

  • Komatsu, H., et al. (2010).[3] Thermodynamic and Raman Spectroscopic Studies on Hydrogen + Cyclopentane Hydrates. Journal of Physical Chemistry A. Link

  • Raman Spectroscopy and Cage Occupancy of Hydrogen Clathrate Hydrate. (2009). Journal of the American Chemical Society.[4] Link

  • Lee, J., et al. (2018).[1] Characterization of cyclopentane clathrates with gaseous guests for gas storage and separation. Chemical Engineering Journal. Link

  • Yu, Y. S., et al. (2020). Kinetics, compositions and structures of carbon dioxide/hydrogen hydrate formation in the presence of cyclopentane. Applied Energy. Link[1]

Sources

Application Note: High-Fidelity Synthesis of Cyclopentanes via Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of cyclopentane cores using Ring-Closing Metathesis (RCM) followed by hydrogenation.[1] While 5-membered rings are kinetically favored according to Baldwin’s rules and entropic probability, their synthesis is often plagued by oligomerization, catalyst decomposition, and difficult Ruthenium (Ru) removal.[1] This protocol provides a self-validating workflow using Grubbs II or Hoveyda-Grubbs II catalysts, emphasizing "high-dilution" techniques to favor intramolecular cyclization and a specific scavenger-based purification to meet pharmaceutical purity standards.[1]

Strategic Foundation: Thermodynamics & Kinetics[1]

Why RCM for Cyclopentanes?

The formation of 5-membered rings via RCM is driven by two factors:

  • Enthalpy (

    
    ):  The relief of steric strain is minimal compared to 3- or 4-membered rings, but the formation of the stable cyclopentene ring is energetically favorable.[1]
    
  • Entropy (

    
    ):  The release of volatile ethylene gas drives the equilibrium forward (Le Chatelier’s Principle).[1]
    

The Challenge: The primary competitor to ring closure is ADMET (Acyclic Diene Metathesis Polymerization).[1] At high concentrations, intermolecular reaction dominates, leading to oligomers.[1]

  • Rule of Thumb: Intramolecular cyclization (RCM) is zero-order in substrate concentration (pseudo-first-order), while intermolecular oligomerization is second-order.[1] Therefore, dilution is the control switch. [1]

Catalyst Selection Matrix

Choosing the right catalyst is a balance between activity, stability, and initiation rate.[1]

ParameterGrubbs Gen I (G-I) Grubbs Gen II (G-II) Hoveyda-Grubbs Gen II (HG-II)
Activity ModerateHighVery High
Stability (Air/Moisture) LowModerateHigh (Boomerang effect)
Initiation Rate FastSlowSlow (Thermally activated)
Steric Tolerance LowHighExcellent
Use Case Simple, unhindered dienes.[1]Tetrasubstituted olefins; steric bulk.[1]Difficult closures; electron-deficient alkenes.[1]

Recommendation: For most functionalized cyclopentane precursors, Grubbs II is the workhorse.[1] If the olefin is highly substituted or electron-poor, switch to HG-II .[1]

Mechanism Visualization

The following diagram illustrates the Chauvin mechanism, highlighting the release of ethylene as the irreversible driving force.[1]

RCM_Mechanism PreCat Pre-Catalyst (16e- Ru Complex) Active Active 14e- Species PreCat->Active Initiation (-PCy3 or Ligand dissociation) Metallacycle Metallacyclobutane Intermediate Active->Metallacycle + Diene Substrate Product Cyclopentene Product Metallacycle->Product Cycloreversion Ethylene Ethylene (Gas) (Byproduct) Metallacycle->Ethylene Driving Force (Volatile removal) Product->Active Regeneration

Caption: The Chauvin catalytic cycle. The irreversible loss of ethylene gas drives the equilibrium toward the cyclic product.[1]

Detailed Experimental Protocol

Phase A: System Suitability & Setup
  • Solvent: Dichloromethane (DCM) is standard.[1] For higher temperatures (>40°C), use Toluene or 1,2-Dichloroethane (DCE).[1]

  • Concentration: 0.005 M to 0.01 M . (e.g., 1 mmol substrate in 100–200 mL solvent).

  • Atmosphere: Strict Argon or Nitrogen atmosphere.[1] Oxygen poisons the catalyst.[1]

Phase B: The "Construct" Workflow (RCM)[1]
  • Degassing (Critical):

    • Dissolve the diene precursor in the reaction solvent (DCM).[1]

    • Sparge with Argon for 15–20 minutes.[1] Note: Simple bubbling is superior to freeze-pump-thaw for large volumes.[1]

  • Catalyst Addition:

    • Weigh Grubbs II catalyst (2–5 mol%).[1]

    • Dissolve catalyst in a minimal amount of degassed solvent.[1]

    • Technique: Add the catalyst solution slowly to the stirring substrate solution.[1] This maintains a low instantaneous concentration of active species relative to substrate, further suppressing dimerization.[1]

  • Reaction:

    • Reflux at 40°C (DCM) or 80°C (Toluene) for 2–12 hours.

    • Checkpoint 1: Monitor by TLC or GC-MS.[1] Look for the disappearance of the starting material spot.[1] If conversion stalls at 80%, add a second portion of catalyst (1–2 mol%).[1]

  • Quenching:

    • Once complete, do not just evaporate.[1] The catalyst is still active and can isomerize the double bond during concentration.[1]

    • Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 mins. This creates a Fischer carbene that is catalytically inactive.[1]

Phase C: Ruthenium Removal (The "Clean")

Residual Ru is toxic and colored (brown/black).[1] Standard chromatography often fails to remove it completely.[1]

Protocol (The Georg Method):

  • Add DMSO (50 equiv relative to catalyst) or Triphenylphosphine oxide (TPPO) to the reaction mixture.[1][2]

  • Stir open to air for 12 hours. The DMSO coordinates to the Ru, rendering it less soluble in non-polar solvents.[1]

  • Filter the mixture through a pad of Silica Gel .

  • Elute with DCM/Hexanes.[1] The Ru-DMSO complex binds tightly to silica, while the cyclopentene product elutes freely.[1]

Phase D: Hydrogenation (The "Finish")

To convert the RCM product (Cyclopentene) to Cyclopentane:

  • Dissolve the purified alkene in MeOH or EtOAc.[1]

  • Add Pd/C (10% w/w).[1]

  • Stir under H2 balloon (1 atm) for 2–4 hours.

  • Filter through Celite.[1][3]

Workflow Logic Diagram

Workflow Start Diene Precursor Degas Solvent Sparging (Argon, 20 min) Start->Degas RCM RCM Reaction (Grubbs II, 0.005M) Degas->RCM Check Checkpoint: TLC/GC (Conversion >95%?) RCM->Check Check->RCM No (Add Catalyst) Quench Quench: Ethyl Vinyl Ether Check->Quench Yes Clean Ru Removal: DMSO/Silica Filtration Quench->Clean Hydro Hydrogenation (Pd/C, H2) Clean->Hydro Final Cyclopentane Product Hydro->Final

Caption: Operational workflow from diene precursor to final saturated cyclopentane.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oligomerization Concentration too high.[1]Dilute to 0.001 M. Add substrate dropwise to catalyst solution (inverse addition).[1]
Isomerization Active Ru-hydride species.[1][4]Add 10 mol% 1,4-benzoquinone to the reaction mixture to scavenge hydrides.
Stalled Reaction Catalyst decomposition or poisoning.[1]Ensure solvent is anhydrous/degassed.[1] Switch to Hoveyda-Grubbs II (more stable).
Product Color Residual Ruthenium.[1][2][3][5]Repeat DMSO/Silica treatment or use commercial scavenger resins (e.g., SiliaMetS®).[1]

References

  • Nobel Lecture: Grubbs, R. H. (2005).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. NobelPrize.org.[1]

  • Catalyst Comparison: Umicore. Metathesis Catalysts - Precious Metals Chemistry.

  • Ru Removal Protocol: Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1][2][6] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413.[1]

  • General RCM Review: Organic Chemistry Portal. Ring Closing Metathesis (RCM).

Sources

Cyclopentane as a precursor for neuraminidase inhibitors in antiviral research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from unsaturated pyranose/cyclohexene rings to saturated cyclopentane scaffolds represents a pivotal shift in the design of neuraminidase inhibitors (NAIs). This guide details the application of (-)-Vince lactam as a chiral precursor for synthesizing the cyclopentane core of Peramivir (and related analogs). We provide a validated workflow covering the stereoselective synthesis of the core scaffold, followed by a standardized MUNANA-based fluorescence assay for determining IC50 values against Influenza A (H1N1, H3N2) neuraminidases.

Introduction: The Cyclopentane Advantage

First-generation NAIs like Zanamivir (dihydropyran core) and Oseltamivir (cyclohexene core) rely on unsaturated rings to mimic the oxocarbenium ion transition state of sialic acid hydrolysis. However, the cyclopentane scaffold (exemplified by Peramivir) offers distinct thermodynamic advantages:

  • Entropic Favorability: The five-membered ring is conformationally distinct, allowing the multiple substituents (carboxylate, guanidino, acetamido, and hydrophobic side chains) to lock into the conserved active site residues (Arg118, Arg292, Arg371, Glu276) with a slower off-rate (

    
    ) than Oseltamivir.
    
  • Chemical Stability: The saturated ring eliminates the liability of Michael acceptors or elimination reactions common in unsaturated systems.

  • The "150-Cavity" Access: The cyclopentane core's flexibility allows the guanidino group to induce a conformational change in the enzyme (opening the 150-loop), a mechanism critical for high-affinity binding across diverse viral strains.

Chemical Rationale & Synthetic Strategy

The synthesis of the Peramivir core does not start from simple cyclopentane but rather from (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1] This bicyclic precursor is industry-standard because it embeds the necessary chirality for the C-4 amino and C-1 carboxylate positions.

Core Synthetic Workflow (Graphviz)

PeramivirSynthesis Vince (-)-Vince Lactam (Precursor) RingOpen Ring Opening (HCl/MeOH) Vince->RingOpen Stereospecific AminoEster Amino-Cyclopentene Intermediate RingOpen->AminoEster Cycloadd 1,3-Dipolar Cycloaddition AminoEster->Cycloadd Nitrile Oxide Isox Isoxazolidine Bicyclic Core Cycloadd->Isox Constructs Side Chain Reduct Reductive Cleavage (Pd/C, H2) Isox->Reduct Func Functionalization (Guanidinylation) Reduct->Func Installs Guanidine Peramivir Peramivir (Cyclopentane Core) Func->Peramivir

Figure 1: Strategic workflow for converting (-)-Vince lactam into the functionalized cyclopentane core of Peramivir.

Protocol 1: Synthesis of the Cyclopentane Core

Objective: Isolate the amino-cyclopentane scaffold from (-)-Vince lactam with retention of stereochemistry.

Reagents:

  • (-)-Vince lactam (>98% ee)

  • Methanolic HCl (anhydrous)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Sodium bicarbonate (

    
    )[1]
    
  • Ethyl acetate / Hexanes (for purification)

Step-by-Step Methodology:

  • Ring Opening (Solvolysis):

    • Dissolve 10.0 g of (-)-Vince lactam in 100 mL of anhydrous MeOH.

    • Slowly add 2.0 equivalents of methanolic HCl at 0°C.

    • Critical Control Point: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (SiO2, 10% MeOH/DCM). The lactam ring opens to form the amino-ester hydrochloride.

    • Mechanism: Acid-catalyzed methanolysis cleaves the amide bond, generating the cis-amino ester.

  • Amine Protection (Boc):

    • Concentrate the reaction mixture in vacuo to remove excess HCl/MeOH.

    • Resuspend the crude hydrochloride salt in THF/Water (1:1).

    • Add 3.0 equiv

      
       followed by 1.2 equiv 
      
      
      
      . Stir for 4 hours.
    • Why? Protection is essential to prevent side reactions during the subsequent cycloaddition steps.

  • Work-up & Purification:

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography (Hexanes:EtOAc gradient).

    • Target: Methyl (1S, 4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate.[1]

  • Validation:

    • 1H NMR (CDCl3): Confirm olefinic protons at

      
       5.8-6.0 ppm and the methoxy singlet at 
      
      
      
      3.7 ppm.

Protocol 2: Biological Evaluation (MUNANA Assay)

Objective: Determine the IC50 of the synthesized cyclopentane inhibitor against Influenza Neuraminidase (NA) using the fluorogenic substrate MUNANA.

Principle: NA cleaves MUNANA to release 4-methylumbelliferone (4-MU), which fluoresces at 450 nm (excitation 365 nm). Inhibitors reduce this signal dose-dependently.[2]

Assay Logic Flow (Graphviz)

MUNANA_Assay Start Assay Setup EnzymePrep Viral NA Source (H1N1/H3N2 Lysate) Start->EnzymePrep Inhibitor Cyclopentane Inhibitor (Serial Dilution) Start->Inhibitor PreInc Pre-Incubation (30 min @ 37°C) EnzymePrep->PreInc Inhibitor->PreInc Substrate Add MUNANA (20 µM Final) PreInc->Substrate Reaction Enzymatic Cleavage (60 min @ 37°C) Substrate->Reaction Stop Stop Solution (0.2 M Na2CO3) Reaction->Stop Read Read Fluorescence (Ex 365nm / Em 450nm) Stop->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: Fluorometric neuraminidase inhibition assay workflow.

Detailed Methodology:

  • Buffer Preparation:

    • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM

      
      .
      
    • Note: Calcium is an essential cofactor for Neuraminidase thermostability.

  • Enzyme Titration (Pre-Validation):

    • Dilute viral lysate (e.g., A/California/07/2009 H1N1) to determine the dilution required to yield a signal-to-noise ratio of >10:1 within the linear range of the fluorometer.

  • Inhibitor Incubation:

    • Add 20 µL of diluted viral enzyme to black 96-well plates.

    • Add 20 µL of the test compound (Cyclopentane derivative) at varying concentrations (0.01 nM to 1000 nM).

    • Incubate for 30 minutes at 37°C. Causality: This allows the inhibitor to reach equilibrium binding, particularly important for "slow-binding" cyclopentane inhibitors.

  • Substrate Reaction:

    • Add 40 µL of 100 µM MUNANA (Final conc: 50 µM).

    • Incubate for 60 minutes at 37°C.

  • Termination & Reading:

    • Add 100 µL of Stop Solution (0.2 M

      
       in ethanol/water). High pH enhances 4-MU fluorescence and quenches the enzyme.
      
    • Read immediately on a fluorescence plate reader.

Data Analysis & Reference Standards

When evaluating cyclopentane precursors, compare results against standard NAIs. The table below summarizes typical reference values for validation.

Table 1: Comparative IC50 Values (Validation Standards)

Inhibitor ClassCompoundScaffold TypeIC50 (H1N1 - A/Cal/04/09)IC50 (H3N2 - A/Perth/16/09)
Control OseltamivirCyclohexene0.8 - 1.5 nM0.3 - 0.6 nM
Test Peramivir Cyclopentane 0.1 - 0.4 nM 0.1 - 0.3 nM
Control ZanamivirDihydropyran0.5 - 1.0 nM1.0 - 2.0 nM

Note: Peramivir typically exhibits sub-nanomolar potency due to the tight binding of the cyclopentane core in the active site.

Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Degraded MUNANA substrate (free 4-MU presence).

    • Fix: Store MUNANA powder at -20°C and protect stock solutions from light. Prepare fresh daily.

  • Issue: Low Z-Factor (< 0.5).

    • Cause: Pipetting error or insufficient enzyme activity.

    • Fix: Use automated liquid handling for the stop solution. Re-titrate the viral enzyme to ensure it is in the linear velocity phase.

  • Issue: Stereochemical Loss during Synthesis.

    • Cause: Racemization during the Boc-protection or high-temp workup.

    • Fix: Keep the ring-opening reaction strictly below 25°C. Use Chiral HPLC to verify the enantiomeric excess (%ee) of the amino-ester intermediate.

References

  • Synthesis of Peramivir from Vince Lactam: Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor through Structure-Based Drug Design." Journal of Medicinal Chemistry. [Link]

  • Vince Lactam Precursor Info: Singh, R., & Vince, R. (2012). "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical versatility and utility in the synthesis of carbocyclic nucleosides and other therapeutic agents." Chemical Reviews. [Link]

  • MUNANA Assay Protocol (WHO/CDC Standard): World Health Organization. (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza." [Link]

  • Comparative IC50 Data: Nguyen, H. T., et al. (2010). "Antiviral susceptibility of highly pathogenic influenza A (H5N1) viruses isolated in Vietnam." Antimicrobial Agents and Chemotherapy. [Link]

Sources

Application Note: Formation and Characterization of Cyclopentane Clathrate Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentane (CP) clathrate hydrates (Structure II) serve as a critical model system for researchers in thermodynamics, gas storage, and pharmaceutical cold-chain logistics. Unlike methane or hydrogen hydrates which require high pressure, CP hydrates form at atmospheric pressure (


) at temperatures below 7.7 °C. This unique property allows for the simulation of guest-host interactions and hydrophobic encapsulation mechanisms relevant to drug delivery systems without the need for expensive high-pressure autoclaves.

This guide provides a standardized protocol for the synthesis of CP hydrates using a shear-driven emulsification technique and details the characterization of their phase behaviors using Differential Scanning Calorimetry (DSC) and Raman Spectroscopy.

Introduction & Scientific Principles

The Structure II (sII) Lattice

Cyclopentane forms a Structure II (sII) clathrate hydrate. The unit cell consists of 136 water molecules forming two types of cages:

  • 16 Small Cages (

    
    ):  Typically too small for CP; often remain empty or occupied by atmospheric gases (
    
    
    
    ,
    
    
    ) if not evacuated.
  • 8 Large Cages (

    
    ):  The CP molecule (
    
    
    
    ) fits snugly here, stabilizing the lattice through van der Waals interactions.
Relevance to Drug Development

While CP itself is not a drug, its hydrate formation kinetics mimic the encapsulation of hydrophobic Active Pharmaceutical Ingredients (APIs) in supramolecular hosts. Furthermore, CP hydrates are Phase Change Materials (PCMs) with a high heat of fusion (~307 J/g), making them ideal candidates for thermal buffering in vaccine cold-chain storage (maintaining 2–8 °C).

Thermodynamics
  • Equilibrium Temperature (

    
    ):  7.7 °C (280.9 K) at 0.1 MPa.
    
  • Dissociation Enthalpy (

    
    ):  ~115 kJ/mol (CP) [1].
    

Experimental Workflow

The following diagram outlines the critical path from precursor preparation to analytical validation.

CP_Hydrate_Workflow Start Precursor Preparation (Water + CP) Emulsion Shear Emulsification (High Torque Mixing) Start->Emulsion Immiscible Interface Nucleation Nucleation Induction (Subcooling T < 2°C) Emulsion->Nucleation Stochastic Event Growth Crystal Growth (T = 4°C, 24-48h) Nucleation->Growth Exothermic Release Analysis Characterization (DSC & Raman) Growth->Analysis Sample Extraction Analysis->Start Optimization (Memory Effect)

Figure 1: Operational workflow for the synthesis and validation of CP hydrates. Note the feedback loop utilizing the "Memory Effect" to reduce induction times in subsequent runs.

Materials & Equipment

Reagents
  • Cyclopentane (CP):

    
     99.0% purity (HPLC grade). Note: Impurities alter 
    
    
    
    .
  • Ultra-pure Water: Resistivity 18.2 M

    
    cm (Milli-Q).
    
  • Surfactant (Optional): Sodium Dodecyl Sulfate (SDS) at 500–1000 ppm to promote gas uptake and reduce induction time [2].

Hardware
  • Jacketed Reactor: Double-walled glass vessel connected to a programmable chiller (accuracy

    
     °C).
    
  • Overhead Stirrer: High-torque motor capable of 200–1200 RPM with a pitch-blade impeller.

  • DSC: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo) with sub-ambient capability.

  • Raman Spectrometer: 532 nm or 785 nm laser source with a cooling stage.

Protocol A: Shear-Driven Formation

Challenge: CP is immiscible with water.[1] Hydrates form at the interface, creating a crust that blocks further reaction. Solution: Create a high-surface-area emulsion via vigorous stirring.

Step-by-Step Procedure
  • Stoichiometry Setup:

    • Load the reactor with a Water:CP molar ratio of 17:1 (theoretical) or 20:1 (excess water ensures full CP encapsulation).

    • Volume Example: 100 mL Water + 17 mL Cyclopentane.

  • Emulsification:

    • Set chiller to 10 °C (above

      
       to prevent premature freezing).
      
    • Ramp stirrer to 800 RPM . Ensure a vortex pulls the floating CP layer into the water bulk.

  • Subcooling (Induction):

    • Rapidly lower jacket temperature to 1.0 °C .

    • Observation: Monitor temperature.[2][3][4][5][6] A sudden spike in the bulk temperature indicates the onset of exothermic crystallization (nucleation).

  • Annealing/Growth:

    • Once nucleation is observed, raise the temperature to 4.0 °C (within the stability zone).

    • Maintain stirring at 400 RPM for 12–24 hours to ensure conversion of trapped liquid CP.

  • Harvesting:

    • The result is a white, slush-like slurry. Filter quickly at

      
       °C if dry crystals are needed, or sample directly for DSC.
      

Protocol B: Characterization

Differential Scanning Calorimetry (DSC)

This method validates the phase transition temperature and purity.

  • Sample Loading: Place 5–10 mg of hydrate slurry into an aluminum hermetic pan. Seal quickly to prevent CP evaporation.

  • Thermal Program:

    • Equilibrate at -20 °C.

    • Ramp 1: Heat to 20 °C at 2 °C/min (Dissociation).

    • Ramp 2: Cool to -20 °C at 2 °C/min (Re-formation/Memory effect).

  • Analysis:

    • Identify the endothermic peak onset.

    • Acceptance Criteria: Onset temperature should be 7.7 °C ± 0.2 °C . A lower onset suggests unreacted water (ice melting at 0 °C) or impurities.

Raman Spectroscopy

Raman confirms the guest molecule is actually inside the cage (enclathration) rather than just frozen alongside ice.

  • Target Peaks:

    • C-H Symmetric Stretch: Look for peak splitting.

    • Liquid CP: Single broad band ~2885 cm⁻¹.

    • Hydrate CP: Doublet or shifted peak at 2876 cm⁻¹ and 2983 cm⁻¹ [3].

    • Water Lattice: A sharp peak at 3160 cm⁻¹ indicates the tetrahedral order of the hydrate lattice, distinct from the broader liquid water band.

Data Analysis & Reference Values

Use the table below to validate your experimental data.

PropertyLiquid CyclopentaneCP Hydrate (sII)Notes
Phase State (4 °C) Liquid (Immiscible)Solid CrystallineHydrate floats (density ~0.96 g/cm³)
Raman Shift (C-C) ~890 cm⁻¹~895 cm⁻¹Slight blue shift due to cage confinement
Dissociation T (

)
N/A (Boils at 49 °C)7.7 °CPrimary QC metric
Dissociation Enthalpy N/A115.4 ± 7.6 kJ/mol CPHigh energy density for cold storage

Critical Control Points & Troubleshooting

The "Induction Time" Problem

Hydrate nucleation is stochastic (random). A sample might sit at 1 °C for hours without forming hydrates.

  • Corrective Action 1 (Memory Effect): If a run fails, melt it and re-cool. Water that has previously formed hydrates retains a "structural memory," reducing induction time significantly.

  • Corrective Action 2 (Seeding): Add a small crystal of ice or previously formed hydrate to the reactor at 2 °C.

  • Corrective Action 3 (Wall Effects): Hydrates often nucleate at the metal/glass wall. Ensure the impeller creates shear near the walls.

Safety Note

Cyclopentane is highly flammable (Flash point: -37 °C).

  • Ventilation: All synthesis must occur in a fume hood.

  • Grounding: Ensure the reactor and stirrer are grounded to prevent static discharge during high-speed mixing.

Molecular Mechanism Visualization

CP_Mechanism Water Bulk Water (Disordered H-bonds) Cage_Form Cage Formation (Pentagonal Dodecahedra) Water->Cage_Form Subcooling (<7.7°C) CP_Guest CP Molecule (Hydrophobic) CP_Guest->Cage_Form Hydrophobic Repulsion Stabilization sII Lattice (Thermodynamic Stability) Cage_Form->Stabilization Van der Waals Guest Support

Figure 2: Mechanistic pathway. The hydrophobic nature of CP forces water to organize into hydrogen-bonded cages (clathrates) to minimize free energy, stabilized by the guest molecule.

References

  • Delahaye, A., et al. (2018). Thermodynamic properties of cyclopentane hydrate: dissociation equilibrium and enthalpy. Journal of Chemical Thermodynamics. Available at: [Link]

  • Lo, C., et al. (2010).[7] Raman Spectroscopic Studies of Surfactant Effect on the Water Structure around Hydrate Guest Molecules. Journal of Physical Chemistry Letters. Available at: [Link]

  • Li, X., et al. (2023).[7] Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology. MDPI Processes. Available at: [Link]

  • NIST ThermoML. (2018). Experimental data for Cyclopentane hydrate phase equilibrium. NIST. Available at: [Link]

Sources

Troubleshooting & Optimization

CycloTech Support: Advanced Troubleshooting for Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CP-SYNTH-2024 Subject: Stabilization of Reactive Intermediates in 5-Membered Ring Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Entropic Penalty" of Five-Membered Rings

Welcome to the CycloTech Support Center. You are likely here because your cyclopentane synthesis—a scaffold critical for metabolic stability in drug discovery—is failing.

While cyclopentanes are thermodynamically stable, the intermediates required to form them (radicals, oxyallyl cations, and ketyls) are often kinetically unstable. They suffer from three primary failure modes:

  • Premature Quenching: The intermediate captures a proton or hydrogen atom before ring closure.

  • Fragmentation: The ring strain causes a retro-reaction (e.g., retro-Dieckmann or retro-aldol).

  • Oligomerization: Intermolecular pathways outcompete the intramolecular "entropic penalty" of forming the ring.

This guide provides self-validating protocols to stabilize these intermediates, moving beyond "add more catalyst" to mechanistic root-cause analysis.

Module 1: The Ketyl Radical Trap (SmI₂-Mediated Cyclization)

The Issue: You are attempting a reductive cyclization (ketone + alkene), but you are isolating the reduced alcohol (open chain) instead of the cyclopentane.

The Diagnosis: The ketyl radical intermediate is too short-lived. It is being protonated or disproportionating before it can attack the tethered alkene. This is a failure of chelation control .

Technical Insight: The "Water-Amine" Paradox

Contrary to early dogma requiring strictly anhydrous conditions, recent work (e.g., by Procter et al.) proves that specific proton sources actually accelerate the rate-determining step (reduction of the carbonyl) while stabilizing the transition state via H-bonding networks.

Validated Protocol: SmI₂-H₂O-LiBr System

Use this protocol for forming densely functionalized cyclopentanes from keto-esters or keto-alkenes.

Reagents:

  • Samarium(II) iodide (SmI₂) [0.1 M in THF][1]

  • Lithium Bromide (LiBr) [Anhydrous]

  • Water (Deoxygenated)

Step-by-Step Workflow:

  • Pre-Complexation: Dissolve LiBr (6.0 equiv) in THF. Add this to the SmI₂ solution (2.5 equiv). Visual Check: The solution should shift from deep blue to purple/chocolate, indicating the formation of a more powerful reducing species [Sm(THF)n(H₂O)m]²⁺.

  • Substrate Addition: Add your keto-alkene substrate.

  • The "Proton Switch": Add H₂O (1.0–2.0 equiv) last.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Water coordinates to Sm, increasing its reduction potential (from -1.55 V to nearly -2.0 V), making the initial electron transfer to the ketone instantaneous.

  • Workup: Quench with dilute HCl.

Self-Validating Check: If you observe the reduced uncyclized alcohol, your proton source (H₂O) concentration is too high relative to the cyclization rate. Switch to a bulky proton donor like t-BuOH or reduce the temperature to -78°C to favor the intramolecular kinetic pathway.

Visualization: Chelation-Controlled Cyclization

SmI2_Mechanism cluster_0 Activation Phase cluster_1 Cyclization Phase Sm SmI2 + LiBr Ketyl Ketyl Radical (Intermediate) Sm->Ketyl SET (e-) Ketone Keto-Alkene Ketone->Ketyl TS Chelated TS (Sm-O-Li Bridge) Ketyl->TS 5-exo-trig (Rate Determining) Failure FAILURE MODE: Premature Protonation (Open Chain Alcohol) Ketyl->Failure Excess H2O or No Chelation Product Cyclopentanol TS->Product H-Abstraction

Caption: The SmI₂ pathway relies on a chelated transition state (TS) to protect the ketyl radical from premature protonation.

Module 2: The Oxyallyl Cation (Nazarov Cyclization)

The Issue: You are running a Nazarov cyclization on a divinyl ketone. You get low yields, elimination products, or polymerized tar.

The Diagnosis: The oxyallyl cation (the key 4π-electrocyclic intermediate) is collapsing via elimination because it lacks a nucleophilic trap, or the "torquoselectivity" (direction of ring closure) is undefined.

Technical Insight: Interrupted Nazarov

The "Classic" Nazarov eliminates a proton to form a cyclopentenone. The "Interrupted" Nazarov traps the cation with a nucleophile, preserving stereocenters and preventing polymerization.

Troubleshooting Guide: Stabilizing the Cation
SymptomRoot CauseCorrective Action
Elimination (Cyclopentenone) Rapid deprotonation of the oxyallyl cation.Trap the Cation: Add a nucleophile like an electron-rich alkene (for [3+2]) or a diene (for [4+3]). This is the "West Protocol" [2].
No Reaction / SM Recovery Lewis Acid is too weak to trigger 4π-electrocyclization.Switch Lewis Acid: Move from mild Lewis acids (FeCl₃) to "superacids" or strong Lewis acids like BF₃·OEt₂ or TiCl₄ .
Polymerization Intermolecular attack of the cation on the starting material.Dilution: Run reaction at 0.01 M. Steric Bulk: Ensure the

-positions of the divinyl ketone have substituents to direct torquoselectivity.
Validated Protocol: The [4+3] Trapping Method
  • Substrate: Mix divinyl ketone (1.0 equiv) and furan (5.0 equiv, as the trap).

  • Catalyst: Add Sc(OTf)₃ (10 mol%) in CH₂Cl₂ at -78°C.

  • Monitoring: Watch for the disappearance of the specific "enone" UV signature. The trapped product (a bicyclic system) will not have the conjugated enone chromophore.

Module 3: Radical Kinetics (The 5-exo-trig Challenge)

The Issue: In a radical cyclization (e.g., halo-alkene + radical initiator), you observe the reduced acyclic product (direct reduction) rather than the cyclopentane.

The Diagnosis: The rate of Hydrogen Atom Transfer (HAT) from your reagent (e.g., Bu₃SnH) is faster than the rate of cyclization (


).
The Kinetic Equation


To favor cyclization, you must either:

  • Increase

    
     (activate the alkene).
    
  • Decrease

    
     (keep concentration low).
    
  • Decrease

    
     (use a slower H-donor).
    
Validated Protocol: TTMSS (Tin-Free) Method

Replaces toxic Tin with Silanes for better kinetic control.

Reagents:

  • Tris(trimethylsilyl)silane (TTMSS )

  • AIBN (Initiator)

  • Solvent: Benzene or Toluene (degassed)

Workflow:

  • Slow Addition (Critical): Do not mix everything at once. Dissolve TTMSS and AIBN in a syringe.

  • Syringe Pump: Add the reagent mixture to the refluxing substrate solution over 4–8 hours.

    • Why? This keeps

      
       effectively near zero, forcing the radical to cyclize (5-exo-trig) because it has no H-atom source to quench it immediately.
      
  • Purification: TTMSS byproducts are non-toxic and easily removed by flash chromatography (unlike organotin residues).

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Cyclopentane Yield Check1 Is the major byproduct an acyclic reduced chain? Start->Check1 RadicalPath Diagnosis: Intermediate Quenched too fast (k_H > k_c) Check1->RadicalPath Yes (Reduction) CationPath Diagnosis: Cation Collapse or Intermolecular Reaction Check1->CationPath No (Elimination/Polymer) Solution1 Action: Use Syringe Pump (Slow Addition) or Slower H-Donor (TTMSS) RadicalPath->Solution1 Check2 Is it a Nazarov system? CationPath->Check2 Solution2 Action: Add Nucleophilic Trap (Interrupted Nazarov) Check2->Solution2 Yes Solution3 Action: High Dilution (0.005 M) to stop polymerization Check2->Solution3 No (RCM/Other)

Caption: Decision matrix for diagnosing instability based on byproduct analysis.

References

  • Procter, D. J., et al. (2014).[4] "Cross-Coupling Reactions Using Samarium(II) Iodide." Chemical Reviews, 114(11), 5367-5443.

  • West, F. G., et al. (2014). "Nazarov Cyclization Reaction: Challenges and Opportunities." Journal of Organic Chemistry.

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.

  • Chatgilialoglu, C. (1992). "Tris(trimethylsilyl)silane as a Radical-Based Reducing Agent in Synthesis." Accounts of Chemical Research.

For further assistance, please contact the CycloTech Advanced Application Team with your specific substrate structure and NMR data.

Sources

Technical Support Center: Mitigating Cyclopentane Hydrate Adhesion

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the Advanced Technical Support Center. This guide addresses the mechanical adhesion of Structure II Cyclopentane (CP) hydrates—a critical model system for natural gas hydrates and a functional material in desalination and separation processes.

The Problem: Hydrate plugs rarely form solely due to particle growth. The catastrophic failure mode is adhesion —the agglomeration of particles to each other (cohesion) or to the pipeline wall (adhesion), driven by capillary forces and sintering.

The Solution: Mitigation requires disrupting the Liquid Bridge mechanism. This guide provides diagnostic workflows, chemical intervention protocols, and surface engineering strategies to minimize adhesion forces (


).

Diagnostic Framework: The Mechanics of Adhesion[1]

Before attempting mitigation, you must diagnose the dominant adhesion mechanism in your experimental setup.

The Capillary Bridge & Sintering Model

Adhesion is not a simple electrostatic attraction; it is a physical bond mediated by a liquid or quasi-liquid layer (QLL) at the interface.[1]

  • Wetting (The Bridge): A microscopic water bridge forms between the hydrophilic hydrate surface and the pipe wall.

  • Capillary Action: The pressure difference across the curved interface of this bridge pulls the particle toward the wall.

  • Sintering (The Weld): Over time, or with subcooling, this water bridge freezes/anneals, creating a solid-solid bond.

Visualizing the Adhesion Pathway

AdhesionMechanism Start Hydrate Particle (in CP Phase) Bridge Liquid Bridge Formation (Water/QLL) Start->Bridge Impact/Contact Wall Pipeline Wall (Steel/Glass) Wall->Bridge Wettability Capillary Capillary Force (Initial Adhesion) Bridge->Capillary Interfacial Tension Sintering Sintering/Freezing (Solid Bridge) Capillary->Sintering Time + Subcooling Adhesion High Adhesion Force (Deposition) Sintering->Adhesion Bond Solidification

Figure 1: The transition from a liquid capillary bridge to a sintered solid bond is the primary driver of high adhesion forces in CP hydrate systems.

Chemical Intervention: Surfactants & Additives[3][4]

Chemical additives are the most tunable variable in your experiment. However, incorrect selection can increase adhesion.

Surfactant Selection: The HLB Rule

The Hydrophilic-Lipophilic Balance (HLB) determines whether the surfactant promotes or inhibits liquid bridges.

  • Low HLB (< 10): Adsorbs at the interface, making the hydrate surface more hydrophobic (oil-wet). This repels the water bridge.[2]

  • High HLB (> 10): Can increase water-wettability of the hydrate, potentially strengthening the bridge.

Comparative Efficacy of Additives
Additive ClassSpecific AgentMechanism of ActionEffect on Adhesion (

)
Risk Factor
Anti-Agglomerant (AA) Span 80 (Sorbitan monooleate)Low HLB (4.3). Adsorbs to hydrate surface; increases hydrophobicity; reduces interfacial tension (IFT).Reduces (High efficacy)High conc. may stabilize emulsions.
Promoter (Avoid) Tween 80 High HLB (15). Increases surface hydrophilicity.Increases Promotes agglomeration.
KHI (Polymer) PVCap (Poly-N-vinylcaprolactam)< 1 wt%: Adsorbs and creates steric barrier.> 1.5 wt%: Disrupts hydrate shell, releasing free water.[1]Non-Monotonic: Low Conc: ReducesHigh Conc: Increases Overdosing causes "sticky" hydrates due to shell disruption [1].[1]
Surface Modifier Citric Acid Esters Chemisorbs to steel; alters wall wettability.Reduces (up to 98%)pH sensitivity.

Critical Insight: In CP systems, Span 80 is the gold standard for reducing adhesion. It functions by reducing the oil-water IFT and creating a hydrophobic barrier that prevents the "liquid bridge" from anchoring to the wall [2].[2]

Surface Engineering: Wettability Control

If you cannot alter the fluid chemistry, you must alter the pipeline surface.

The Goal: Induce Cyclopentane-Wetting (Oil-Wetting) on the wall. If the wall is preferentially wet by the continuous oil phase (cyclopentane), a thin film of liquid CP exists between the hydrate and the wall. This film acts as a lubricant, preventing the water bridge from contacting the solid surface.

  • Hydrophilic Surfaces (Steel/Glass): High adhesion. Water spreads on the surface, anchoring the hydrate.

  • Hydrophobic/Oleophilic Surfaces: Low adhesion.[3] The surface repels water and attracts CP.

Data Point: Coating steel with graphite can increase the water contact angle from ~42° to ~154°, reducing adhesion force by 79% [3].[4][5]

Experimental Protocol: Measuring Adhesion (MMFA)

To validate your mitigation strategy, you must quantify the adhesion force. The Micromechanical Force Apparatus (MMFA) is the industry standard for this measurement.

Protocol: Direct Adhesion Measurement

Prerequisites:

  • MMFA setup with temperature control (Peltier/Cooling jacket).

  • High-speed camera.

  • Cantilever fibers (calibrated spring constant

    
    ).
    

Step-by-Step Workflow:

  • Calibration:

    • Calibrate the cantilever spring constant (

      
      ) using a known weight or reference cantilever.
      
  • Droplet Placement:

    • Place a water droplet (

      
      500 
      
      
      
      m) on the tip of the stationary fiber and the mobile fiber.[6]
    • Immerse in liquid Cyclopentane (CP).

  • Hydrate Conversion:

    • Lower temperature to

      
      C (typically 1-4°C for standard subcooling).
      
    • Allow droplets to fully convert to hydrate (monitor opacity change). Note: Annealing time matters.[7] Fresh hydrates are stickier.

  • Contact Phase:

    • Manipulate the mobile fiber to bring the hydrate particle into contact with the target surface (or second particle).

    • Apply a specific Preload Force (e.g., 2-5

      
      N).
      
    • Hold for a defined Contact Time (

      
      ), typically 10s - 60s. Longer 
      
      
      
      allows sintering.
  • Pull-Off Phase:

    • Retract the mobile fiber at a constant velocity.

    • Record the displacement (

      
      ) of the cantilever at the moment of rupture.
      
  • Calculation:

    • Calculate Adhesion Force:

      
      .
      
Troubleshooting Logic Tree

Troubleshooting Issue Issue: High Adhesion Force Measured CheckTemp Check Subcooling (Is T << T_eq?) Issue->CheckTemp CheckTime Check Contact Time (Is t_c > 1 min?) CheckTemp->CheckTime No Action1 Reduce Subcooling (Prevents rapid sintering) CheckTemp->Action1 Yes (High Delta T) CheckSurf Check Surface Wettability (Is surface water-wet?) CheckTime->CheckSurf No Action2 Reduce Contact Time (Minimizes bridge freezing) CheckTime->Action2 Yes Action3 Apply Hydrophobic Coating (Promote CP film) CheckSurf->Action3 Yes Action4 Add Span 80 (Disrupt liquid bridge) CheckSurf->Action4 No (Already coated)

Figure 2: Diagnostic logic for troubleshooting unexpectedly high adhesion values in MMFA experiments.

Frequently Asked Questions (FAQ)

Q1: Why did adding PVCap increase my hydrate adhesion? A: You likely exceeded the optimal concentration. Research indicates that at concentrations


 wt%, PVCap can disrupt the hydrate shell morphology.[1] This damage releases interstitial water to the surface, increasing the volume of the liquid bridge and effectively "gluing" the particle to the wall [1]. Keep PVCap concentrations between 0.25% and 1.0%.[1]

Q2: Does surface roughness reduce adhesion? A: Not necessarily. While macro-roughness can reduce the contact area, micro-roughness can actually enhance capillary pinning. The chemical nature of the surface (wettability) is more dominant than physical roughness in CP systems. A smooth, oil-wet surface is ideal.

Q3: My hydrates are sticking despite using a hydrophobic coating. Why? A: Check your bulk phase temperature. If the subcooling is very high (large


), the driving force for sintering (freezing the bridge) may overcome the non-wetting nature of the surface. Additionally, ensure your coating is stable in cyclopentane; some wax coatings may dissolve over time.

Q4: How does the "Memory Effect" impact adhesion testing? A: Water that has previously formed hydrates retains a "memory" structure, leading to faster nucleation and potentially more aggressive growth upon re-cooling. In adhesion testing, always use fresh water droplets or standard annealing times to ensure reproducibility.

References

  • Effects of Wall Wettability and PVCap on Adhesion Characteristics Between Cyclopentane Hydrate and X80 Steel. Source: MDPI (Energies). URL:[Link]

  • Effect of Surfactants with Different Hydrophilic–Lipophilic Balance on the Cohesive Force between Cyclopentane Hydrate Particles. Source: MDPI (Processes). URL:[Link]

  • Adhesion force interactions between cyclopentane hydrate and physically and chemically modified surfaces. Source: Royal Society of Chemistry (PCCP). URL:[Link]

  • Micromechanical cohesion force measurements to determine cyclopentane hydrate interfacial properties. Source: Royal Society of Chemistry (Soft Matter). URL:[Link]

  • Hydrate formation and adhesion on low surface energy materials. Source: MIT DSpace (Thesis). URL:[Link]

Sources

Validation & Comparative

Cyclopentane vs. Cycloalkanes: A Senior Scientist’s Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Cyclopentane

In pharmaceutical process development and organic synthesis, Cyclohexane has long been the default cycloalkane solvent. It is cheap, available, and predictable. However, as a Senior Application Scientist, I often see it fail in two critical areas: energy efficiency (due to high boiling point) and low-temperature processing (due to its high freezing point).

Cyclopentane represents a functional "Goldilocks" zone. It retains the cyclic lipophilicity required for non-polar extractions but offers a boiling point (


) that allows for rapid, low-energy removal. Furthermore, unlike Cyclohexane, it does not freeze in standard chiller lines or during cold-temperature crystallizations.

This guide provides an evidence-based comparison of Cyclopentane against its primary cyclic alternatives: Cyclohexane and Methylcyclohexane , focusing on solvation thermodynamics, operational safety, and process efficiency.

Physicochemical Profile: The Hard Data

The following table summarizes the critical physical properties that dictate process behavior.

Table 1: Comparative Physicochemical Properties of Cycloalkanes

PropertyCyclopentaneCyclohexaneMethylcyclohexane
Boiling Point (

)
49.2 80.7101.0
Melting Point (

)
-93.9 6.5 (High Risk)-126.6
Density (g/mL at

)
0.7510.7790.770
Vapor Pressure (kPa at

)
34.610.34.9
Dielectric Constant (

)
1.972.022.02
Viscosity (cP at

)
0.440.980.73
ICH Q3C Classification Class 3* (Low Toxicity)Class 2 (Limit: 3880 ppm)Class 2 (Limit: 1180 ppm)

> Note: Cyclopentane is generally treated as a Class 3 solvent (similar to n-pentane) due to lower toxicity compared to the neurotoxic n-hexane or the Class 2 Cyclohexane, though specific regulatory filings should always verify local guidelines.

Expert Insight: The "Freezing" Trap

The most overlooked parameter here is the Melting Point . Cyclohexane freezes at


.[1]
  • Scenario: You are running a crystallization at

    
    .
    
  • Result: If you use pure Cyclohexane, your solvent freezes solid, halting the stirrer and potentially shattering the reactor probe.

  • Solution: Cyclopentane (MP

    
    ) remains fluid even in cryogenic conditions (
    
    
    
    dry ice/acetone baths), making it superior for low-temp lithiation or crystallization steps.

Solvation Thermodynamics: Hansen Solubility Parameters (HSP)

To understand why Cyclopentane dissolves certain lipophilic APIs (Active Pharmaceutical Ingredients) better or faster than its counterparts, we look at Hansen Solubility Parameters.



Where:

  • 
    : Dispersion forces (Van der Waals)
    
  • 
    : Polar forces
    
  • 
    : Hydrogen bonding forces[2]
    

Table 2: Hansen Parameters (MPa


) 
Solvent

(Dispersion)

(Polar)

(H-Bond)
Total Solubility Parameter (

)
Cyclopentane 16.40.01.816.5
Cyclohexane 16.80.00.216.8
n-Hexane (Ref)14.90.00.014.9
Mechanistic Analysis
  • Ring Strain & Solvation: Cyclopentane exists in a flexible "envelope" conformation, whereas Cyclohexane exists in a rigid "chair" conformation. The slight increase in

    
     for Cyclopentane (1.8 vs 0.2) suggests a marginally better ability to interact with solutes that have weak dipoles, likely due to the electron density exposure in the strained ring.
    
  • Solvency Power: Cyclopentane is a slightly "stronger" solvent than n-Hexane (

    
     16.5 vs 14.9). It is excellent for replacing n-Hexane in lipid extractions to improve yield without moving to a Class 2 solvent like Cyclohexane.
    

Operational Decision Logic

The following diagram illustrates the decision process I use when selecting a cycloalkane solvent for a new protocol.

SolventSelection Start Select Non-Polar Solvent TempReq Process Temperature? Start->TempReq Toxicity Toxicity/ICH Limit? TempReq->Toxicity > 15°C (Room Temp/Reflux) Cyclopentane Cyclopentane (Class 3*, Low BP, No Freezing) TempReq->Cyclopentane < 10°C (Low Temp) Energy Evaporation Requirement? Toxicity->Energy Moderate (Class 2 OK) Toxicity->Cyclopentane Strict (Class 3 Pref) Cyclohexane Cyclohexane (Class 2, Freezes < 7°C) Energy->Cyclohexane Standard Reflux (~80°C) MCH Methylcyclohexane (Class 2, High BP) Energy->MCH High Temp Reflux (>100°C) Energy->Cyclopentane Fast Drying (< 50°C)

Figure 1: Decision Logic for Cycloalkane Selection. Note that Cyclopentane is preferred for low-temperature processes and strict toxicity requirements.

Experimental Protocols

Protocol A: High-Efficiency Lipid Extraction

Objective: Extract neutral lipids from a solid matrix with higher energy efficiency than Cyclohexane.

Rationale: Cyclopentane boils at


 compared to Cyclohexane's 

. This allows for evaporation at lower bath temperatures (

), preserving heat-sensitive lipids and reducing energy costs.

Methodology:

  • Preparation: Grind 10g of dry biological matrix (e.g., seeds/tissue).

  • Solvent Addition: Add 100 mL of Cyclopentane (HPLC Grade).

    • Control: Run parallel extraction with Cyclohexane.

  • Agitation: Sonicate for 20 minutes at ambient temperature (

    
    ).
    
    • Warning: Do not sonicate Cyclohexane below

      
       as localized freezing may occur at the vessel walls.
      
  • Filtration: Vacuum filter through a 0.45

    
    m PTFE membrane.
    
  • Evaporation: Transfer filtrate to a tared round-bottom flask.

    • Cyclopentane: Rotovap bath set to

      
      , 300 mbar vacuum.
      
    • Cyclohexane: Rotovap bath set to

      
      , 100 mbar vacuum.
      
  • Validation: Dry to constant weight. Calculate yield %.

    • Expectation: Cyclopentane yields are typically equivalent to Cyclohexane but achieved 40% faster due to higher volatility.

Protocol B: Low-Temperature Crystallization (Antisolvent)

Objective: Crystallize a non-polar API without solvent freezing.

Methodology:

  • Dissolution: Dissolve 5g of API in minimal Toluene (primary solvent).

  • Cooling: Cool the solution to

    
    .
    
  • Antisolvent Addition: Slowly add Cyclopentane (pre-chilled to

    
    ) via syringe pump.
    
    • Rate: 1 mL/min.

    • Ratio: 1:5 (Solvent:Antisolvent).

  • Aging: Hold slurry at

    
     for 2 hours.
    
    • Note: If Cyclohexane were used here, the antisolvent would freeze upon contact with the chilled surfaces or during the aging step, creating a heterogeneous "slush" rather than a controlled crystal slurry.

  • Filtration: Filter cold. Wash with cold Cyclopentane.

Process Workflow Visualization

The following diagram details the extraction workflow, highlighting the critical divergence point where Cyclopentane offers operational superiority.

ExtractionWorkflow Input Raw Material (Lipid Matrix) Extraction Solid-Liquid Extraction (Agitation) Input->Extraction Filtration Filtration (Remove Solids) Extraction->Filtration Evap Solvent Recovery (Rotary Evaporator) Filtration->Evap C5_Path Cyclopentane: Bath 35°C, High Vac (Fast, No Thermal Deg) Evap->C5_Path Option A C6_Path Cyclohexane: Bath 50°C, High Vac (Slower, Higher Energy) Evap->C6_Path Option B Output Purified Lipid (Gravimetric Yield) C5_Path->Output C6_Path->Output

Figure 2: Extraction Workflow comparing the thermal requirements of Cyclopentane (C5) vs. Cyclohexane (C6).

Safety & Regulatory Considerations

While Cyclopentane is operationally superior in many aspects, safety protocols must be adjusted regarding flammability.

  • Flash Point: Cyclopentane has a flash point of

    
     , compared to Cyclohexane's 
    
    
    
    . Both are highly flammable, but Cyclopentane vapor can ignite at significantly lower temperatures.
    • Protocol Adjustment: Ensure all equipment is grounded. Use inert gas (Nitrogen/Argon) blanketing during all transfer steps.

  • Toxicity (ICH Q3C):

    • Cyclohexane: Class 2. PDE = 38.8 mg/day. Must be monitored strictly in final drug products.

    • Cyclopentane: Generally considered Class 3 (lower toxicity). This reduces the burden of analytical testing (Limit test vs. Quantitative test) in the final Quality Control (QC) release of the drug substance.

References

  • National Institute of Standards and Technology (NIST). Cyclopentane Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[3] Available at: [Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd Ed. CRC Press, 2007.
  • PubChem. Compound Summary: Cyclohexane (CID 8078) and Cyclopentane (CID 9253). National Library of Medicine. Available at: [Link]

Sources

Experimental validation of cyclopentane conformational analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Experimentalist's Guide to Cyclopentane Conformational Analysis: A Comparative Approach

Introduction

Cyclopentane, a fundamental carbocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Unlike its more rigid six-membered counterpart, cyclohexane, cyclopentane's conformational landscape is characterized by a delicate balance of low-energy, non-planar structures. The subtle energy differences between these conformers play a critical role in determining molecular recognition, reactivity, and ultimately, biological activity. For researchers in drug development and materials science, a precise understanding and experimental validation of a cyclopentane ring's preferred conformation are therefore not merely academic exercises but essential components of rational design.

This guide provides a comparative overview of the primary experimental techniques used to elucidate the conformational preferences of cyclopentane and its derivatives. We will delve into the principles, protocols, and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and gas electron diffraction. This guide is designed for researchers and scientists, offering a blend of theoretical grounding and practical, field-proven insights to navigate the complexities of cyclopentane conformational analysis.

The Conformational Landscape of Cyclopentane: A Dance of Puckering

The cyclopentane ring is in a constant state of dynamic motion, rapidly interconverting between a continuum of puckered conformations to alleviate torsional strain. This dynamic behavior is best described by the concept of pseudorotation, a phase-shifted puckering that travels around the ring. The two most symmetrical and frequently discussed conformations on this pseudorotational itinerary are the Envelope (C_s symmetry) and the Twist (C_2 symmetry) .

  • Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.

  • Twist Conformation: No three atoms are coplanar. Two adjacent atoms are displaced on opposite sides of the plane formed by the other three, giving the ring a twisted appearance.

The energy barrier to this pseudorotation is remarkably low, often comparable to thermal energy (kT) at room temperature, making the isolation of a single conformer impossible under normal conditions. Consequently, any experimental measurement will reflect a population-weighted average of all accessible conformations. The challenge, therefore, lies in deconvoluting this ensemble data to accurately describe the conformational equilibrium.

G cluster_0 Pseudorotation Itinerary of Cyclopentane cluster_1 Key Concepts E1 Envelope (C_s) T1 Twist (C_2) E1->T1 E2 Envelope (C_s) T1->E2 T2 Twist (C_2) E2->T2 B Rapid Interconversion E3 Envelope (C_s) T2->E3 E3->E1 ...and so on A Low Energy Barrier A->B C Population-Weighted Average B->C

Caption: The pseudorotation pathway of cyclopentane, illustrating the interconversion between envelope and twist forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful and versatile tool for studying cyclopentane conformations in solution. Several NMR parameters are exquisitely sensitive to the time-averaged geometry of the molecule.

Vicinal Proton-Proton Coupling Constants (³J_HH)

The through-bond coupling between two protons on adjacent carbons (³J_HH) is dependent on the dihedral angle between them, a relationship famously described by the Karplus equation. By measuring these coupling constants, one can deduce the average dihedral angles and, by extension, the ring's puckering parameters.

  • Sample Preparation: Dissolve the cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire a high-resolution 1D proton NMR spectrum. To resolve complex multiplets, a 2D experiment such as COSY (Correlation Spectroscopy) is essential to identify which protons are coupled to each other.

  • Spectral Analysis: Extract the ³J_HH values from the fine structure of the proton signals. This may require spectral simulation for second-order systems.

  • Karplus Analysis: Apply a generalized Karplus equation (e.g., the Altona equation) to correlate the experimentally determined ³J_HH values with dihedral angles. This analysis often involves computational modeling to predict theoretical ³J_HH values for different conformations and find the best fit with the experimental data.

Residual Dipolar Couplings (RDCs)

RDCs provide information on the orientation of internuclear vectors relative to an external magnetic field. While molecules in isotropic solution tumble freely, averaging RDCs to zero, dissolving them in a weakly aligning medium (e.g., a liquid crystal) imposes a slight orientational preference, allowing for the measurement of small, non-zero RDCs. These couplings are sensitive to the long-range and time-averaged structure of the molecule.

  • Sample Preparation: Prepare two identical samples of the cyclopentane derivative. One in a standard deuterated solvent (isotropic sample) and the second in the same solvent containing a weakly aligning medium (e.g., poly(ethylene glycol), bacteriophage).

  • Data Acquisition: Acquire 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or similar spectra for both the isotropic and anisotropic samples.

  • Data Analysis: The total coupling in the anisotropic sample is the sum of the scalar coupling (J) and the dipolar coupling (D). The RDC is calculated as RDC = (J+D) - J.

  • Structural Refinement: The measured RDCs are used as restraints in computational structure calculations to determine the conformational ensemble that best agrees with the experimental data.

Comparison of NMR Techniques
Feature³J_HH (Karplus Analysis)Residual Dipolar Couplings (RDCs)
Principle Dihedral angle dependence of scalar coupling.Orientation dependence of through-space dipolar coupling.
Structural Info Local dihedral angles.Long-range internuclear vector orientations.
Experimental Complexity Moderate. Requires high-resolution 1D/2D NMR.High. Requires preparation of a stable aligning medium.
Strengths Well-established, widely applicable.Provides global structural restraints, highly sensitive to puckering amplitude.
Limitations Karplus equation has multiple parameters; can be ambiguous.Aligning medium can interact with the solute; analysis is complex.

Vibrational Spectroscopy (Infrared & Raman): Probing Molecular Symmetry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The number and frequency of these modes are dictated by the molecule's symmetry. This makes vibrational spectroscopy a direct probe for distinguishing between the C_s (Envelope) and C_2 (Twist) conformations, as they belong to different point groups and have different sets of allowed vibrational transitions.

  • For the Envelope (C_s) conformation, all 33 normal modes are both Raman and IR active.

  • For the Twist (C_2) conformation, which has a C₂ axis of symmetry, the 33 normal modes are divided into 17 symmetric (A) and 16 antisymmetric (B) vibrations. All are Raman active, but only the 32 modes of A and B symmetry are IR active.

By carefully analyzing the number of observed bands and their frequencies, particularly in the low-frequency region corresponding to ring-puckering modes, one can infer the dominant conformation.

  • Sample Preparation:

    • IR: Samples can be analyzed as neat liquids, solutions in IR-transparent solvents (e.g., CCl₄), or as KBr pellets for solids.

    • Raman: Samples can be liquids, solids, or solutions. Aqueous solutions can be used, which is a significant advantage over IR.

  • Data Acquisition: Acquire spectra on an FTIR (for IR) or a Raman spectrometer.

  • Data Analysis:

    • Compare the experimental spectra with computationally predicted spectra for both the envelope and twist conformations (e.g., using Density Functional Theory, DFT).

    • Identify characteristic bands, such as the "ring-puckering" mode, which is particularly sensitive to the conformation.

    • A close match between the experimental and a calculated spectrum provides strong evidence for the dominance of that conformer.

G cluster_workflow Vibrational Spectroscopy Workflow start Cyclopentane Sample exp Acquire IR & Raman Spectra start->exp comp Computational Modeling (DFT) - Predict spectra for Envelope (C_s) - Predict spectra for Twist (C_2) start->comp compare Compare Experimental and Theoretical Spectra exp->compare comp->compare result Validated Conformation compare->result

Caption: Workflow combining experimental vibrational spectra with computational predictions.

Gas Electron Diffraction (GED): The Gas-Phase Structure

GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase. A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and dihedral angles. For cyclopentane, GED studies were fundamental in establishing its non-planar nature and quantifying its puckering.

The primary output, a radial distribution curve, represents the probability of finding two atoms at a given distance from each other. This experimental curve is then fitted using a structural model, allowing for the determination of the puckering amplitude and the potential energy surface for pseudorotation.

While highly accurate for gas-phase molecules, it is crucial to recognize that the conformational preferences in the gas phase may differ from those in solution or the solid state due to the absence of intermolecular interactions.

Comparative Analysis: Choosing the Right Tool

TechniquePhaseInformation ObtainedExperimental ComplexityKey Advantage
NMR (³J_HH) SolutionTime-averaged dihedral anglesModerateWidely accessible, excellent for solution-phase studies.
NMR (RDCs) SolutionTime-averaged internuclear vector orientationsHighProvides global structure, highly sensitive to pucker.
IR/Raman Gas, Liquid, SolidMolecular symmetry, vibrational modesLow to ModerateDirectly probes symmetry, applicable to multiple phases.
GED GasPrecise gas-phase geometry, puckering amplitudeVery HighProvides a definitive gas-phase structure.

Conclusion

The experimental validation of cyclopentane's conformation is a non-trivial task that requires a careful selection of analytical techniques. NMR spectroscopy, particularly the combined use of ³J_HH and RDC analysis, offers the most detailed picture of the conformational ensemble in the biologically relevant solution phase. Vibrational spectroscopy serves as an excellent complementary technique, providing a direct probe of molecular symmetry that can corroborate the findings from NMR. Gas electron diffraction, while experimentally demanding, provides an invaluable, high-resolution benchmark for the intrinsic, gas-phase structure, free from solvent effects.

Ultimately, a multi-technique approach, integrated with high-level computational modeling, provides the most robust and reliable characterization of the complex and dynamic conformational landscape of cyclopentane. This integrated strategy is the cornerstone of modern structural analysis and is essential for advancing the rational design of molecules in medicine and materials science.

References

  • Cremer, D. & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

  • Adams, W. J., Geise, H. J., & Bartell, L. S. (1970). Structure of cyclopentane. Journal of the American Chemical Society, 92(17), 5013–5019. [Link]

  • Laane, J. & Lord, R. C. (1967). Far infrared spectrum and ring-puckering potential of cyclopentane. The Journal of Chemical Physics, 47(11), 4941–4951. [Link]

Cyclopentane vs. HCFC-141b: A Technical Comparative Guide for Next-Gen Foam Blowing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from Hydrochlorofluorocarbons (HCFCs) to Hydrocarbons (HCs) represents a pivotal shift in polymer chemistry, driven by the dual mandates of environmental compliance and thermal efficiency. While HCFC-141b has historically served as the "gold standard" for rigid polyurethane (PU) foam insulation due to its low thermal conductivity, its ozone-depleting nature has necessitated its phase-out.

Cyclopentane (


) has emerged as the definitive successor. While it presents a slight initial trade-off in thermal resistance (R-value) compared to HCFC-141b, it offers superior long-term stability and a near-zero environmental footprint. This guide provides an objective, data-driven comparison to assist R&D professionals in optimizing formulations for this inevitable transition.

Environmental Impact Analysis: The Regulatory Guillotine

The primary driver for abandoning HCFC-141b is not performance, but atmospheric chemistry. As a researcher, you must quantify "sustainability" to justify formulation changes.

Ozone Depletion & Global Warming Potential

HCFC-141b contains chlorine, which undergoes photolytic dissociation in the stratosphere, catalyzing ozone destruction. Cyclopentane, a cycloalkane, is halogen-free and benign to the ozone layer.

Table 1: Environmental & Physical Metrics Comparison

MetricHCFC-141b (Baseline)Cyclopentane (Alternative)Impact Analysis
ODP (Ozone Depletion Potential)0.110.00 Cyclopentane is fully Montreal Protocol compliant.
GWP (Global Warming Potential, 100-yr)~725< 11 Cyclopentane reduces climate impact by >98%.[1]
Atmospheric Lifetime 9.3 yearsDays to WeeksRapid tropospheric breakdown prevents accumulation.
Boiling Point 32°C49°CCyclopentane requires higher mold temps to ensure flash-off/cell filling.
Gas Phase Thermal Conductivity (10°C)8.8 mW/m·K11.0 mW/m·KThe root cause of HCFC-141b's superior insulation.

Analyst Note: The GWP disparity is the critical metric for modern Life Cycle Assessment (LCA). Switching to cyclopentane often allows manufacturers to claim "Low Carbon Footprint" status for their finished goods.

Technical Performance: Thermal Conductivity & Aging[2][3][4]

In the lab, the most contentious metric is the Lambda value (


) —the thermal conductivity of the foam.
The "Gas Phase" Dilemma

Rigid foam insulation works because the blowing agent gas trapped in the closed cells has a lower thermal conductivity than air (


 mW/m·K).
  • HCFC-141b has an exceptionally low gas conductivity (

    
     mW/m·K), leading to foams with initial 
    
    
    
    values as low as 18–19 mW/m·K .
  • Cyclopentane gas is slightly more conductive (

    
     mW/m·K), resulting in foams with initial 
    
    
    
    values typically around 21–22 mW/m·K .

However , the aged value matters more than the initial value.

Aging Characteristics

Over time, air diffuses into the foam cells, and the blowing agent diffuses out.[2]

  • Cyclopentane has a relatively large molecular size and cyclic structure, resulting in a lower diffusion coefficient through the polyurethane matrix compared to linear molecules.

  • Result: While HCFC-141b starts better, cyclopentane foams often show a flatter aging curve, retaining their insulation value effectively over the product's 15-20 year lifespan.

Experimental Validation: Protocols & Workflows

To validate these properties in your own lab, you cannot rely on datasheets. You must run comparative trials. Below is the industry-standard workflow for thermal conductivity testing (ASTM C518) and the decision logic for safety.

Protocol A: Determination of Thermal Conductivity (ASTM C518)

Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus.[3][4]

Objective: Quantify the Lambda value (


) of foam samples to determining insulation efficiency.

Expertise & Causality:

  • Sample Preparation: Cut samples (typically 300x300mm) from the core of the foam bun.

    • Why? The "skin" of the foam has a different density and cell orientation. Testing skin-inclusive samples yields inconsistent data.

  • Conditioning: Samples must be aged for at least 24 hours at 23°C/50% RH.

    • Why? Fresh foam is chemically active. Immediate testing gives "false positives" (abnormally good values) due to the exothermic heat still present or incomplete gas equilibrium.

  • The Test (Heat Flow Meter):

    • Place sample between a Hot Plate (

      
      ) and Cold Plate (
      
      
      
      ).[3][5]
    • Establish a steady-state temperature gradient (

      
      ).
      
    • Measure heat flux (

      
      ) using transducers.[3][4][5]
      
    • Calculation:

      
      .
      
Visualization: ASTM C518 Experimental Workflow

ASTM_C518_Workflow Start Foam Sample Extraction Prep Precision Cutting (Remove Skins) Start->Prep Core extraction Condition Conditioning (23°C, 50% RH, >24h) Prep->Condition Stabilize HFM_Setup Load into HFM Apparatus (Fox/LaserComp) Condition->HFM_Setup Equilibrium Establish Steady State (Delta T ~ 20°C) HFM_Setup->Equilibrium Apply T_hot / T_cold Measure Measure Heat Flux (Q) Equilibrium->Measure Signal Stable Calc Calculate Lambda (λ) Measure->Calc Fourier's Law

Figure 1: Step-by-step workflow for determining thermal conductivity, ensuring data integrity through proper sample conditioning.

Protocol B: Safety & Flammability Management

The most significant operational hurdle is flammability. HCFC-141b is non-flammable; Cyclopentane is Class IB flammable.

Key Safety Data:

  • Flash Point: -37°C (-35°F)

  • LEL (Lower Explosive Limit): 1.1% vol in air[6]

  • UEL (Upper Explosive Limit): 8.7% vol in air[6]

Implementation Logic: You cannot simply "drop in" cyclopentane. The lab and production line must be assessed for explosive atmosphere (ATEX) compliance.

Visualization: Flammability Decision Logic

Safety_Logic Start Evaluate Cyclopentane Transition Check_Equip Is Equipment Explosion Proof? (Class I, Div 1 / Zone 1) Start->Check_Equip Yes_Equip Proceed to Trial Check_Equip->Yes_Equip Yes No_Equip STOP: Retrofit Required Check_Equip->No_Equip No Formulation Adjust Polyol Blend (Flame Retardants) Yes_Equip->Formulation Optimize Retrofit_Steps 1. Nitrogen Inerting 2. Ventilation (High Exchange) 3. Gas Sensors (LEL Detection) No_Equip->Retrofit_Steps Retrofit_Steps->Yes_Equip

Figure 2: Decision tree for safely integrating cyclopentane, highlighting the critical retrofit requirements for non-rated facilities.

Conclusion: The Strategic Trade-off

The data dictates a clear path forward for drug development and material science professionals:

  • Accept the Lambda Penalty: You will lose approximately 2-3 mW/m·K in initial insulation performance compared to HCFC-141b. This is physics; it cannot be engineered away entirely.

  • Compensate via Density: To recover dimensional stability and some insulation value, slight increases in foam density (typically +5-10%) are often required when switching to cyclopentane.

  • Future-Proofing: By adopting cyclopentane, you eliminate regulatory risk. The Zero-ODP and ultra-low GWP profile ensures your product remains compliant with the Kigali Amendment and future EPA/EU regulations.

Recommendation: For applications where flammability can be managed (e.g., factory-applied appliance foam), Cyclopentane is the superior choice. For field-applied spray foam where flammability is unmanageable, look toward HFOs (Hydrofluoroolefins) rather than clinging to HCFCs.

References

  • U.S. Environmental Protection Agency (EPA). Transitioning to Low-GWP Alternatives in Domestic Refrigeration.[1][7] SNAP Program Fact Sheet. [Link]

  • Wilkes, K. E., et al. Aging of Polyurethane Foam Insulation in Simulated Refrigerator Panels.[8] Oak Ridge National Laboratory (ORNL).[2] [Link]

  • ASTM International. ASTM C518-17: Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus. [Link][9]

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The Ascendancy of the Cyclopentane Scaffold: A Comparative Benchmarking Guide for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopentane ring, a foundational motif in numerous natural products, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties allow for the design of therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth, objective comparison of cyclopentane derivatives against established therapeutic agents across a spectrum of diseases, including glaucoma, pulmonary arterial hypertension, influenza, and cancer. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the therapeutic potential of this versatile carbocyclic core.

Introduction: The Strategic Advantage of the Cyclopentane Ring in Drug Design

The five-membered carbocyclic ring of cyclopentane is a cornerstone in the architecture of a multitude of biologically active molecules, from prostaglandins to antiviral agents. Its inherent conformational flexibility, balanced with a degree of rigidity, provides a unique platform for chemists to design novel therapeutics. This allows for precise spatial orientation of functional groups to optimize interactions with biological targets, often leading to improved potency and selectivity compared to more linear or conformationally unrestrained molecules. Furthermore, the cyclopentane scaffold can enhance metabolic stability, a critical factor in improving a drug's in vivo half-life and patient compliance. This guide will explore these advantages through a comparative analysis of key cyclopentane derivatives that have reached clinical significance.

Glaucoma: Prostaglandin Analogs vs. Beta-Blockers and Carbonic Anhydrase Inhibitors

Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). Prostaglandin F2-alpha analogs, which are cyclopentane derivatives, have become a first-line treatment due to their efficacy and once-daily dosing regimen.[1][2]

Mechanism of Action: Enhancing Aqueous Humor Outflow

Prostaglandin analogs, such as latanoprost and bimatoprost, lower IOP by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][3] This is a distinct mechanism compared to older classes of drugs like beta-blockers (e.g., timolol), which reduce the production of aqueous humor, and carbonic anhydrase inhibitors (e.g., dorzolamide), which also decrease its production.

Below is a diagram illustrating the signaling pathway of prostaglandin F2-alpha analogs in the eye.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Prostaglandin_Analog Prostaglandin Analog (e.g., Latanoprost) FP_Receptor Prostaglandin F Receptor (FP) Prostaglandin_Analog->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_Increase->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Prostaglandin F2-alpha Analog Signaling Pathway in Glaucoma.

Comparative Efficacy: Quantitative Data

Clinical studies have consistently demonstrated the superior IOP-lowering effect of prostaglandin analogs compared to other classes of anti-glaucoma medications.

Drug ClassExample DrugMean IOP ReductionCitation(s)
Prostaglandin AnalogLatanoprost 0.005%6.2 ± 2.7 mmHg (26.8%)[4]
Beta-BlockerTimolol 0.5%4.4 ± 2.3 mmHg (19.9%)[4]
Prostaglandin AnalogBimatoprost 0.03%6.8 - 7.6 mmHg[3]
Carbonic Anhydrase Inhibitor/Beta-Blocker CombinationDorzolamide/Timolol4.4 - 5.0 mmHg[3]

A meta-analysis of randomized controlled trials further supports that latanoprost is more effective than timolol in lowering IOP.[5]

Experimental Protocol: Measurement of Intraocular Pressure in a Rabbit Model

The rabbit is a commonly used animal model for glaucoma research due to the anatomical and physiological similarities of its eyes to human eyes.

Objective: To measure the change in intraocular pressure (IOP) in response to topical administration of a cyclopentane derivative versus a comparator agent.

Materials:

  • New Zealand white rabbits

  • Test compounds (e.g., latanoprost 0.005% ophthalmic solution)

  • Comparator drug (e.g., timolol 0.5% ophthalmic solution)

  • Vehicle control (e.g., saline solution)

  • Tonometer (e.g., Tono-Pen XL)

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

Procedure:

  • Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • After 30-60 seconds, measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three readings per eye and calculate the average.

  • Drug Administration:

    • Randomly assign rabbits to treatment groups (cyclopentane derivative, comparator, vehicle).

    • Instill a single 50 µL drop of the assigned treatment into one eye of each rabbit. The contralateral eye can serve as an internal control.

  • Post-Treatment IOP Measurement:

    • Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation, following the same procedure as the baseline measurement.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Statistically compare the IOP reduction between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Self-Validation:

  • The use of a vehicle control group is essential to account for any changes in IOP due to the instillation procedure itself.

  • Measuring IOP in the contralateral untreated eye helps to assess any systemic effects of the test compounds.

  • Calibration of the tonometer before each use is critical for accurate and reproducible measurements.

Pulmonary Arterial Hypertension: Prostacyclin Analogs vs. Endothelin Receptor Antagonists

Pulmonary arterial hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[6] Prostacyclin (PGI2), a potent vasodilator with anti-proliferative effects, is deficient in patients with PAH.[2] Treprostinil, a stable prostacyclin analog containing a cyclopentane core, is a cornerstone of PAH therapy.[6]

Mechanism of Action: Vasodilation and Anti-proliferation

Treprostinil and other prostacyclin analogs exert their effects by binding to the prostacyclin (IP) receptor on the surface of pulmonary artery smooth muscle cells.[7] This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels promote vasodilation and inhibit smooth muscle cell proliferation.[8] In contrast, endothelin receptor antagonists (ERAs) like bosentan block the vasoconstrictive and proliferative effects of endothelin-1, a peptide that is overexpressed in PAH.

The signaling pathway for prostacyclin analogs in PAH is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effects Prostacyclin_Analog Prostacyclin Analog (e.g., Treprostinil) IP_Receptor Prostacyclin Receptor (IP) Prostacyclin_Analog->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP Increased cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Anti_Proliferation Inhibition of Smooth Muscle Cell Proliferation PKA->Anti_Proliferation

Caption: Prostacyclin Analog Signaling Pathway in PAH.

Comparative Efficacy: Quantitative Data

Clinical trials have demonstrated the efficacy of prostacyclin analogs, both as monotherapy and in combination with other PAH therapies.

TreatmentKey Outcome MeasureResultCitation(s)
Inhaled Treprostinil (add-on to Bosentan)Change in 6-Minute Walk Distance (6MWD)+67 meters[9]
Inhaled Treprostinil (add-on to Bosentan)Change in Mean Pulmonary Arterial Pressure-10%[9]
Bosentan + Prostacyclin Analog/PDE-5 InhibitorChange in Mean Pulmonary Arterial Pressure vs. Bosentan alone-11.95 mmHg[10]
Experimental Protocol: Measurement of Pulmonary Artery Pressure in a Rat Model

The monocrotaline-induced pulmonary hypertension model in rats is a widely used preclinical model to evaluate potential PAH therapies.

Objective: To assess the effect of a cyclopentane derivative on pulmonary artery pressure in a rat model of PAH.

Materials:

  • Male Sprague-Dawley rats

  • Monocrotaline (MCT)

  • Test compound (e.g., treprostinil)

  • Comparator drug (e.g., bosentan)

  • Vehicle control

  • Anesthesia (e.g., ketamine/xylazine)

  • Pressure transducer and recording system

  • Catheters for right heart catheterization

Procedure:

  • Induction of PAH:

    • Administer a single subcutaneous injection of MCT (60 mg/kg) to induce PAH.

    • Allow 3-4 weeks for the development of PAH.

  • Treatment:

    • Randomly assign rats to treatment groups.

    • Administer the test compound, comparator, or vehicle daily for a specified period (e.g., 2 weeks) via an appropriate route (e.g., subcutaneous infusion for treprostinil, oral gavage for bosentan).

  • Hemodynamic Measurement (Right Heart Catheterization):

    • Anesthetize the rat.

    • Perform a right heart catheterization via the jugular vein.

    • Advance the catheter into the right ventricle and then into the pulmonary artery.

    • Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Data Analysis:

    • Compare the hemodynamic parameters between the treatment groups and a control group of healthy rats.

    • Use statistical analysis to determine the significance of any observed differences.

Self-Validation:

  • Histopathological examination of the lungs and heart can be performed to confirm the development of pulmonary vascular remodeling and right ventricular hypertrophy.

  • Inclusion of a positive control group (e.g., an established PAH therapy) helps to validate the experimental model and provide a benchmark for the efficacy of the test compound.

  • Right heart catheterization is the gold standard for diagnosing and assessing the severity of PAH.[11][12]

Influenza: Neuraminidase Inhibitors - Peramivir vs. Oseltamivir

Influenza viruses pose a significant global health threat. Neuraminidase inhibitors are a class of antiviral drugs that are effective against both influenza A and B viruses.[13] Peramivir is a cyclopentane-based neuraminidase inhibitor administered intravenously.[10]

Mechanism of Action: Blocking Viral Release

Influenza neuraminidase is an enzyme on the surface of the virus that cleaves sialic acid residues from host cell receptors. This action is crucial for the release of newly formed virus particles from infected cells. Neuraminidase inhibitors, including peramivir and oseltamivir, are designed to mimic the natural substrate of the enzyme, sialic acid. They bind to the active site of neuraminidase with high affinity, preventing it from cleaving sialic acid and thus trapping the new virions on the cell surface, halting the spread of infection.[13][14]

The mechanism of neuraminidase inhibition is illustrated below.

G cluster_0 Viral Release cluster_1 Inhibition New_Virion New Virion Hemagglutinin Hemagglutinin New_Virion->Hemagglutinin Sialic_Acid Sialic Acid Receptor on Host Cell Hemagglutinin->Sialic_Acid Binds to Neuraminidase Neuraminidase Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage Cleavage->Sialic_Acid Release Viral Release Cleavage->Release NA_Inhibitor Neuraminidase Inhibitor (e.g., Peramivir) NA_Inhibitor_Binding Binds to Neuraminidase Active Site NA_Inhibitor->NA_Inhibitor_Binding NA_Inhibitor_Binding->Neuraminidase No_Release Viral Release Blocked NA_Inhibitor_Binding->No_Release

Caption: Mechanism of Neuraminidase Inhibition in Influenza.

Comparative Efficacy: Quantitative Data

Clinical studies have compared the efficacy of peramivir and oseltamivir in treating influenza.

TreatmentKey Outcome MeasureResultCitation(s)
Peramivir (IV)Time to Alleviation of Fever-7.17 hours (compared to oseltamivir)[15]
Oseltamivir (Oral)Time to Alleviation of FeverBaseline for comparison[15]

A meta-analysis of seven trials concluded that intravenous peramivir may reduce the time to fever alleviation compared to oral oseltamivir.[15]

Experimental Protocol: Neuraminidase Inhibition Assay

This in vitro assay is used to determine the potency of neuraminidase inhibitors.

Objective: To determine the 50% inhibitory concentration (IC50) of a cyclopentane-based neuraminidase inhibitor against influenza virus.

Materials:

  • Influenza virus stock

  • Test compound (e.g., peramivir)

  • Positive control (e.g., oseltamivir carboxylate)

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid; MUNANA)[1][16]

  • Assay buffer

  • Stop solution

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and positive control in assay buffer.

  • Virus Preparation: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate.

  • Assay Setup:

    • Add the diluted virus to the wells of the microplate.

    • Add the serially diluted compounds to the respective wells.

    • Include virus-only (no inhibitor) and buffer-only (no virus) controls.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add the MUNANA substrate to all wells.

    • Incubate at 37°C for 60 minutes.

  • Termination and Reading:

    • Add the stop solution to terminate the reaction.

    • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm for 4-methylumbelliferone).

  • Data Analysis:

    • Subtract the background fluorescence (buffer-only wells).

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validation:

  • The inclusion of a known neuraminidase inhibitor as a positive control validates the assay's performance.

  • The signal-to-background ratio should be sufficiently high to ensure the reliability of the results.

  • The IC50 values should be reproducible across multiple experiments.

Oncology: The Emerging Role of Cyclopentane Derivatives

The application of cyclopentane derivatives in oncology is a burgeoning field of research. Certain cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[17] Additionally, synthetic cyclopentane-fused anthraquinone derivatives have shown potent antiproliferative activity.[6]

Mechanism of Action: Multifaceted Anti-Cancer Effects

The anticancer mechanisms of cyclopentane derivatives are diverse and can be dependent on the specific compound and cancer type. For instance, 15d-PGJ2 can induce apoptosis and inhibit cancer cell growth through both PPARγ-dependent and independent pathways.[17] Some cyclopentenone-containing molecules can also modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB.[4]

Preclinical Data: A Glimpse into Therapeutic Potential

While clinical data for cyclopentane derivatives in oncology is still limited, preclinical studies have shown promising results.

CompoundCancer Cell LineIC50Citation(s)
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HCT-116 (Colon Cancer)3.29 µM[3]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HeLa (Cervical Cancer)6.75 µM[3]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HT-29 (Colon Cancer)7.56 µM[3]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)MDA-MB-231 (Breast Cancer)10.30 µM[3]

These data suggest that cyclopentane-based compounds can exhibit potent anti-proliferative activity against a range of cancer cell lines.

Synthesis of Key Cyclopentane Derivatives

The ability to efficiently synthesize complex cyclopentane derivatives is crucial for their development as therapeutic agents.

Synthesis of Peramivir: A Representative Protocol

A detailed synthetic route for peramivir has been described, often involving a key 1,3-dipolar cycloaddition reaction. A general overview of the steps is as follows:

  • Ring-opening and Esterification: A lactam starting material is dissolved in an alcoholic solution and undergoes ring-opening and esterification under acidic conditions to yield a cis-4-aminocyclopentyl-2-ene-1-carboxylate methyl ester hydrochloride.[18]

  • Protection of the Amine Group: The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group.[18]

  • Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride to form an oxime.[18]

  • Cycloaddition: The protected cyclopentene derivative undergoes a cycloaddition reaction with the oxime in the presence of a base to form a key isoxazoline intermediate.[18]

  • Subsequent Functional Group Manipulations: A series of steps, including reduction of the isoxazoline, deprotection, and introduction of the guanidinyl group, lead to the final peramivir product.[18][19]

Conclusion and Future Perspectives

Cyclopentane derivatives have firmly established their place in the modern therapeutic armamentarium, with prominent examples demonstrating significant clinical benefits in ophthalmology, pulmonology, and infectious diseases. The unique structural and conformational properties of the cyclopentane ring continue to make it an attractive scaffold for the design of novel therapeutic agents with improved efficacy and safety profiles. The emerging preclinical data in oncology further highlights the untapped potential of this versatile chemical motif. As our understanding of disease biology deepens and synthetic methodologies advance, we can anticipate the development of a new generation of innovative cyclopentane-based drugs that will address unmet medical needs across a wide range of therapeutic areas.

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Cyclopentane vs. Cyclobutane in Drug Design: A Head-to-Head Comparison for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug design, the selection of every atom and bond is a deliberate choice aimed at optimizing a molecule's interaction with its biological target while ensuring favorable pharmacokinetic properties. Small, saturated carbocycles, such as cyclopentane and cyclobutane, are increasingly utilized by medicinal chemists as versatile tools to modulate a drug candidate's profile. While seemingly similar, these two cycloalkanes possess distinct structural and electronic characteristics that can profoundly influence a compound's efficacy, metabolic stability, and overall suitability as a therapeutic agent. This guide provides an in-depth, data-driven comparison of cyclopentane and cyclobutane to inform their strategic application in drug discovery.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinctions between cyclopentane and cyclobutane arise from their inherent ring strain and resulting conformational preferences. Cyclobutane, with a four-membered ring, exhibits significant angle and torsional strain, leading to a puckered or "butterfly" conformation.[1][2] In contrast, cyclopentane is more flexible and predominantly adopts a non-planar "envelope" or "half-chair" conformation to alleviate torsional strain.[3][4] These structural nuances have a cascading effect on the molecule's properties.

PropertyCyclopentaneCyclobutaneReference(s)
Ring Strain Energy ~7.1 kcal/mol~26.3 kcal/mol[1][5]
C-C Bond Length ~1.54 Å~1.56 Å[1]
Preferred Conformation Envelope / Half-ChairPuckered (Butterfly)[3][4]
Calculated logP 3.00Data not readily available for parent[6]

Conformational Analysis: A Tale of Flexibility and Rigidity

The conformational landscape of a drug molecule is paramount to its ability to adopt the optimal orientation for binding to a biological target. The choice between a cyclopentane and a cyclobutane ring can significantly influence this landscape.

Cyclopentane: The low energy barrier to pseudorotation in cyclopentane allows for a dynamic range of conformations. This flexibility can be advantageous, enabling the molecule to adapt to the binding pocket of a receptor. However, this same flexibility can also be a liability, leading to a greater entropic penalty upon binding.

Cyclobutane: The puckered nature of the cyclobutane ring provides a more rigid scaffold.[1] This conformational restriction can be a powerful tool for locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity.[7] The distinct puckered geometry also allows for precise positioning of substituents in either axial or equatorial-like positions, offering a finer degree of control over the molecule's three-dimensional structure.

G cluster_0 Conformational Flexibility Cyclopentane Cyclopentane (Envelope/Half-Chair) Flexibility Higher Flexibility (Pseudorotation) Cyclopentane->Flexibility Cyclobutane Cyclobutane (Puckered) Rigidity Greater Rigidity Cyclobutane->Rigidity Entropy Higher Entropic Penalty on Binding Flexibility->Entropy Bioactive_Conf Locks in Bioactive Conformation Rigidity->Bioactive_Conf

Caption: Relationship between ring structure and conformational properties.

Impact on Physicochemical Properties and Metabolic Stability

The incorporation of either a cyclopentane or a cyclobutane ring can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP): Both cyclopentane and cyclobutane are lipophilic moieties. The introduction of these groups can increase a compound's LogP, which can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. The choice between the two can be used to fine-tune the overall lipophilicity of a molecule.

Metabolic Stability: A key application of small cycloalkanes in drug design is to block sites of metabolic oxidation by cytochrome P450 enzymes.[5] Both cyclopentyl and cyclobutyl groups are generally more resistant to metabolism than their linear alkyl counterparts. However, the inherent strain in the cyclobutane ring can, in some cases, render it more susceptible to metabolic cleavage compared to the less strained cyclopentane.[1]

A comparative study on trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provides valuable insight into their relative metabolic stabilities in human liver microsomes.[5][8] The intrinsic clearance (CLint) is a measure of the rate of metabolism.

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)Reference(s)
Model Amide 1tert-Butyl11[5][8]
CF3-Cyclopropane16[5][8]
CF3-Cyclobutane16[5][8]
Model Amide 2tert-Butyl12[5][8]
CF3-Cyclopropane1[5][8]
CF3-Cyclobutane1[5][8]
Butenafinetert-Butyl30[5][8]
CF3-Cyclopropane21[5][8]
CF3-Cyclobutane21[5][8]
Tebutamtert-Butyl57[5][8]
CF3-Cyclopropane107[5][8]
CF3-Cyclobutane107[5][8]

In the case of Model Amide 2 and Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs showed improved metabolic stability compared to the tert-butyl parent.[5][8] Conversely, for Tebutam, both analogs were more rapidly metabolized.[5][8] This highlights that the effect on metabolic stability is context-dependent and requires empirical validation.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the general procedure for determining the intrinsic clearance (CLint) of a compound in human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a known rapidly metabolized drug)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Pre-warm the master mix and human liver microsomes to 37°C.

  • Initiation of Reaction: Add the test compound (dissolved in a minimal amount of organic solvent) to the pre-warmed master mix and vortex. Immediately add the human liver microsomes to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of the curve is the rate constant of metabolism (k).

  • Calculation of Intrinsic Clearance: Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (k / [microsomal protein concentration]) * 1000

Caption: Workflow for in vitro metabolic stability assay.

Case Studies in Drug Development

The strategic use of cyclopentane and cyclobutane is evident in several approved drugs and clinical candidates.

  • Crizotinib (Xalkori®): This anaplastic lymphoma kinase (ALK) inhibitor features a piperidine ring, which, like cyclopentane, provides a flexible, non-planar scaffold that contributes to its binding affinity. The sp3-rich character of the ring system is a common feature in modern kinase inhibitors to improve physicochemical properties.

  • Carboplatin: This platinum-based anticancer drug contains a cyclobutane-1,1-dicarboxylate ligand.[1] The cyclobutane ring serves as a rigid scaffold to correctly orient the dicarboxylate groups for coordination to the platinum center, influencing the drug's reactivity and toxicity profile compared to its predecessor, cisplatin.

Synthetic Accessibility

A practical consideration in drug development is the ease of synthesis and derivatization of the chosen scaffold. Both cyclopentane and cyclobutane derivatives are accessible through various synthetic routes. However, the synthesis of highly substituted or stereochemically complex cyclobutanes can be more challenging due to the inherent ring strain. The commercial availability of a wide range of cyclopentane and cyclobutane building blocks has significantly facilitated their incorporation into drug discovery programs.[1]

Conclusion: A Strategic Choice for the Medicinal Chemist

The decision to incorporate a cyclopentane or a cyclobutane ring into a drug candidate is a nuanced one, with each offering a distinct set of advantages and disadvantages. Cyclopentane provides a flexible and metabolically robust scaffold, while cyclobutane offers a more rigid and conformationally defined platform. The choice ultimately depends on the specific goals of the lead optimization campaign, whether it be to enhance potency through conformational restriction, improve metabolic stability by blocking sites of oxidation, or fine-tune physicochemical properties to achieve the desired ADME profile. A thorough understanding of the fundamental differences between these two small carbocycles, supported by empirical data, empowers the medicinal chemist to make more informed and strategic decisions in the pursuit of novel therapeutics.

References

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Cyclopentane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of residual solvents is a critical aspect of quality control and assurance. Cyclopentane, a common solvent in organic synthesis and manufacturing, must be meticulously monitored to ensure it remains below established safety thresholds in final products. This guide provides an in-depth comparison of analytical methodologies for cyclopentane quantification, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, the rationale behind experimental parameters, and a comprehensive approach to validation that ensures robust and reliable results.

The Challenge: Precise Cyclopentane Quantification in Complex Matrices

Cyclopentane is a non-polar, volatile hydrocarbon. Its analysis in complex matrices, such as active pharmaceutical ingredients (APIs) or formulated drug products, presents several challenges.[1][2] The analytical method must be sensitive enough to detect cyclopentane at trace levels and highly selective to differentiate it from other volatile organic compounds (VOCs), degradation products, or excipients that may be present in the sample.[3] The inherent volatility of cyclopentane also necessitates a sample handling and introduction technique that prevents analyte loss and ensures reproducible measurements.

Core Analytical Strategy: Headspace Gas Chromatography

Given cyclopentane's volatility, static headspace sampling coupled with gas chromatography (HS-GC) is the most appropriate and widely used analytical technique.[4] This method involves heating a sample sealed in a vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the gas chromatograph for separation and detection. This approach minimizes matrix effects and prevents contamination of the GC system with non-volatile sample components.[4]

The success of an HS-GC method hinges on the careful optimization of several parameters to maximize the concentration of cyclopentane in the headspace.[5][6]

  • Equilibration Temperature: Increasing the temperature generally increases the vapor pressure of the analyte, driving more of it into the headspace. However, this must be balanced to avoid degradation of the sample matrix or creating excessive pressure in the vial. A common starting point is to set the incubation temperature 10 to 20°C below the boiling point of the sample solvent.[7]

  • Equilibration Time: This is the time required for the analyte to reach equilibrium between the sample and the headspace. It is determined empirically to ensure that the headspace concentration is stable and reproducible.[6]

  • Phase Ratio (β): This is the ratio of the volume of the headspace to the volume of the sample. A consistent and optimized sample volume is crucial for reproducibility.[6]

Comparative Analysis of Detection Methods: GC-FID vs. GC-MS

The choice of detector is a critical decision in method development. The two most common detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying organic compounds.[8] The FID exhibits high sensitivity to hydrocarbons and a wide linear range.[8] Its response is proportional to the number of carbon atoms in the analyte, making it an excellent choice for straightforward quantification when the identity of the analyte is known and the sample matrix is relatively clean.

Causality in Experimental Choices for GC-FID:

  • Simplicity and Cost-Effectiveness: GC-FID systems are generally less complex and less expensive to purchase and maintain than GC-MS systems.

  • High Sensitivity to Hydrocarbons: The FID is highly sensitive to compounds containing carbon-hydrogen bonds, making it ideal for detecting hydrocarbons like cyclopentane.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection and identification capabilities of MS.[8] This technique provides not only quantitative data but also qualitative information in the form of a mass spectrum, which serves as a chemical fingerprint of the analyte.[9] This is particularly advantageous when dealing with complex mixtures where co-eluting peaks or unexpected impurities may be present.[10]

Causality in Experimental Choices for GC-MS:

  • Unambiguous Identification: The mass spectrum provides a high degree of certainty in analyte identification, which is a key aspect of specificity. This is a significant advantage over FID, which relies solely on retention time for identification.[9][10]

  • Enhanced Selectivity: In cases of co-eluting peaks, MS can often distinguish between the components based on their unique mass spectra, a feat that is not possible with FID.[10] This is crucial for ensuring the accuracy of quantification in complex matrices.

Performance Comparison: GC-FID vs. GC-MS for Cyclopentane Analysis
Performance ParameterGC-FIDGC-MSRationale and Field Insights
Specificity/Selectivity Good (relies on chromatographic resolution)Excellent (provides mass spectral confirmation)In complex matrices, the risk of co-elution is high. GC-MS provides an orthogonal identification mechanism, making it the more trustworthy option for ensuring peak purity.[10]
Sensitivity (LOD/LOQ) Excellent for hydrocarbonsVery Good to Excellent (can be operated in sensitive modes like SIM)Both detectors offer excellent sensitivity. While FID is inherently sensitive to hydrocarbons, modern GC-MS instruments in Selected Ion Monitoring (SIM) mode can achieve comparable or even lower detection limits.
Linearity & Range Excellent (wide linear range)Very Good (can be linear over several orders of magnitude)Both techniques can demonstrate excellent linearity with correlation coefficients (r²) typically >0.99.[11][12]
Accuracy & Precision ExcellentExcellentWhen properly validated, both methods can provide high accuracy (typically 98-102% recovery) and precision (RSD < 2% for repeatability).[12]
Robustness HighHighBoth are well-established and robust techniques.
Cost & Complexity LowerHigherGC-MS instruments are more expensive and require a higher level of operator expertise.

Recommendation: For routine quality control of a well-characterized product with a low probability of interfering peaks, GC-FID is a cost-effective and reliable choice. However, for method development, validation, and the analysis of complex or unknown mixtures, the superior selectivity and confirmatory power of GC-MS is highly recommended to ensure the integrity of the results.

A Framework for Method Validation: Adhering to ICH Q2(R1) and Embracing Q2(R2)/Q14 Principles

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[13][14] The newer ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle and risk-based approach to analytical procedure development and validation.[15][16]

The following validation parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] For a GC-MS method, this involves demonstrating the absence of interfering peaks at the retention time of cyclopentane and confirming the identity of the cyclopentane peak through its mass spectrum.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18] This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r) of ≥ 0.999 is generally considered acceptable.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10] This is often determined by performing recovery studies, where a known amount of cyclopentane is spiked into a placebo matrix and the percentage of recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage.

Visualizing the Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize HS-GC-MS Parameters (Column, Temp, Time, etc.) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Loq LOQ & LOD Prec->Loq Rob Robustness Loq->Rob Routine Routine Use in QC Rob->Routine Lifecycle Lifecycle Management (Continuous Monitoring) Routine->Lifecycle

Caption: Workflow for Analytical Method Validation.

Experimental Protocol: Validated HS-GC-MS Method for Cyclopentane

This protocol describes a validated method for the quantification of cyclopentane in a drug product.

Instrumentation and Materials
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Static Headspace Sampler

  • GC Column: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of non-polar analytes like cyclopentane.[19]

  • Cyclopentane reference standard (certified purity)

  • Solvent for sample and standard preparation (e.g., Dimethyl sulfoxide - DMSO)

  • 20 mL headspace vials with PTFE-lined septa

Chromatographic Conditions
ParameterSettingRationale
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Column Flow 1.0 mL/min (constant flow)Optimized for column dimensions to ensure good separation.
Inlet Temperature 250 °CEnsures rapid vaporization of the injected sample.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minProvides separation of cyclopentane from other potential volatiles.
MS Transfer Line 250 °CPrevents condensation of analytes before entering the MS source.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for cyclopentane.
Quantification Ion m/z 56A characteristic and abundant fragment ion of cyclopentane.
Qualifier Ions m/z 70, 41Used to confirm the identity of the cyclopentane peak.
Headspace Sampler Conditions
ParameterSettingRationale
Vial Equilibration Temp 80 °CSufficient to partition volatile cyclopentane into the headspace without degrading the sample.
Vial Equilibration Time 30 minEnsures equilibrium is reached for reproducible results.
Loop Temperature 90 °CKept higher than the vial to prevent condensation.
Transfer Line Temp 100 °CKept higher than the vial to prevent condensation.
Injection Volume 1 mLA reproducible volume of the headspace is injected.
Standard and Sample Preparation
  • Standard Stock Solution: Prepare a stock solution of cyclopentane in DMSO.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution in DMSO to cover the desired range (e.g., from the LOQ to 120% of the specification limit).

  • Sample Preparation: Accurately weigh a suitable amount of the drug product into a headspace vial and add a known volume of DMSO.

Validation Experiments
  • Follow the validation parameters outlined in the "Framework for Method Validation" section, using the prepared standards and spiked samples. Document all results meticulously.

Decision-Making for Method Selection

The choice between GC-FID and GC-MS should be a risk-based decision, considering the stage of drug development and the complexity of the sample matrix.

G Start Start: Need to Quantify Cyclopentane Matrix Is the sample matrix complex or are interfering peaks likely? Start->Matrix Stage Is the method for early development, validation, or a well-understood routine process? Matrix->Stage No Gcms Select GC-MS for high selectivity and confirmatory identification. Matrix->Gcms Yes Stage->Gcms Development/ Validation Gcfid Select GC-FID for robust, cost-effective quantification. Stage->Gcfid Routine Validate Perform full method validation according to ICH Q2. Gcms->Validate Gcfid->Validate

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method for quantifying cyclopentane is a systematic process that requires a deep understanding of the analyte's properties, the principles of chromatography, and regulatory expectations. While both GC-FID and GC-MS are powerful techniques, the superior selectivity and confirmatory capabilities of GC-MS make it the more authoritative and trustworthy choice for complex mixtures encountered in drug development. By following a robust validation protocol grounded in the principles of ICH Q2, researchers can ensure the generation of accurate and reliable data, ultimately safeguarding product quality and patient safety.

References

  • Perkins, M. J., Hastie, C., Whitlock, S. E., & Langford, V. S. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI. Available at: [Link]

  • Syft Technologies. (n.d.). Comparison Showing SIFT-MS is Faster Than GC-FID for the Analysis of Class 2A and 2B Residual Solvents. Available at: [Link]

  • Shimadzu (Europe). (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available at: [Link]

  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Available at: [Link]

  • YouTube. (2024, January 10). How GC–FID and GC–MS are used for solvent quantification. Available at: [Link]

  • Syft Technologies. (n.d.). of class 2a and 2b residual solvents analysis using sift-ms and gc-fid. Available at: [Link]

  • Molin, P., et al. (2022). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. MDPI. Available at: [Link]

  • LECO Corporation. (n.d.). Determination of Hydrocarbon Components in Petroleum Naphthas. Available at: [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Available at: [Link]

  • Google Patents. (n.d.). CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography.
  • ResearchGate. (n.d.). (PDF) Evaluation of lifetime and analytical performance of gas chromatographic inlet septa for analysis of reactive semivolatile organic compounds. Available at: [Link]

  • Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Available at: [Link]

  • Agilent. (2019, January 29). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Available at: [Link]

  • ResearchGate. (n.d.). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Available at: [Link]

  • ICH. (2022, March 24). Q14: Analytical Procedure Development Q2 (R2). Available at: [Link]

  • National Institutes of Health. (2023, July 12). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Available at: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Available at: [Link]

  • ResearchGate. (n.d.). development and validation of the gc method for the quantitative determination of semi-volatile solvents in the pharmaceutical s. Available at: [Link]

  • LCGC International. (n.d.). Optimizing Sample Introduction for Headspace GC. Available at: [Link]

  • SciSpace. (n.d.). Simplex optimization of headspace factors for headspace gas chromatography determination of residual solvents in pharmaceutical. Available at: [Link]

  • ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide. Available at: [Link]

  • MDPI. (2023, March 4). Prevalence, Risk, and Challenges of Extemporaneous Preparation for Pediatric Patients in Developing Nations: A Review. Available at: [Link]

  • ResearchGate. (n.d.). development and validation of the gas chromatographic methods for the determination of organic volatile impurities in travoprost and its starting material. Available at: [Link]

  • Agilent. (2020, July 30). Head in the Right Direction with Headspace Analysis. Available at: [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Manufacturing Chemist. (2017, June 12). Anticipating the formulation challenges of complex molecules. Available at: [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • RSC Publishing. (2025, October 13). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. Available at: [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • CASSS. (2022, May 24). The Future is Now: ICH Q14: Analytical Procedure Development ICH Q2(R2). Available at: [Link]

  • MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • YouTube. (2015, April 29). Chem 354 - Interpreting GC Data. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Cyclopentane (


) is not merely a solvent; in drug development, it is a critical extraction agent and blowing agent. However, its utility is rivaled by its volatility. As a Class IB Flammable Liquid  with a flash point of approximately -37°C (-35°F), it presents an immediate fire hazard even at sub-zero freezer temperatures.

The Scientist's Perspective: The danger of Cyclopentane lies in its vapor density (2.42 vs Air=1) and low electrical conductivity . Vapors sink, pooling in low areas (floor drains, sumps) where they can travel to distant ignition sources. Furthermore, the liquid generates static electricity during flow, meaning the act of pouring it can trigger its own ignition if not grounded.

Physicochemical Hazard Data
PropertyValueOperational Implication
Flash Point -37°C (-35°F)Critical: Evolves flammable vapors at all standard lab temperatures.[1]
Boiling Point 49°C (120°F)High volatility; rapid evaporation leads to respiratory exposure risks.
Vapor Density 2.42 (Air = 1)Vapors are heavier than air; "invisible puddles" form on floors/benches.
Auto-ignition 361°C (682°F)High, but irrelevant if a spark is present.
Conductivity Very LowStatic Hazard: Grounding is mandatory during transfer >500mL.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Cyclopentane attacks certain polymers. Your PPE must be selected based on permeation breakthrough time —the time it takes for the chemical to diffuse through the glove material at the molecular level.

Hand Protection Strategy

Scientific Rationale: Cyclopentane is an alicyclic hydrocarbon.[2] It degrades natural rubber and PVC rapidly.

Glove MaterialBreakthrough TimeDegradation ResistanceUse Case
Nitrile (High Grade) > 480 min (0.4mm)ExcellentStandard: General lab work, splash protection.
Viton® > 480 minExcellentHeavy: Immersion, spill cleanup, bulk transfer.
PVA (Polyvinyl Alcohol) > 480 minExcellentSpecialized: Best chemical resistance, but dissolves in water . Do not use if damp.[3]
Latex / Natural Rubber < 10 minPoorFORBIDDEN: Rapid structural failure.
Respiratory & Body Protection[2][4][5][6][7]
  • Respiratory: If working outside a fume hood (not recommended) or during spill cleanup, use a Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Validation: Perform a negative pressure seal check before entering the hazard zone.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) can melt into skin during a flash fire.

  • Eyes: Indirect-vent chemical splash goggles.[4] Face shield required for transfers >1 Liter.

Operational Workflow: Safe Handling Protocol

This workflow is designed to break the "accident chain" by addressing static buildup and vapor accumulation before they become critical.

SafeHandling cluster_emergency Contingency start START: Handling Request risk 1. Risk Assessment (Vol < 500mL vs > 500mL) start->risk ppe 2. PPE Donning (Nitrile + FR Coat + Goggles) risk->ppe hood 3. Engineering Check (Fume Hood Flow > 100 fpm) ppe->hood static 4. Static Control (Grounding required for >500mL) hood->static Verify Airflow transfer 5. Active Transfer (Sash at working height) static->transfer Grounding Confirmed waste 6. Waste Segregation (Solvent Cans) transfer->waste spill Spill / Leak transfer->spill Failure end END: Doffing & Wash waste->end evac Evacuate & Ventilate spill->evac

Figure 1: The "Safe Handling Loop" emphasizes engineering controls and static dissipation prior to chemical exposure.

Step-by-Step Procedure
Phase 1: Pre-Operational Checks
  • Ventilation Verification: Ensure Chemical Fume Hood is operational with a face velocity of 80–120 fpm .

  • Ignition Source Sweep: Remove all hot plates, stirrers with brushed motors, and mobile devices from the hood.

  • Static Grounding (Critical for >500mL):

    • Attach a copper grounding wire and alligator clip to the metal drum/can.

    • Connect the other end to a verified earth ground (e.g., cold water pipe or grounding bus).

    • Why? Non-conductive fluids accumulate charge; a spark gap of just 1mm can ignite cyclopentane vapors.

Phase 2: Active Handling
  • Don PPE: Nitrile gloves (double-gloving recommended), FR coat, goggles.

  • Transfer:

    • Keep the container inside the hood at all times.

    • Pour slowly to minimize turbulence (turbulence = static generation).

    • Never pour down a sink. Cyclopentane floats on water (Specific Gravity ~0.75) and can travel through plumbing to ignite elsewhere.

  • Seal: Immediately recap containers after use. Vapors escape continuously from open vessels.

Phase 3: Waste Disposal
  • Segregation: Collect in a dedicated "Flammable Organic Solvent" waste container (HDPE or Metal).

  • Labeling: Clearly mark "FLAMMABLE" and "CYCLOPENTANE".

  • Headspace: Leave 10% headspace in the waste container to allow for thermal expansion.

Emergency Response: Spill & Fire

Fire Extinguishing Media:

  • Preferred: Dry Chemical (ABC Powder), Carbon Dioxide (

    
    ), or Alcohol-Resistant Foam.
    
  • Ineffective: Water jet. (Water will sink below the burning liquid, spreading the fire).

Spill Decision Tree:

SpillResponse spill Spill Detected size Assess Volume spill->size small Small (< 100mL) Inside Hood size->small large Large (> 100mL) Or Outside Hood size->large act_small 1. Absorb (Vermiculite/Pads) 2. Place in Fume Hood 3. Bag as HazWaste small->act_small act_large 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call EHS/Fire Dept large->act_large

Figure 2: Immediate decision logic for spill containment vs. evacuation.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Cyclopentane. MilliporeSigma.[2][5]

  • NIOSH. (2019). Pocket Guide to Chemical Hazards: Cyclopentane. Centers for Disease Control and Prevention.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Ansell Healthcare.

  • National Fire Protection Association (NFPA). (2024). NFPA 45: Standard on Fire Protection for Laboratories Using Chemicals.

  • PubChem. (2024). Cyclopentane Compound Summary. National Library of Medicine.

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane
Reactant of Route 2
Cyclopentane

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